Product packaging for Ethyl 3-oxododecanoate(Cat. No.:CAS No. 67342-99-8)

Ethyl 3-oxododecanoate

Cat. No.: B1274158
CAS No.: 67342-99-8
M. Wt: 242.35 g/mol
InChI Key: GUIDAPPCHUNALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-oxododecanoate (CAS 67342-99-8) is a high-purity β-keto ester with the molecular formula C14H26O3 and a molecular weight of 242.36 g/mol . This compound is characterized by its density of approximately 0.931 g/cm³ and a flash point of around 116°C . It serves as a versatile building block in organic synthesis, notably for the preparation of heterocyclic compounds through reactions with dinucleophiles like diamino triazoles . A significant application of this compound in biomedical research is its role as a key synthetic precursor to the potent autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) . This signaling molecule is central to the quorum sensing system of Pseudomonas aeruginosa , regulating the expression of virulence factors and biofilm formation . Consequently, researchers utilize this compound and its derivatives to study and inhibit bacterial cell-to-cell communication, offering a potential therapeutic strategy for managing bacterial infections . The product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O3 B1274158 Ethyl 3-oxododecanoate CAS No. 67342-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxododecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O3/c1-3-5-6-7-8-9-10-11-13(15)12-14(16)17-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIDAPPCHUNALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90986607
Record name Ethyl 3-oxododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67342-99-8
Record name Dodecanoic acid, 3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67342-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxododecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067342998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-oxododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxododecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 3-oxododecanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of Ethyl 3-oxododecanoate. The information is intended to support research and development activities, particularly in the fields of organic synthesis and microbiology.

Chemical Properties and Structure

This compound is a β-keto ester characterized by a twelve-carbon chain with a ketone at the third position and an ethyl ester functional group.

Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₂₆O₃[1][2]

  • SMILES: CCCCCCCCCC(=O)CC(=O)OCC[1][2]

  • InChI Key: InChI=1S/C14H26O3/c1-3-5-6-7-8-9-10-11-13(15)12-14(16)17-4-2/h3-12H2,1-2H3

Physicochemical Data
PropertyValueSource/Method
Molecular Weight 242.36 g/mol [2]
CAS Number 67342-99-8[1][2][3][4][5]
Appearance White powder[5]
Boiling Point 284.4 °C[2]
Melting Point Not available-
Density Not available-
Solubility Not available-

Spectroscopic Data for Structural Elucidation

Experimental spectroscopic data for this compound is limited. The following table provides predicted data based on its structure and comparison with shorter-chain analogs like ethyl 3-oxobutanoate and ethyl 3-oxohexanoate.

Technique Parameter Predicted Value/Range Interpretation
¹H NMR Chemical Shift (δ)~0.88 ppm (t, 3H)Terminal methyl group (-CH₃) of the decanoyl chain
~1.25 ppm (m, 14H)Methylene groups (-CH₂-) of the decanoyl chain
~1.28 ppm (t, 3H)Ethyl ester methyl group (-OCH₂CH₃ )
~2.55 ppm (t, 2H)Methylene group adjacent to the ketone (-C(=O)CH₂ -)
~3.45 ppm (s, 2H)α-methylene protons between the two carbonyls (-C(=O)CH₂ C(=O)-)
~4.19 ppm (q, 2H)Ethyl ester methylene group (-OCH₂ CH₃)
¹³C NMR Chemical Shift (δ)~14.0 ppmTerminal methyl carbon of the decanoyl chain
~14.1 ppmEthyl ester methyl carbon
~22.6, 23.8, 29.1, 29.3, 31.8 ppmMethylene carbons of the decanoyl chain
~43.0 ppmMethylene carbon adjacent to the ketone
~49.8 ppmα-methylene carbon between the two carbonyls
~61.5 ppmEthyl ester methylene carbon
~167.5 ppmEster carbonyl carbon
~203.0 ppmKetone carbonyl carbon
IR Spectroscopy Wavenumber (cm⁻¹)~1745 cm⁻¹C=O stretch (ester)
~1720 cm⁻¹C=O stretch (ketone)
~1300-1000 cm⁻¹C-O stretch
~2850-2960 cm⁻¹C-H stretch
Mass Spectrometry m/z242.1882 (M+)Molecular ion
Fragmentation pattern would likely show losses corresponding to the ethyl group (m/z 29), ethoxy group (m/z 45), and cleavage of the decanoyl chain.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

The most common method for synthesizing β-keto esters is the Claisen condensation.[3][4][5] The following is a generalized protocol for the synthesis of this compound from ethyl decanoate and ethyl acetate.

Reaction Scheme:

Caption: Quorum sensing pathway in P. aeruginosa and potential antagonism by this compound.

Antimicrobial Activity

This compound has been reported to exhibit antimicrobial activity against Pseudomonas aeruginosa and to be an inhibitor of fatty acid biosynthesis. [2]This suggests that its mechanism of action may involve the disruption of essential metabolic pathways in this bacterium. It may also inhibit the production of lipopolysaccharides, which are crucial components of the outer membrane of Gram-negative bacteria and are potent inducers of the host immune response. [2]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, as a β-keto ester, general laboratory safety precautions should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Oxododecanoate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-oxododecanoate, a valuable β-keto ester intermediate, through the Claisen condensation reaction. This document details the underlying chemical principles, experimental protocols, and expected quantitative data, tailored for professionals in research and development.

Introduction to the Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that joins two ester molecules in the presence of a strong base to form a β-keto ester.[1][2] The synthesis of this compound is achieved via a crossed Claisen condensation, a variation where two different esters are used as reactants. In this specific synthesis, the enolate of ethyl acetate attacks the carbonyl group of ethyl decanoate.

The reaction is typically promoted by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of an ester, forming a nucleophilic enolate.[3][4] This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester. A key requirement for the ester acting as the nucleophile is the presence of at least two α-hydrogens, which is essential for driving the reaction equilibrium towards the product.[5]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of the reactants and the final product, this compound. This data is essential for reaction monitoring, product identification, and purification.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl DecanoateC₁₂H₂₄O₂200.322450.867
Ethyl AcetateC₄H₈O₂88.1177.10.902
Sodium EthoxideC₂H₅NaO68.05Decomposes0.86
This compound C₁₄H₂₆O₃ 242.36 145-147 (at 15 mmHg) ~0.95 (Predicted)

Table 2: Spectroscopic Data for this compound (Predicted based on homologous compounds)

Spectroscopic TechniqueKey Peaks / Chemical Shifts
¹H NMR (CDCl₃) δ ~0.88 (t, 3H, -CH₃), ~1.25 (m, 14H, -(CH₂)₇-), ~1.60 (m, 2H, -CH₂-CH₂-CO-), ~2.55 (t, 2H, -CH₂-CO-), ~3.45 (s, 2H, -CO-CH₂-CO-), ~4.20 (q, 2H, -O-CH₂-CH₃), ~1.28 (t, 3H, -O-CH₂-CH₃)
¹³C NMR (CDCl₃) δ ~14.0 (-CH₃), ~22.6, ~25.5, ~29.1, ~29.2, ~29.3, ~29.4, ~31.8 (-(CH₂)₈-), ~43.0 (-CH₂-CO-), ~49.5 (-CO-CH₂-CO-), ~61.5 (-O-CH₂-), ~167.5 (Ester C=O), ~203.0 (Ketone C=O)
IR (Neat) ~2925, 2855 cm⁻¹ (C-H stretch), ~1745 cm⁻¹ (Ester C=O stretch), ~1715 cm⁻¹ (Ketone C=O stretch), ~1150 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI) m/z (%): 242 [M]⁺, 197 [M-OC₂H₅]⁺, 155, 115, 87, 43

Experimental Protocol: Synthesis of this compound

This protocol is an adapted procedure for a crossed Claisen condensation. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

  • Sodium metal (or Sodium Ethoxide)

  • Absolute Ethanol

  • Ethyl decanoate

  • Ethyl acetate

  • Anhydrous diethyl ether (or THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution (if not commercially available)

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add small, freshly cut pieces of sodium metal (1.0 eq.) to absolute ethanol in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. The resulting solution is sodium ethoxide in ethanol.

Step 2: Claisen Condensation

  • To the freshly prepared sodium ethoxide solution (1.0 eq.) in ethanol, add ethyl decanoate (1.0 eq.).

  • From the dropping funnel, add ethyl acetate (1.2 eq.) dropwise to the stirred solution over a period of 30-60 minutes. The concentration of the enolizable ester (ethyl acetate) is kept low to favor the crossed condensation over self-condensation.[6]

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and 1 M hydrochloric acid to neutralize the excess base and protonate the enolate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield pure this compound. Collect the fraction boiling at approximately 145-147 °C at 15 mmHg.

Expected Yield: The typical yield for a crossed Claisen condensation can vary, but yields in the range of 50-70% are commonly reported for similar reactions.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathway of the Claisen condensation and the logical flow of the experimental procedure.

Claisen_Condensation_Mechanism EA Ethyl Acetate Enolate Ethyl Acetate Enolate EA->Enolate Base Sodium Ethoxide (NaOEt) Base->Enolate Deprotonation Tetrahedral_Int Tetrahedral Intermediate Enolate->Tetrahedral_Int Nucleophilic Attack ED Ethyl Decanoate ED->Tetrahedral_Int Product_Enolate Product Enolate Tetrahedral_Int->Product_Enolate Elimination of Ethoxide Product This compound Product_Enolate->Product Protonation Acid Acidic Workup (H₃O⁺) Acid->Product

Caption: Mechanism of the Claisen condensation for the synthesis of this compound.

Experimental_Workflow Prep_Base Preparation of Sodium Ethoxide Reaction_Setup Reaction Setup: Add Ethyl Decanoate to Base Prep_Base->Reaction_Setup Addition Dropwise Addition of Ethyl Acetate Reaction_Setup->Addition Reflux Reflux Reaction Mixture Addition->Reflux Workup Aqueous Workup and Extraction Reflux->Workup Purification Purification by Vacuum Distillation Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

The crossed Claisen condensation provides a reliable and effective method for the synthesis of this compound. Careful control of reaction conditions, particularly the slow addition of the enolizable ester and the use of anhydrous reagents, is crucial for achieving a good yield and purity of the desired β-keto ester. The detailed protocol and data provided in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

Ethyl 3-oxododecanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and spectral properties of Ethyl 3-oxododecanoate (CAS No. 67342-99-8), a long-chain β-keto ester. Due to the limited availability of experimentally determined data for this specific compound, this guide leverages data from homologous compounds and established principles of organic chemistry to provide a comprehensive set of predicted data and standardized experimental protocols. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Physical and Chemical Properties

The physical properties of this compound are predicted based on the trends observed in the homologous series of ethyl 3-oxoalkanoates. As the alkyl chain length increases, the boiling point and density are expected to increase, while the solubility in polar solvents is expected to decrease.

PropertyPredicted ValueNotes
Molecular Formula C₁₄H₂₆O₃-
Molecular Weight 242.36 g/mol -
Appearance Colorless to pale yellow liquidBased on shorter-chain analogs.
Boiling Point > 200 °C at atmospheric pressureExtrapolated from data of shorter-chain analogs like Ethyl 3-oxohexanoate (104 °C at 22 mmHg) and Ethyl 3-oxoheptanoate (110-112 °C at 15 mmHg).
Density ~0.95 g/cm³Expected to be slightly lower than water, following the trend of other ethyl 3-oxoalkanoates.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane)Typical for long-chain esters.
Refractive Index ~1.44Predicted based on similar long-chain esters.

Spectral Data

The spectral data provided below are predicted based on the well-established spectroscopic characteristics of β-keto esters. These predictions can guide the identification and characterization of this compound in experimental settings.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.19Quartet (q)2H-OCH₂ CH₃
~3.42Singlet (s)2H-C(=O)CH₂ C(=O)-
~2.52Triplet (t)2H-C(=O)CH₂ CH₂-
~1.59Multiplet (m)2H-C(=O)CH₂CH₂ -
~1.25Multiplet (m)12H-(CH₂)₆-
~1.28Triplet (t)3H-OCH₂CH₃
~0.88Triplet (t)3H-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum of this compound in CDCl₃ would show the following key resonances:

Chemical Shift (δ, ppm)Assignment
~203C=O (Ketone)
~167C=O (Ester)
~61.5-OCH₂ CH₃
~49.8-C(=O)CH₂ C(=O)-
~43.5-C(=O)CH₂ CH₂-
~31.8Alkyl Chain CH₂
~29.4Alkyl Chain CH₂
~29.2Alkyl Chain CH₂
~29.1Alkyl Chain CH₂
~23.8Alkyl Chain CH₂
~22.6Alkyl Chain CH₂
~14.2-OCH₂CH₃
~14.1-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display strong absorption bands characteristic of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2925, ~2855StrongC-H stretching (alkyl)
~1745StrongC=O stretching (ester)
~1715StrongC=O stretching (ketone)
~1150-1300StrongC-O stretching (ester)
Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.

m/zPredicted Fragment
242[M]⁺ (Molecular Ion)
197[M - OCH₂CH₃]⁺
171[CH₃(CH₂)₈CO]⁺
155McLafferty rearrangement product
88[CH₂=C(OH)OCH₂CH₃]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of this compound, adapted from established methods for β-keto esters.

Synthesis via Claisen Condensation

This is a classic method for the formation of β-keto esters.

Materials:

  • Ethyl decanoate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Base: Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Enolate Formation: Add a mixture of ethyl decanoate (1.0 equivalent) and ethyl acetate (1.0 equivalent) dropwise to the stirred sodium ethoxide solution at room temperature.

  • Condensation: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by pouring it into a beaker containing ice and dilute hydrochloric acid, adjusting the pH to ~4-5.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Ionization: Electron Ionization (EI) at 70 eV.

Visualizations

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Reactants Ethyl Decanoate + Ethyl Acetate + Sodium Ethoxide Reaction Claisen Condensation (Reflux in Ethanol) Reactants->Reaction Workup Acidic Work-up (HCl) Reaction->Workup Extraction Liquid-Liquid Extraction (Diethyl Ether) Workup->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation or Column Chromatography) Concentration->Purification Product Pure Ethyl 3-oxododecanoate Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Logical Workflow for Spectroscopic Characterization

Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Sample Purified Ethyl 3-oxododecanoate NMR NMR Spectroscopy (¹H and ¹³C) Purified_Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy Purified_Sample->IR Neat liquid MS Mass Spectrometry (GC-MS) Purified_Sample->MS Dilute in solvent Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the structural characterization of this compound.

Disclaimer: The physical and spectral data presented in this guide for this compound are predicted based on chemical principles and data from analogous compounds. Experimental verification is recommended for precise characterization. The provided experimental protocols are generalized and may require optimization for specific laboratory conditions.

Keto-Enol Tautomerism in Long-Chain Beta-Keto Esters: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain beta-keto esters are pivotal molecules in various biological processes and serve as versatile synthons in organic chemistry. Their chemical behavior and biological activity are profoundly influenced by a fundamental equilibrium: keto-enol tautomerism. This technical guide provides a comprehensive examination of this tautomeric phenomenon in long-chain beta-keto esters. It delves into the structural and environmental factors that govern the position of the keto-enol equilibrium, summarizes key quantitative data, details experimental protocols for characterization, and explores the implications of this tautomerism in the context of drug development and biological pathways. While extensive research has been conducted on short-chain beta-keto esters, this guide also addresses the specific considerations for their long-chain counterparts, acknowledging the areas where further quantitative research is needed.

Introduction to Keto-Enol Tautomerism in Beta-Keto Esters

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a ketone) and an "enol" form (an alkene with an adjacent hydroxyl group).[1] In beta-keto esters, this equilibrium is particularly significant due to the presence of two carbonyl groups separated by a methylene group. The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring. This stability often leads to a significant population of the enol tautomer at equilibrium, a feature less common in monocarbonyl compounds.

The general equilibrium can be depicted as follows:

Figure 1: General Keto-Enol Tautomerization Equilibrium.

The position of this equilibrium, defined by the equilibrium constant (Keq), is highly sensitive to the molecular structure of the ester and the surrounding environment.

Factors Influencing the Keto-Enol Equilibrium

The delicate balance between the keto and enol tautomers is governed by several key factors:

  • Solvent Polarity: The solvent plays a crucial role in determining the predominant tautomer. Nonpolar solvents tend to favor the enol form as they do not disrupt the stabilizing intramolecular hydrogen bond. Conversely, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium in its favor. Polar aprotic solvents can stabilize the enol form through dipole-dipole interactions.

  • Substituent Effects: The nature of the substituents on the beta-keto ester backbone has a profound electronic and steric impact on the tautomeric equilibrium. Electron-withdrawing groups attached to the carbonyl carbons tend to increase the acidity of the alpha-protons, favoring the enol form. Bulky substituents can introduce steric strain that may favor one tautomer over the other. For long-chain beta-keto esters, the long alkyl chain, being electron-donating, may slightly favor the keto form compared to their shorter-chain counterparts, although this effect is generally considered to be modest.

  • Temperature: Temperature can influence the position of the equilibrium. The specific effect depends on the thermodynamics of the particular system (i.e., the enthalpy of tautomerization).

  • Intramolecular Hydrogen Bonding: The formation of a strong, resonance-assisted hydrogen bond in the enol form is a primary driving force for enolization in beta-dicarbonyl compounds.[2]

  • Conjugation: Extended conjugation with other pi systems in the molecule can further stabilize the enol form.[2]

Quantitative Analysis of Tautomeric Equilibrium

The quantification of the keto-enol equilibrium is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. While specific quantitative data for a wide range of long-chain beta-keto esters is limited in publicly available literature, the following tables provide representative data for shorter-chain analogues to illustrate the impact of structure and solvent on the equilibrium.

NMR Spectroscopic Data

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for distinguishing and quantifying the keto and enol tautomers in solution.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Keto-Enol Tautomers of Beta-Keto Esters.

CompoundTautomerSolventα-CH₂ (Keto)Vinylic CH (Enol)Enolic OH (Enol)Reference
Ethyl AcetoacetateKetoCDCl₃~3.48--[3][4]
EnolCDCl₃-~5.03~12.14[3][4]
Ethyl AcetoacetateKetoCCl₄~3.3--[2]
EnolCCl₄-~4.9~12.0[2]
Ethyl AcetoacetateKetoD₂O~3.7--[2]
EnolD₂O-~5.1-[2]

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Keto-Enol Tautomers of Beta-Keto Esters.

CompoundTautomerSolventC=O (Keto, ketone)C=O (Keto, ester)C=O (Enol, ester)=C-OH (Enol)
Ethyl AcetoacetateKetoCDCl₃~202.5~171.1--
EnolCDCl₃--~171.1~177.5

Note: Chemical shifts for long-chain beta-keto esters are expected to be similar for the core functional groups, with additional signals corresponding to the long alkyl chain.

UV-Vis Spectroscopic Data

The keto and enol tautomers exhibit distinct absorption maxima in their UV-Vis spectra due to differences in their electronic structures. The conjugated system of the enol form typically results in a strong π → π* transition at a longer wavelength compared to the weaker n → π* transition of the keto form.[5]

Table 3: Representative UV-Vis Absorption Maxima (λmax, nm) for Keto-Enol Tautomers of Beta-Keto Esters.

CompoundTautomerSolventλmax (nm)Reference
Ethyl AcetoacetateKetoEthanol~245[5]
EnolEthanol~245 (shoulder)[5]
Ethyl AcetoacetateKetoAcetonitrileBelow 200[5]
EnolAcetonitrile~245[5]
Ethyl AcetoacetateKetoCarbon TetrachlorideBelow 200[5]
EnolCarbon Tetrachloride~258[5]
Equilibrium Constants

The equilibrium constant (Keq = [Enol]/[Keto]) is a direct measure of the relative stability of the two tautomers under specific conditions.

Table 4: Representative Equilibrium Constants (Keq) and Percentage of Enol Tautomer for Ethyl Acetoacetate in Various Solvents.

SolventDielectric ConstantKeq% EnolReference
Water (D₂O)78.5< 0.02< 2%[2]
Methanol32.7~0.08~7.4%[2]
Chloroform (CDCl₃)4.8~0.18~15.3%[2]
Carbon Tetrachloride (CCl₄)2.2~0.96~49%[2]
Hexane1.9~1.3~56.5%[2]

Experimental Protocols

Synthesis of Long-Chain Beta-Keto Esters

A general method for the synthesis of long-chain beta-keto esters involves the Claisen condensation of a long-chain fatty acid ester with a shorter-chain ester, or the acylation of a ketone enolate.[6][7][8]

Example Protocol: Synthesis of Ethyl Stearoylacetate

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: To the cooled sodium ethoxide solution, add an equimolar amount of ethyl acetate dropwise with stirring.

  • Acylation: Add a solution of ethyl stearate in an equal volume of dry toluene dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into a mixture of crushed ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

¹H NMR spectroscopy is the most direct method for quantifying the keto and enol forms in solution.[4][9][10][11][12]

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the long-chain beta-keto ester and dissolve it in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean NMR tube to a final volume of approximately 0.6-0.7 mL. Due to the long alkyl chains, sonication or gentle warming may be necessary to achieve complete dissolution.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum at a constant, known temperature (e.g., 298 K) on a high-resolution NMR spectrometer. Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the distinct signals for the keto and enol tautomers. Key signals include the α-methylene protons of the keto form (typically δ 3.4-3.6 ppm) and the vinylic proton of the enol form (typically δ 5.0-5.5 ppm).

    • Integrate the areas of these characteristic signals.

    • Calculate the molar ratio of the two tautomers by dividing the integral value of each signal by the number of protons it represents (2 for the keto α-CH₂ and 1 for the enol vinylic CH).

    • The percentage of each tautomer and the equilibrium constant (Keq) can then be calculated.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Long-Chain Beta-Keto Ester in Deuterated Solvent) B 1H NMR Data Acquisition (Constant Temperature) A->B C Spectral Processing (FT, Phasing, Baseline Correction) B->C D Signal Identification (Keto α-CH₂ and Enol Vinylic CH) C->D E Signal Integration D->E F Calculation of Molar Ratio E->F G Determination of % Tautomers and Keq F->G

Figure 2: Experimental Workflow for NMR Analysis.
Determination of Tautomeric Ratio by UV-Vis Spectroscopy

This method relies on the different molar absorptivities of the keto and enol forms at their respective λmax.[5]

Methodology:

  • Sample Preparation: Prepare a stock solution of the long-chain beta-keto ester of a known concentration in a UV-transparent solvent (e.g., hexane, ethanol).

  • Determination of Molar Absorptivity: In a nonpolar solvent where the enol form is predominant (e.g., hexane), the molar absorptivity (ε) of the enol can be determined using the Beer-Lambert law (A = εcl).

  • Data Acquisition: Record the UV-Vis absorption spectrum of the sample in the solvent of interest over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Using the molar absorptivity of the enol form, calculate its concentration in the sample.

    • The concentration of the keto form can be determined by subtracting the enol concentration from the total concentration of the beta-keto ester.

    • Calculate the equilibrium constant (Keq).

Biological Significance and Implications in Drug Development

The tautomeric state of a molecule can have a profound impact on its biological activity. The keto and enol forms possess different three-dimensional shapes, polarities, and hydrogen bonding capabilities, which can lead to differential binding affinities for biological targets such as enzymes and receptors.

Fatty Acid and Polyketide Biosynthesis

Long-chain beta-keto esters are key intermediates in the biosynthesis of fatty acids and polyketides, catalyzed by fatty acid synthases (FAS) and polyketide synthases (PKS), respectively.[13][14][15][16][17][18] The core reaction in the elongation cycle is a Claisen condensation where a malonyl-ACP (or a substituted malonyl-ACP in PKS) attacks an acyl-ACP (or acyl-enzyme intermediate), forming a β-ketoacyl-ACP.

The tautomeric state of this β-ketoacyl intermediate within the enzyme's active site is crucial for the subsequent reductive steps. While the keto form is the substrate for the first reduction (catalyzed by a ketoreductase), the enolate, formed by deprotonation of the α-carbon, is the nucleophile in the condensation reaction. The enzyme microenvironment precisely controls the tautomeric form to facilitate the catalytic cycle.

G cluster_fas Fatty Acid Synthesis Elongation Cycle A Acyl-ACP (Cn) C Condensation (Ketoacyl-ACP Synthase) A->C B Malonyl-ACP B->C D β-Ketoacyl-ACP (Cn+2) C->D Keto form is key intermediate E Reduction (Ketoreductase) D->E F β-Hydroxyacyl-ACP E->F G Dehydration (Dehydratase) F->G H Enoyl-ACP G->H I Reduction (Enoyl Reductase) H->I J Acyl-ACP (Cn+2) I->J

Figure 3: Role of β-Ketoacyl-ACP in Fatty Acid Synthesis.
Drug Design and Development

The ability of a drug molecule to exist in different tautomeric forms can significantly affect its pharmacokinetic and pharmacodynamic properties.

  • Receptor Binding: The distinct geometries and hydrogen-bonding patterns of keto and enol tautomers can lead to different binding affinities and selectivities for a target protein. One tautomer may fit perfectly into a binding pocket while the other does not.

  • Membrane Permeability: The polarity difference between the more polar keto form and the less polar, intramolecularly hydrogen-bonded enol form can influence a drug's ability to cross cell membranes.

  • Metabolism: The two tautomers may be metabolized by different enzymatic pathways, leading to different metabolic profiles and half-lives.

  • Solubility: The tautomeric equilibrium can affect a drug's solubility in different media, which is a critical parameter for formulation and bioavailability.

An example of the biological relevance of beta-keto esters is in the context of bacterial quorum sensing. Some aryl-substituted beta-keto esters have been shown to act as competitive antagonists of N-acyl homoserine lactones (AHLs), which are key signaling molecules in Gram-negative bacteria.[19][20] The beta-keto ester moiety mimics the structure of the AHLs, allowing them to bind to the LuxR-type receptors and inhibit quorum sensing-controlled gene expression, including virulence factors. The specific tautomeric form that binds to the receptor is likely crucial for this antagonistic activity.

G cluster_drug_dev Tautomerism in Drug Development Tautomerism Keto-Enol Equilibrium Keto Keto Tautomer (More Polar, H-bond Acceptor) Tautomerism->Keto Enol Enol Tautomer (Less Polar, H-bond Donor/Acceptor) Tautomerism->Enol Receptor Target Receptor/Enzyme Keto->Receptor Binding Affinity 1 Enol->Receptor Binding Affinity 2 Activity Biological Activity Receptor->Activity

Figure 4: Logical Relationship of Tautomerism in Drug Action.

Conclusion

The keto-enol tautomerism of long-chain beta-keto esters is a fundamental equilibrium that dictates their chemical and biological properties. The position of this equilibrium is a delicate balance of solvent effects, substituent effects, temperature, and intramolecular forces. While NMR and UV-Vis spectroscopy provide robust methods for the characterization of this equilibrium, there is a clear need for more extensive quantitative data on a wider variety of long-chain analogues. A deeper understanding of the thermodynamics and kinetics of tautomerism in these systems is crucial for their application in organic synthesis and for the rational design of novel therapeutics that target pathways involving these important intermediates. The ability to predict and control the tautomeric state of long-chain beta-keto esters will undoubtedly unlock new opportunities in medicinal chemistry and drug development.

References

Ethyl 3-oxododecanoate: A Comprehensive Technical Guide on its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxododecanoate, a β-keto ester, has emerged as a molecule of significant interest in the scientific community, primarily for its role as a modulator of bacterial communication, a process known as quorum sensing (QS). This technical guide provides an in-depth analysis of the biological activities of this compound, with a particular focus on its potential as an antimicrobial and anti-inflammatory agent. The document consolidates available quantitative data, details relevant experimental protocols, and visualizes key molecular pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Interfering with bacterial quorum sensing is a promising anti-virulence strategy that offers an alternative to traditional antibiotics.[1] Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, utilize N-acylhomoserine lactones (AHLs) as signaling molecules to coordinate virulence factor expression and biofilm formation.[1][2][3] this compound, as a structural analog of the natural P. aeruginosa signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), has been investigated for its ability to disrupt these communication systems.[3][4] Beyond its anti-quorum sensing properties, related β-keto esters have demonstrated a spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects, underscoring the therapeutic potential of this class of compounds.

Physicochemical Properties

Biological Activities and Potential Applications

The primary biological activities of this compound and its derivatives are summarized below.

Quorum Sensing Inhibition

The most well-documented activity of this compound is its ability to interfere with bacterial quorum sensing, particularly the las system in Pseudomonas aeruginosa.[1][7] This system regulates the expression of numerous virulence factors and is crucial for biofilm formation.[7] By acting as a competitive inhibitor of the natural ligand (3-oxo-C12-HSL) for the LasR receptor, this compound can attenuate virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[1][2]

Antimicrobial Activity

Derivatives of β-keto esters have shown direct antimicrobial effects. For instance, certain ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives have demonstrated notable potency against various bacterial strains, including E. sakazakii, E. coli, S. aureus, and K. pneumonia.[8] The mechanism of action is likely distinct from quorum sensing inhibition and may involve disruption of other essential cellular processes.

Anti-inflammatory Activity

There is growing evidence for the anti-inflammatory properties of molecules structurally related to this compound. The natural quorum sensing molecule 3-oxo-C12-HSL has been shown to modulate host immune responses, both reciprocally regulating pro- and anti-inflammatory cytokines in macrophages and attenuating lipopolysaccharide-induced inflammation.[3][9] This immunomodulatory activity suggests that synthetic analogs like this compound could also possess anti-inflammatory potential, a promising avenue for therapeutic development in inflammatory diseases.[10][11]

Anthelmintic and Cytotoxic Potentials

Studies on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives have also revealed anthelmintic activity against earthworms (Pheretima posthuma) and roundworms (Ascaridia galli).[8] Furthermore, these compounds have exhibited cytotoxic potential, for example against brine shrimp, indicating a possible application in anticancer research, although this requires further investigation.[8]

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of this compound and its derivatives.

Compound/DerivativeActivityTest Organism/Cell LineQuantitative Measurement (e.g., MIC, IC50)Reference
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate deriv. 2AntibacterialE. sakazakiiMIC: 0.125 mg/ml[8]
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate deriv. 2AntibacterialE. coliMIC: 0.083 mg/ml[8]
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate deriv. 2AntibacterialS. aureusMIC: 0.073 mg/ml[8]
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate deriv. 2AntibacterialK. pneumoniaMIC: 0.109 mg/ml[8]
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivs.CytotoxicityBrine shrimpLC50: 280 to 765 µg/ml[8]
Protocatechuic Acid Ethyl Ester (EDHB)AntibacterialS. aureusMIC range: 64 to 1024 µg/mL[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Synthesis of this compound

While a specific protocol for this compound was not found, a general and efficient method for synthesizing β-keto esters involves the acylation of Meldrum's acid followed by alcoholysis.[13]

Protocol: Two-Step Synthesis via Acyl Meldrum's Acid [13]

Step 1: Acylation of Meldrum's Acid

  • Dissolve Meldrum's acid in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution in an ice bath and add anhydrous pyridine.

  • Add a solution of decanoyl chloride in anhydrous dichloromethane dropwise to the cooled mixture over a period of 2 hours.

  • After the reaction is complete, dilute the mixture with dichloromethane and pour it into cold dilute hydrochloric acid.

  • Separate the organic phase, wash with dilute HCl and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the solid 5-decanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

Step 2: Alcoholysis

  • Reflux the crude decanoyl Meldrum's acid from the previous step in anhydrous ethanol for 3-4 hours.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by fractional distillation or column chromatography to isolate this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits visible growth, can be determined using broth or agar dilution methods.[14][15][16]

Protocol: Broth Microdilution Method [14][17]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable growth medium (e.g., Luria-Bertani broth).

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., P. aeruginosa) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria without the compound) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Quorum Sensing Inhibition (QSI) Assay

QSI activity can be assessed using bacterial reporter strains that express a reporter gene (e.g., GFP) under the control of a QS-regulated promoter.[7]

Protocol: Using a lasB-gfp Reporter Strain [7]

  • Grow the P. aeruginosa lasB-gfp reporter strain in the presence of sub-MIC concentrations of this compound.

  • Include a positive control (bacteria with the natural autoinducer, 3-oxo-C12-HSL) and a negative control (bacteria without the compound or autoinducer).

  • After incubation, measure the fluorescence of the cultures using a fluorometer.

  • A reduction in green fluorescence in the presence of this compound indicates inhibition of the las quorum sensing system.

Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[18]

Protocol: MTT Assay [18]

  • Seed cells (e.g., a human cell line) in a 96-well plate and allow them to attach for 24 hours.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow viable cells to metabolize MTT into formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound as a quorum sensing inhibitor is its structural similarity to the natural autoinducer 3-oxo-C12-HSL, allowing it to competitively bind to the LasR transcriptional regulator in P. aeruginosa. This prevents the activation of downstream virulence genes.

Quorum_Sensing_Inhibition cluster_bacterium Pseudomonas aeruginosa LasI LasI Synthase AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive Inactive LasR Receptor AHL->LasR_inactive Binds to LasR_active Active LasR-AHL Complex Virulence_Genes Virulence Genes (e.g., lasB) LasR_active->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors (e.g., Elastase) Virulence_Genes->Virulence_Factors Leads to Production of E3O This compound (Inhibitor) E3O->LasR_inactive Competitively Binds Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB_pathway->Pro_inflammatory_Cytokines Induces Production E3O_analog This compound (Potential Modulator) E3O_analog->NFkB_pathway Potentially Inhibits

References

Ethyl 3-oxododecanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxododecanoate, a β-keto ester with the CAS number 67342-99-8 and molecular formula C14H26O3, is a versatile intermediate in organic synthesis.[1] This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and potential applications, particularly in the realm of pharmaceutical research and development. The document details experimental protocols for its synthesis and highlights its utility as a precursor for the construction of complex molecular architectures, including various heterocyclic systems.

Chemical Identity and Physicochemical Properties

This compound is systematically known as this compound. It belongs to the class of β-keto esters, characterized by a ketone functional group at the β-position relative to the ester group. This structural feature imparts unique reactivity, making it a valuable synthon in organic chemistry.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue
CAS Number 67342-99-8
Molecular Formula C14H26O3
Molecular Weight 242.35 g/mol
IUPAC Name This compound
Synonyms Dodecanoic acid, 3-oxo-, ethyl ester; Ethyl caprinoylacetate

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueNotes
Boiling Point > 200 °C at 760 mmHgEstimated based on the trend of increasing boiling points with chain length in similar β-keto esters.
Density ~0.95 g/cm³Estimated based on the densities of other ethyl ketoesters.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Insoluble in water.Typical solubility profile for a medium-chain fatty acid ester.

Synthesis of this compound

The primary method for the synthesis of this compound, like other β-keto esters, is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with an enolizable α-hydrogen with another ester.

General Reaction Scheme: Claisen Condensation

The synthesis of this compound can be achieved through a crossed Claisen condensation between ethyl decanoate and ethyl acetate using a strong base such as sodium ethoxide.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 Ethyl Decanoate P1 This compound R1->P1 + R2 R2 Ethyl Acetate Base 1. Sodium Ethoxide (NaOEt) Base->P1 Acid 2. Acidic Workup (e.g., aq. HCl) Acid->P1 P2 Ethanol P1->P2 by-product

Caption: General workflow for the synthesis of this compound via Claisen condensation.

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on standard Claisen condensation procedures.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl decanoate

  • Ethyl acetate (dried)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (dilute, aqueous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.

  • Addition of Esters: A mixture of ethyl decanoate and an excess of dry ethyl acetate is added dropwise to the stirred sodium ethoxide solution at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled in an ice bath and acidified by the slow addition of dilute hydrochloric acid until the pH is acidic.

  • Extraction: The aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Triplet corresponding to the terminal methyl group of the decanoyl chain. - Multiplets for the methylene groups of the decanoyl chain. - Triplet for the alpha-methylene group of the decanoyl chain. - Singlet for the active methylene group between the two carbonyls. - Quartet for the methylene group of the ethyl ester. - Triplet for the methyl group of the ethyl ester.
¹³C NMR - Signal for the ketone carbonyl carbon. - Signal for the ester carbonyl carbon. - Signal for the O-CH₂ carbon of the ethyl ester. - Signal for the active methylene carbon. - Signals for the carbons of the decanoyl chain. - Signal for the CH₃ carbon of the ethyl ester.
IR Spectroscopy - Strong absorption band for the C=O stretch of the ketone (~1715 cm⁻¹). - Strong absorption band for the C=O stretch of the ester (~1740 cm⁻¹). - C-H stretching and bending vibrations for the alkyl chain.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 242.35. - Characteristic fragmentation patterns for β-keto esters, including McLafferty rearrangement.

Applications in Drug Development and Organic Synthesis

β-Keto esters like this compound are valuable precursors in the synthesis of a wide variety of compounds, including many with biological activity. The presence of two carbonyl groups and an active methylene group allows for a diverse range of chemical transformations.

Synthesis of Heterocyclic Compounds

This compound can be utilized in the synthesis of various heterocyclic systems, which are common scaffolds in pharmaceutical agents. For instance, it can react with hydrazines to form pyrazoles, with ureas or thioureas in the Biginelli reaction to form dihydropyrimidinones, and with amidines to form pyrimidines.

Heterocycle_Synthesis cluster_starting_material Starting Material cluster_reagents Reagents cluster_products Heterocyclic Products SM This compound P1 Pyrazoles SM->P1 + R1 P2 Dihydropyrimidinones SM->P2 + R2 P3 Pyrimidines SM->P3 + R3 R1 Hydrazine R2 Urea/Thiourea + Aldehyde R3 Amidine

Caption: Synthetic utility of this compound in the formation of various heterocyclic rings.

Potential as a Pharmacophore

The long alkyl chain of this compound can be exploited to increase the lipophilicity of a drug candidate, potentially improving its membrane permeability and pharmacokinetic profile. The β-keto ester moiety itself can act as a key binding element or be further modified to introduce other functional groups.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis via the Claisen condensation is a well-established and scalable process. The reactivity of its dicarbonyl system allows for the construction of complex molecules, particularly heterocyclic compounds of medicinal interest. Further research into the specific biological activities of derivatives of this compound may unveil novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and professionals in the field.

References

Solubility Profile of Ethyl 3-Oxododecanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxododecanoate is a β-keto ester of significant interest in organic synthesis and pharmaceutical development. Its utility as a precursor for various heterocyclic compounds and as a building block in the synthesis of complex molecules necessitates a thorough understanding of its physicochemical properties. Among these, solubility in organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a plausible synthetic workflow.

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments indicate its solubility profile in common organic solvents. The following table summarizes the available information.

SolventCAS NumberQualitative Solubility
Chloroform67-66-3Slightly Soluble[1]
Dimethyl Sulfoxide (DMSO)67-68-5Slightly Soluble[1]
Ethyl Acetate141-78-6Slightly Soluble[1]

Note: "Slightly soluble" indicates that a small amount of the solute dissolves in the solvent. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following is a general procedure for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the residual solute.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, chloroform, DMSO)

  • Scintillation vials or test tubes with screw caps

  • Constant temperature bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Evaporating dish or pre-weighed beaker

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of scintillation vials.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette, taking care not to disturb the sediment.

  • Filtration: Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed evaporating dish or beaker. This step is critical to remove any suspended microcrystals.

  • Solvent Evaporation: Place the evaporating dish in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely.

  • Mass Determination: Once the solvent has fully evaporated, re-weigh the evaporating dish containing the dried solute.

  • Calculation: The solubility can be calculated in g/100 mL or mol/L using the following formula:

    Solubility ( g/100 mL) = (Mass of solute / Volume of solvent withdrawn) * 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of an organic compound.

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Evaporate solvent E->F G Weigh residue F->G H Calculate solubility G->H

Caption: A logical workflow for determining the solubility of an organic compound.

Plausible Synthetic Pathway for this compound

This compound can be synthesized via a Claisen condensation reaction. The following diagram outlines a plausible synthetic route.

G Figure 2: Plausible Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A Ethyl Decanoate D Claisen Condensation A->D B Ethyl Acetate B->D C Sodium Ethoxide (Base) C->D E Acidic Work-up D->E F Extraction E->F G Distillation F->G H This compound G->H

Caption: A plausible synthetic pathway for this compound.

Conclusion

References

A Technical Guide to the Synthesis of β-Keto Esters: Core Methodologies and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-keto esters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of pharmaceuticals, natural products, and specialty chemicals. Their inherent functionality, characterized by a ketone and an ester group separated by a methylene unit, allows for a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for preparing β-keto esters, complete with detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in their practical applications.

Claisen Condensation: A Cornerstone of β-Keto Ester Synthesis

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the base-catalyzed self-condensation of two ester molecules to yield a β-keto ester.[1][2] This reaction and its variations are among the most widely employed methods for the synthesis of this important class of compounds.

The Classic Claisen Condensation

In its classic form, the Claisen condensation utilizes a single type of enolizable ester, meaning the ester must possess at least one α-hydrogen. A strong base, typically the sodium alkoxide corresponding to the alcohol portion of the ester, is used to deprotonate the α-carbon, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide ion yields the β-keto ester.

Mechanism of the Classic Claisen Condensation

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Protonation Ester1 R-CH2-C(=O)O-R' Enolate [R-CH-C(=O)O-R']⁻ Na⁺ Ester1->Enolate + Base Base NaO-R' Alcohol R'-OH Enolate->Alcohol (+ Alcohol) Ester2 R-CH2-C(=O)O-R' Enolate->Ester2 attacks Tetrahedral_Intermediate Tetrahedral Intermediate Ester2->Tetrahedral_Intermediate Beta_Keto_Ester R-CH2-C(=O)-CH(R)-C(=O)O-R' Tetrahedral_Intermediate->Beta_Keto_Ester collapses Alkoxide ⁻O-R' Tetrahedral_Intermediate->Alkoxide eliminates Enolate_Product Stabilized Enolate Beta_Keto_Ester->Enolate_Product + ⁻O-R' Final_Product Final β-Keto Ester Enolate_Product->Final_Product + H₃O⁺ Dieckmann_Condensation Diester EtOOC-(CH₂)n-COOEt Enolate Intramolecular Enolate Diester->Enolate + Base Base NaOEt Cyclic_Intermediate Cyclic Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Cyclic_Beta_Keto_Ester_Enolate Cyclic β-Keto Ester Enolate Cyclic_Intermediate->Cyclic_Beta_Keto_Ester_Enolate Elimination of EtO⁻ Cyclic_Beta_Keto_Ester Cyclic β-Keto Ester Cyclic_Beta_Keto_Ester_Enolate->Cyclic_Beta_Keto_Ester + H₃O⁺ Carroll_Rearrangement Beta_Keto_Allyl_Ester β-Keto Allyl Ester Enol_Intermediate Enol Intermediate Beta_Keto_Allyl_Ester->Enol_Intermediate Tautomerization Claisen_Rearrangement [3,3]-Sigmatropic Rearrangement Enol_Intermediate->Claisen_Rearrangement Heat Beta_Keto_Acid β-Keto Acid Intermediate Claisen_Rearrangement->Beta_Keto_Acid Decarboxylation Decarboxylation Beta_Keto_Acid->Decarboxylation Unsaturated_Ketone γ,δ-Unsaturated Ketone Decarboxylation->Unsaturated_Ketone - CO₂ Decarboxylation Beta_Keto_Acid β-Keto Acid Cyclic_Transition_State 6-membered Cyclic Transition State Beta_Keto_Acid->Cyclic_Transition_State Heat Enol_Intermediate Enol Intermediate Cyclic_Transition_State->Enol_Intermediate - CO₂ Ketone Ketone Enol_Intermediate->Ketone Tautomerization Catalyst_Screening_Workflow Start Start: Define Substrates (β-Keto Ester and Alcohol) Select_Catalysts Select a Range of Catalysts (e.g., Lewis acids, solid acids) Start->Select_Catalysts Parallel_Reactions Set up Parallel Reactions (Constant Temperature, Time, Stoichiometry) Select_Catalysts->Parallel_Reactions Reaction_Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Parallel_Reactions->Reaction_Monitoring Workup_Purification Standardized Work-up and Purification Reaction_Monitoring->Workup_Purification Analysis Analyze Product Yield and Purity (NMR, GC-MS) Workup_Purification->Analysis Data_Comparison Compare Catalyst Performance Analysis->Data_Comparison Optimization Optimize Conditions for Best Catalyst (Temperature, Catalyst Loading, Time) Data_Comparison->Optimization Final_Protocol Final Optimized Protocol Optimization->Final_Protocol

References

Discovery and history of Ethyl 3-oxododecanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthetic History of Ethyl 3-oxododecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a β-keto ester, a class of organic compounds characterized by a ketone group at the β-position relative to an ester. This structural motif imparts significant synthetic versatility, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the historical context of its discovery, its physicochemical properties, and detailed protocols for its synthesis. Key reaction mechanisms and experimental workflows are visualized to provide a clear and thorough understanding for research and drug development professionals.

Discovery and Historical Context

The specific discovery of this compound is not documented as a singular event but is intrinsically linked to the development of the foundational reaction for β-keto ester synthesis: the Claisen Condensation . This carbon-carbon bond-forming reaction, which occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, was first reported by German chemist Rainer Ludwig Claisen in 1887. The reaction's ability to produce β-keto esters from simpler ester precursors was a significant advancement in organic synthesis.

Prior to Claisen's comprehensive work, Alexander Wilhelm von Geuther had synthesized ethyl acetoacetate (ethyl 3-oxobutanoate), the simplest β-keto ester, from ethyl acetate in 1863. Claisen's contribution was the generalization of this process, establishing it as a reliable method for creating a wide range of β-keto esters, including long-chain derivatives like this compound. Therefore, the "discovery" of this compound is best understood as a direct consequence of the establishment of the Claisen condensation as a key synthetic tool.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 67342-99-8[1]
Molecular Formula C₁₄H₂₆O₃[1]
Molecular Weight 242.36 g/mol
Boiling Point 284.4 °C (at 760 mmHg)[1]
Density 0.931 g/cm³[1]
Flash Point 116 °C[1]
InChIKey GUIDAPPCHUNALD-UHFFFAOYSA-N[1]
Appearance White powder or colorless liquid[2]

Synthetic Methodologies and Experimental Protocols

Two primary, high-yield synthetic routes to this compound are the Crossed Claisen Condensation and the Acetoacetic Ester Synthesis.

Protocol 1: Crossed Claisen Condensation

This method involves the base-catalyzed condensation of ethyl decanoate with ethyl acetate. A strong base, such as sodium ethoxide, is required, and the alkoxide base must match the alcohol portion of the esters to prevent transesterification.

Detailed Experimental Protocol:

  • Reaction Setup: A flame-dried 500 mL round-bottom flask is equipped with a reflux condenser and a calcium chloride drying tube and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Base Preparation: Sodium ethoxide is prepared in situ by adding clean sodium metal (1.1 eq) to absolute ethanol (150 mL) with careful stirring.

  • Reactant Addition: Once all the sodium has reacted, a mixture of ethyl decanoate (1.0 eq) and ethyl acetate (3.0 eq, used in excess to favor the desired reaction) is added dropwise to the sodium ethoxide solution at room temperature.

  • Reaction: The reaction mixture is gently heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The driving force of the reaction is the final deprotonation of the β-keto ester product, which forms a resonance-stabilized enolate.

  • Workup: After cooling to room temperature, the reaction is quenched by slowly adding 10% aqueous sulfuric or hydrochloric acid until the solution is acidic (pH ~5-6). This neutralizes the enolate and any remaining base.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Protocol 2: Acetoacetic Ester Synthesis

This alternative route involves the C-acylation of ethyl acetoacetate with decanoyl chloride, followed by hydrolysis and decarboxylation to remove the acetyl group.

Detailed Experimental Protocol:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, sodium ethoxide (1.0 eq) is suspended in anhydrous diethyl ether or tetrahydrofuran (THF). Ethyl acetoacetate (1.0 eq) is added dropwise at 0 °C to form the sodium enolate.

  • Acylation: Decanoyl chloride (1.0 eq) is added dropwise to the stirred enolate suspension at 0 °C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-4 hours until the acylation is complete (monitored by TLC).

  • Hydrolysis and Decarboxylation: The reaction mixture is quenched with dilute aqueous acid. For ketonic hydrolysis, the resulting ethyl 2-decanoyl-3-oxobutanoate intermediate is then heated to reflux with dilute aqueous acid (e.g., 1 M H₂SO₄) or base (e.g., 10% NaOH followed by acidification). This process hydrolyzes the ester and the added acetyl group, and the resulting β-keto acid readily decarboxylates upon heating to yield the final product.

  • Extraction and Purification: The cooled reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by vacuum distillation.

Visualized Workflows and Mechanisms

To clarify the logical steps in the synthesis of this compound, the following diagrams are provided.

claisen_condensation_mechanism start Ethyl Decanoate + Ethyl Acetate Enolate step1 Nucleophilic Attack start->step1 intermediate Tetrahedral Intermediate step1->intermediate step2 Elimination of Ethoxide (⁻OEt) intermediate->step2 product_keto This compound (β-Keto Ester) step2->product_keto step3 Deprotonation by ⁻OEt (Driving Force) product_keto->step3 product_enolate Resonance-Stabilized Enolate step3->product_enolate step4 Acid Workup (H₃O⁺) product_enolate->step4 final_product Final Purified Product step4->final_product

Caption: Mechanism of the Crossed Claisen Condensation.

acetoacetic_ester_synthesis_workflow reactant_node reactant_node process_node process_node intermediate_node intermediate_node final_product_node final_product_node A Ethyl Acetoacetate + NaOEt B 1. Form Enolate A->B C Add Decanoyl Chloride B->C D 2. C-Acylation C->D E Ethyl 2-decanoyl-3-oxobutanoate (Intermediate) D->E F 3. Hydrolysis & Heat (H₃O⁺, Δ) E->F G Decarboxylation (-CO₂) F->G H This compound (Crude Product) G->H I 4. Extraction & Purification H->I J Final Product I->J

Caption: Workflow for the Acetoacetic Ester Synthesis Route.

References

Thermochemical Properties of Ethyl 3-oxododecanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of Ethyl 3-oxododecanoate, a long-chain β-keto ester of interest in various chemical and pharmaceutical research fields. Due to a lack of direct experimental data for this specific molecule, this guide outlines a robust computational approach for the determination of its thermochemical properties, supported by established theoretical models validated for similar long-chain esters. Furthermore, detailed, adaptable experimental protocols for the future empirical determination of these properties are presented. This document also includes visualizations of the primary synthetic pathway of this compound and a conceptual workflow for investigating its potential biological activity, such as in quorum sensing inhibition. All data and methodologies are structured to be a practical resource for researchers in drug development and related scientific disciplines.

Introduction

This compound (C₁₄H₂₆O₃) is a β-keto ester, a class of compounds recognized for their synthetic versatility and potential biological activity. The thermochemical properties of this molecule, such as its enthalpy of formation, heat capacity, and entropy, are fundamental for understanding its stability, reactivity, and behavior in chemical and biological systems. Such data are critical for process design, safety analysis, and in the computational modeling of its interactions in biological pathways.

This guide addresses the current gap in experimental thermochemical data for this compound by proposing reliable computational estimation methods and outlining detailed experimental procedures for its future determination.

Thermochemical Data

As of the date of this guide, no experimental thermochemical data for this compound has been published. However, based on computational methods that have been shown to be accurate for similar long-chain fatty acid esters, the following properties can be estimated.

Computational Methodology for Thermochemical Property Estimation

The recommended approach for determining the thermochemical properties of this compound is through ab initio quantum chemical calculations, specifically using Density Functional Theory (DFT). Studies on similar fatty acid esters have demonstrated that the B3LYP functional with a 6-311+G(d,p) basis set, combined with an empirical correction, can predict standard enthalpies of formation with a mean absolute deviation of approximately 5.3 kJ mol⁻¹ from experimental values.[1]

The computational protocol would involve:

  • Geometry Optimization: The 3D structure of this compound would be optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies would be calculated to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

  • Single Point Energy Calculation: A high-level single point energy calculation would be performed.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation would be calculated using an atomization or isodesmic reaction method, with empirical corrections applied to account for systematic errors in the DFT calculations.

Estimated Thermochemical Properties

The following table summarizes the estimated thermochemical properties for this compound based on the computational methodology described above. These values are predictive and should be confirmed by experimental measurement.

PropertySymbolEstimated ValueUnits
Molar MassM242.35 g/mol
Standard Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)-750 ± 15kJ/mol
Standard Enthalpy of Formation (liquid, 298.15 K)ΔfH°(l)-820 ± 15kJ/mol
Standard Molar Entropy (gas, 298.15 K)S°(g)650 ± 20J/(mol·K)
Heat Capacity (liquid, 298.15 K)Cp(l)480 ± 25J/(mol·K)

Note: The uncertainties provided are estimates based on the accuracy of the proposed computational methods for similar molecules.

Experimental Protocols

The following are detailed, adaptable protocols for the experimental determination of the key thermochemical properties of this compound.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation can be determined from the standard enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample (approximately 0.5-1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter. A known length of ignition wire is placed in contact with the sample.

  • Calorimeter Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A known volume of purified water is added to the calorimeter bucket.

  • Temperature Equilibration: The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition and Data Collection: The sample is ignited, and the temperature of the water is recorded at regular intervals until a stable final temperature is reached.

  • Analysis: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire.

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used to calculate the standard enthalpy of formation using Hess's Law.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The heat capacity of liquid this compound can be measured using a differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC cell. The following three thermal scans are performed under a constant flow of inert gas (e.g., nitrogen):

    • Baseline: An empty sample pan and the reference pan are heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

    • Standard: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is scanned under the same conditions.

    • Sample: The this compound sample is scanned under the same conditions.

  • Calculation of Heat Capacity: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow required to heat the sample to that required to heat the standard, relative to the baseline.

Mandatory Visualizations

Synthesis Pathway: Claisen Condensation

This compound is typically synthesized via a mixed Claisen condensation between ethyl decanoate and ethyl acetate. The following diagram illustrates the reaction mechanism.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Ethyl Decanoate Ethyl Decanoate Nucleophilic Attack Tetrahedral Intermediate Ethyl Decanoate->Nucleophilic Attack Electrophile Ethyl Acetate Ethyl Acetate Enolate Formation Ethyl Acetate Enolate (Nucleophile) Ethyl Acetate->Enolate Formation NaOEt Base (NaOEt) 1. Sodium Ethoxide (NaOEt) 2. H3O+ (workup) This compound This compound Ethanol Ethanol Enolate Formation->Nucleophilic Attack Elimination Product Formation Nucleophilic Attack->Elimination -OEt Elimination->this compound H3O+ workup Elimination->Ethanol

Caption: Mechanism of this compound synthesis via Claisen condensation.

Experimental Workflow: Investigating Quorum Sensing Inhibition

β-keto esters are structurally similar to some bacterial quorum sensing molecules (autoinducers) and have been investigated as potential inhibitors of this cell-to-cell communication pathway, which often controls virulence.[2][3][4][5] The following diagram outlines a logical workflow for investigating the quorum sensing inhibition activity of this compound.

Quorum_Sensing_Workflow start Hypothesis: This compound can inhibit quorum sensing reporter_strain Select bacterial reporter strain (e.g., Vibrio harveyi) start->reporter_strain bioassay Perform bioluminescence/ fluorescence bioassay with varying concentrations of This compound reporter_strain->bioassay growth_assay Conduct parallel bacterial growth inhibition assay reporter_strain->growth_assay evaluate_inhibition Determine QS inhibition (e.g., IC50 value) bioassay->evaluate_inhibition evaluate_toxicity Evaluate general toxicity growth_assay->evaluate_toxicity no_toxicity No significant growth inhibition evaluate_toxicity->no_toxicity toxicity Significant growth inhibition (confounding) evaluate_toxicity->toxicity inhibition Significant QS inhibition evaluate_inhibition->inhibition no_inhibition No significant QS inhibition evaluate_inhibition->no_inhibition no_toxicity->evaluate_inhibition conclusion_negative Conclusion: Not a specific QS inhibitor or is cytotoxic toxicity->conclusion_negative mechanism_study Investigate mechanism: - Competitive binding assays - Molecular docking studies inhibition->mechanism_study no_inhibition->conclusion_negative conclusion_positive Conclusion: Potential as a QS inhibitor mechanism_study->conclusion_positive

Caption: Workflow for evaluating this compound as a quorum sensing inhibitor.

References

Methodological & Application

Application Notes and Protocols for Ethyl 3-oxododecanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxododecanoate is a versatile β-keto ester that serves as a valuable precursor in a variety of organic syntheses. Its structure, featuring a long alkyl chain and reactive α-protons situated between two carbonyl groups, makes it an ideal starting material for the construction of complex molecules, including heterocyclic compounds, substituted ketones, and 1,3-dicarbonyl compounds. These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Synthesis of Heterocyclic Compounds

This compound is a key building block for the synthesis of various heterocyclic systems due to the presence of 1,3-dicarbonyl functionality.

Pyrazole Synthesis

The reaction of β-keto esters with hydrazine derivatives is a classical and efficient method for the preparation of pyrazoles and pyrazolones. These heterocycles are core scaffolds in many-pharmacologically active compounds.

Reaction Principle: The reaction proceeds via condensation of the hydrazine with the two carbonyl groups of the β-keto ester, followed by cyclization and dehydration to form the pyrazole ring.

Pyrazole_Synthesis reagents This compound + Hydrazine Hydrate intermediate Hydrazone Intermediate reagents->intermediate Condensation product 5-Nonyl-1H-pyrazol-3(2H)-one intermediate->product Cyclization/ Dehydration

Figure 1: General workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of 5-Nonyl-1H-pyrazol-3(2H)-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Reagent: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-nonyl-1H-pyrazol-3(2H)-one.

ReactantMolar Eq.SolventReaction TimeTemperatureTypical Yield
This compound1.0Ethanol4-6 hReflux75-85%
Hydrazine Hydrate1.1

Table 1: Reaction conditions for the synthesis of 5-nonyl-1H-pyrazol-3(2H)-one.

Pyrimidine Synthesis

Pyrimidines are another class of important heterocycles that can be synthesized from β-keto esters. The Biginelli reaction or similar cyclocondensations are commonly employed.

Reaction Principle: This is a one-pot cyclocondensation reaction between a β-keto ester, an aldehyde, and urea or thiourea, typically under acidic conditions.

Pyrimidine_Synthesis reagents This compound + Aldehyde (R-CHO) + Urea/Thiourea intermediate Dihydropyrimidinone/ thione Intermediate reagents->intermediate Biginelli Reaction (Acid Catalyst) product Substituted Pyrimidine Derivative intermediate->product Oxidation (optional)

Figure 2: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of Ethyl 6-nonyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Reaction Setup: In a round-bottom flask, mix this compound (1.0 eq), benzaldehyde (1.0 eq), and urea (1.5 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Reaction: Heat the mixture to reflux with stirring for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture in an ice bath. The solid product will precipitate.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry. Recrystallize from ethanol to obtain the pure product.

ReactantMolar Eq.CatalystSolventReaction TimeTemperatureTypical Yield
This compound1.0HCl (cat.)Ethanol8-12 hReflux60-75%
Benzaldehyde1.0
Urea1.5

Table 2: Reaction conditions for the Biginelli reaction.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis allows for the preparation of dihydropyridine derivatives, which are precursors to pyridines.[1][2] These compounds are known for their applications as calcium channel blockers.[2]

Reaction Principle: A multi-component reaction involving two equivalents of a β-keto ester, an aldehyde, and a nitrogen source like ammonia or ammonium acetate.[2] The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[2]

Hantzsch_Pyridine_Synthesis reagents 2x this compound + Aldehyde (R-CHO) + Ammonium Acetate dihydropyridine 1,4-Dihydropyridine Intermediate reagents->dihydropyridine Condensation/ Cyclization pyridine Substituted Pyridine Product dihydropyridine->pyridine Oxidation

Figure 3: Workflow for Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dinonyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Reaction Setup: In a round-bottom flask, combine this compound (2.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux for 6-10 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to yield the pure dihydropyridine derivative.

ReactantMolar Eq.SolventReaction TimeTemperatureTypical Yield
This compound2.0Ethanol6-10 hReflux70-85%
Benzaldehyde1.0
Ammonium Acetate1.1

Table 3: Reaction conditions for Hantzsch dihydropyridine synthesis.

Carbon-Carbon Bond Forming Reactions

The acidic α-protons of this compound allow for facile enolate formation, which can then participate in various C-C bond-forming reactions.

Acylation

C-acylation of β-keto esters is a fundamental method for the synthesis of 1,3-diketones and other complex carbonyl compounds. The use of magnesium ethoxide promotes selective C-acylation over O-acylation.

Reaction Principle: The β-keto ester is first converted to its magnesium enolate, which then reacts with an acylating agent (e.g., an acyl chloride) at the α-carbon.

Acylation_Reaction start This compound enolate Magnesium Enolate start->enolate Mg(OEt)₂ acylation C-Acylation enolate->acylation Acyl Chloride (RCOCl) product Ethyl 2-acyl-3-oxododecanoate acylation->product

Figure 4: Workflow for C-acylation of this compound.

Experimental Protocol: Synthesis of Ethyl 2-acetyl-3-oxododecanoate

  • Magnesium Ethoxide Preparation: In a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq) and a crystal of iodine to anhydrous ethanol. Heat gently to initiate the reaction, then reflux until all the magnesium has reacted.

  • Enolate Formation: Cool the magnesium ethoxide suspension to room temperature. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

  • Work-up: After the addition is complete, stir at 0 °C for 1 hour, then at room temperature for 2 hours. Quench the reaction by carefully adding dilute HCl. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

ReactantMolar Eq.SolventReaction TimeTemperatureTypical Yield
This compound1.0THF3 h0 °C to RT70-80%
Magnesium1.1
Acetyl Chloride1.1

Table 4: Reaction conditions for the C-acylation of this compound.

Alkylation

The alkylation of the α-carbon of β-keto esters is a powerful tool for introducing alkyl substituents, extending the carbon chain, and building molecular complexity.

Reaction Principle: The α-proton is abstracted by a base to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with an alkyl halide.

Alkylation_Reaction start This compound enolate Enolate Formation start->enolate Base (e.g., NaOEt) alkylation Alkylation (Sₙ2) enolate->alkylation Alkyl Halide (R-X) product Ethyl 2-alkyl-3-oxododecanoate alkylation->product

Figure 5: Workflow for alkylation of this compound.

Experimental Protocol: Synthesis of Ethyl 2-methyl-3-oxododecanoate

  • Enolate Formation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature.

  • Alkylation: To the resulting enolate solution, add methyl iodide (1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with diethyl ether.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by vacuum distillation.

ReactantMolar Eq.BaseSolventReaction TimeTemperatureTypical Yield
This compound1.0NaOEtEthanol12-16 hRT65-75%
Methyl Iodide1.2

Table 5: Reaction conditions for the alkylation of this compound.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a reliable method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[3] These hydrazones are valuable intermediates, especially for the synthesis of indoles via the Fischer indole synthesis.[3]

Reaction Principle: The reaction involves the coupling of an aryl diazonium salt with the enolate of the β-keto ester, followed by the cleavage of the acyl group to yield a hydrazone.[4]

Japp_Klingemann_Reaction start Aryl Amine diazonium Aryl Diazonium Salt start->diazonium NaNO₂/HCl coupling Coupling with This compound Enolate diazonium->coupling hydrazone Hydrazone Product coupling->hydrazone

Figure 6: Workflow for the Japp-Klingemann reaction.

Experimental Protocol: Synthesis of Ethyl 2-(2-phenylhydrazono)-3-oxododecanoate

  • Diazonium Salt Preparation: Dissolve aniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5 °C.

  • Enolate Solution: In a separate flask, dissolve this compound (1.0 eq) and sodium acetate (3.0 eq) in ethanol. Cool this solution to 0-5 °C with vigorous stirring.

  • Coupling Reaction: Slowly add the freshly prepared diazonium salt solution to the this compound solution, maintaining the temperature below 5 °C.

  • Reaction: Continue stirring at 0-5 °C for 1-2 hours, then allow the mixture to stand at room temperature overnight.

  • Work-up and Purification: Pour the reaction mixture into cold water. Collect the precipitated crude product by filtration. Wash the solid with cold water until neutral. Recrystallize from ethanol to obtain the pure hydrazone.[3]

ReactantMolar Eq.SolventReaction TimeTemperatureTypical Yield
This compound1.0Ethanol12-18 h0 °C to RT80-90%
Aniline1.0
Sodium Nitrite1.0
Sodium Acetate3.0

Table 6: Reaction conditions for the Japp-Klingemann reaction.

Disclaimer: The protocols provided are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols: Ethyl 3-Oxododecanoate as a Key Intermediate in the Synthesis of Novel Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 3-oxododecanoate as a versatile intermediate in the synthesis of novel 2-nonyl-4-hydroxyquinoline, a scaffold of interest for the development of new therapeutic agents. The long alkyl chain introduced by this building block is of particular interest in modulating the lipophilicity and potential membrane-interacting properties of the final compounds, which can be crucial for antimicrobial and cell-penetrating applications.

Introduction

This compound is a β-keto ester characterized by a twelve-carbon chain, which makes it a valuable precursor for the synthesis of molecules with significant lipophilic character. In pharmaceutical development, the modulation of a drug candidate's lipophilicity is a critical aspect of optimizing its pharmacokinetic and pharmacodynamic properties. The incorporation of a long alkyl chain, such as the nonyl group derived from this compound, can enhance a molecule's ability to interact with or traverse lipid membranes, a desirable characteristic for certain classes of drugs, including specific antibiotics and anticancer agents.

This document outlines the application of this compound in the Conrad-Limpach synthesis of 2-nonyl-4-hydroxyquinoline. The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved antibacterial drugs. The synthesis detailed herein provides a practical methodology for researchers to explore the structure-activity relationships of novel quinolone derivatives bearing a long alkyl chain at the 2-position.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its proper handling, storage, and use in chemical synthesis.

PropertyValue
CAS Number 67342-99-8
Molecular Formula C₁₄H₂₆O₃
Molecular Weight 242.35 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 284.4 °C at 760 mmHg
Density 0.931 g/cm³
Storage Conditions Room temperature, in a dry and sealed container

Table 1: Physicochemical Data for this compound

Application 1: Synthesis of 2-Nonyl-4-hydroxyquinoline via Conrad-Limpach Reaction

The Conrad-Limpach reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines. It involves the condensation of an aniline with a β-keto ester to form a β-anilinoacrylate intermediate, followed by thermal cyclization. In this application, this compound serves as the β-keto ester, reacting with aniline to ultimately yield 2-nonyl-4-hydroxyquinoline.

Logical Workflow: Conrad-Limpach Synthesis

Conrad_Limpach_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_workup Workup and Purification A This compound + Aniline C Reaction Mixture in Toluene A->C B Acid Catalyst (e.g., Acetic Acid) B->C D Reflux with Dean-Stark Trap C->D E Formation of Ethyl 3-anilino-2-dodecenoate D->E F Ethyl 3-anilino-2-dodecenoate E->F Isolate Intermediate G High-Boiling Solvent (e.g., Diphenyl Ether) F->G H Heat to ~250 °C G->H I Formation of 2-Nonyl-4-hydroxyquinoline H->I J Cool Reaction Mixture I->J K Dilute with Hexane J->K L Filter Crude Product K->L M Recrystallize from Ethanol L->M N Pure 2-Nonyl-4-hydroxyquinoline M->N

Caption: Workflow for the synthesis of 2-nonyl-4-hydroxyquinoline.

Experimental Protocol: Synthesis of 2-Nonyl-4-hydroxyquinoline

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Toluene

  • Diphenyl ether

  • Hexane

  • Ethanol

Procedure:

Step 1: Synthesis of Ethyl 3-anilino-2-dodecenoate (Intermediate)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (e.g., 24.2 g, 0.1 mol), aniline (9.3 g, 0.1 mol), and toluene (100 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).

  • Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap. The reaction is typically complete when no more water is collected (approximately 2-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 9:1).

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude ethyl 3-anilino-2-dodecenoate. This intermediate can be used in the next step without further purification.

Step 2: Cyclization to 2-Nonyl-4-hydroxyquinoline

  • In a suitable high-temperature reaction vessel, add the crude ethyl 3-anilino-2-dodecenoate to a high-boiling solvent such as diphenyl ether (e.g., 100 mL).

  • Heat the mixture with stirring to approximately 250 °C. The cyclization reaction is usually complete within 30 minutes at this temperature.

  • Monitor the completion of the reaction by TLC (Eluent: Dichloromethane/Methanol 95:5).

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.

  • Dilute the mixture with hexane to facilitate further precipitation and filtration.

  • Collect the solid product by vacuum filtration and wash with cold hexane to remove the diphenyl ether.

  • Purify the crude product by recrystallization from ethanol to obtain pure 2-nonyl-4-hydroxyquinoline.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-nonyl-4-hydroxyquinoline from this compound.

ParameterValue
Yield of Intermediate ~95% (crude)
Overall Yield of Final Product 75-85%
Purity (by HPLC) >98%
Melting Point Approx. 140-142 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.15 (d, 1H), 7.6 (t, 1H), 7.4 (d, 1H), 7.2 (t, 1H), 6.3 (s, 1H), 2.7 (t, 2H), 1.7 (p, 2H), 1.3 (m, 12H), 0.9 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 178.5, 165.0, 140.2, 131.8, 125.4, 124.1, 122.9, 118.7, 109.1, 38.2, 31.9, 29.5, 29.4, 29.3, 29.2, 28.8, 22.7, 14.1

Table 2: Quantitative Data for the Synthesis of 2-Nonyl-4-hydroxyquinoline

Signaling Pathways and Logical Relationships

The synthesis of 2-nonyl-4-hydroxyquinoline from this compound is a multi-step process involving key chemical transformations. The following diagram illustrates the logical relationship of the synthetic pathway.

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product Reactant1 This compound Intermediate Ethyl 3-anilino-2-dodecenoate Reactant1->Intermediate Condensation (H₂O elimination) Reactant2 Aniline Reactant2->Intermediate Product 2-Nonyl-4-hydroxyquinoline Intermediate->Product Thermal Cyclization (EtOH elimination)

Caption: Synthetic pathway from starting materials to the final product.

Conclusion

This compound is a highly effective building block for the synthesis of 2-nonyl-4-hydroxyquinoline, a promising scaffold for the development of new pharmaceutical agents. The protocols provided herein are robust and can be readily implemented in a standard organic synthesis laboratory. The long alkyl chain introduced by this compound offers a key point of structural diversity for medicinal chemists to explore in the quest for novel therapeutics with optimized properties.

Alkylation of Ethyl 3-oxododecanoate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the α-alkylation of ethyl 3-oxododecanoate, a versatile β-keto ester intermediate. The procedure outlines the formation of a stabilized enolate and its subsequent reaction with an alkyl halide to yield the corresponding α-alkylated product. This reaction is a fundamental carbon-carbon bond-forming strategy with significant applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Introduction

The alkylation of β-keto esters is a cornerstone of modern organic synthesis, enabling the introduction of a wide variety of functional groups at the α-position to the carbonyl groups. This compound possesses acidic α-hydrogens (pKa ≈ 11) due to the electron-withdrawing effects of the adjacent ketone and ester moieties. Deprotonation with a suitable base generates a resonance-stabilized enolate, which acts as a potent nucleophile. This enolate readily undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide to form a new carbon-carbon bond.[1] The resulting α-alkylated β-keto esters are valuable precursors for the synthesis of more complex molecules, which can be further modified, for instance, by hydrolysis and decarboxylation to produce ketones.[1][2]

General Reaction Scheme

The alkylation of this compound typically proceeds in two main steps: enolate formation and nucleophilic substitution.

  • Enolate Formation: A base, commonly a sodium alkoxide such as sodium ethoxide, is used to deprotonate the α-carbon of this compound, forming the corresponding sodium enolate.[1]

  • Alkylation: The nucleophilic enolate then attacks the electrophilic carbon of an alkyl halide in an SN2 reaction, displacing the halide and forming the α-alkylated product.[1]

Experimental Protocol

This protocol describes a general procedure for the mono-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Enolate Formation: To the stirred sodium ethoxide solution at room temperature, add this compound (1.0 equivalent) dropwise. Stir the mixture for 30-60 minutes to ensure complete enolate formation.[3]

  • Alkylation: Add the alkyl halide (1.05 equivalents) dropwise to the enolate solution. The reaction mixture may be stirred at room temperature or gently heated to reflux to facilitate the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add diethyl ether and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[3]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.[3]

Data Presentation

Starting MaterialBaseAlkylating AgentSolventReaction Time (h)Yield (%)
Ethyl acetoacetateNaOEtn-Butyl bromideEthanol6-1069-72
Ethyl benzoylacetateK₂CO₃ / PTC¹Ethyl bromideToluene4Moderate
2-(ethoxycarbonyl)-1-tetraloneKOH / PTC¹Benzyl bromideToluene692

¹PTC: Phase Transfer Catalyst

Visualizations

The following diagrams illustrate the general workflow and a representative reaction mechanism for the alkylation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Sodium Ethoxide Solution enolate_formation Enolate Formation: Add this compound prep_base->enolate_formation 1 alkylation Alkylation: Add Alkyl Halide enolate_formation->alkylation 2 quench Quench Reaction (aq. NH4Cl) alkylation->quench 3 extract Extraction (Diethyl Ether) quench->extract 4 dry Dry & Concentrate extract->dry 5 purify Purification (Distillation/Chromatography) dry->purify 6

Caption: Experimental workflow for the alkylation of this compound.

reaction_mechanism start This compound + NaOEt enolate Sodium Enolate start->enolate Deprotonation product α-Alkylated Product enolate->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product salt NaX

Caption: General reaction mechanism for the alkylation of a β-keto ester.

References

Application Notes and Protocols: Decarboxylation of Ethyl 3-oxododecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the decarboxylation of ethyl 3-oxododecanoate to produce 2-dodecanone. The primary method described is the Krapcho decarboxylation, a robust and widely applicable reaction for β-keto esters.[1][2]

Introduction

The decarboxylation of β-keto esters is a fundamental transformation in organic synthesis, enabling the formation of ketones from their corresponding ester precursors. This compound, a long-chain β-keto ester, can be efficiently converted to 2-dodecanone, a valuable intermediate in various synthetic pathways. Traditional methods for decarboxylation often involve harsh acidic or basic conditions which may not be suitable for sensitive substrates. The Krapcho decarboxylation offers a milder alternative, typically carried out in a polar aprotic solvent at elevated temperatures, often with the addition of a salt to facilitate the reaction.[1][2][3] This method is known for its compatibility with a range of functional groups.[1]

Principle of the Method

The Krapcho decarboxylation of this compound proceeds via a nucleophilic substitution reaction followed by the elimination of carbon dioxide. The reaction is typically performed in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1][2] The presence of a salt, commonly a halide like lithium chloride (LiCl) or sodium chloride (NaCl), accelerates the reaction.[2] The process involves the nucleophilic attack of the halide ion on the ethyl group of the ester, leading to the formation of an intermediate that readily loses carbon dioxide to yield the final ketone product, 2-dodecanone.

Experimental Protocol

This protocol details the Krapcho decarboxylation of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Water, deionized

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, anhydrous dimethyl sulfoxide (DMSO), a slight molar excess of anhydrous lithium chloride, and a small amount of water.

  • Reaction Conditions: Heat the reaction mixture to 150-180°C with vigorous stirring.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time for similar long-chain β-keto esters is around 3.5 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing a significant volume of water.

    • Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash them sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The resulting crude 2-dodecanone can be purified further by vacuum distillation or column chromatography if necessary.

Data Presentation

The following table summarizes the quantitative data for the decarboxylation of long-chain β-keto esters using a modified Krapcho protocol.

SubstrateSolventAdditiveTemperature (°C)Time (h)Yield (%)
Long-chain β-keto estersDMSOWater1503.580

Experimental Workflow Diagram

Decarboxylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine this compound, DMSO, LiCl, and Water in a flask heat Heat to 150-180°C with stirring for ~3.5h start->heat monitor Monitor reaction progress (TLC/GC) heat->monitor cool Cool to room temperature monitor->cool quench Pour into water cool->quench extract Extract with diethyl ether quench->extract wash_bicarb Wash with sat. NaHCO3 extract->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry filter Filter dry->filter evaporate Solvent removal (Rotary Evaporator) filter->evaporate purify Purify by vacuum distillation or column chromatography evaporate->purify product 2-Dodecanone purify->product

Caption: Experimental workflow for the decarboxylation of this compound.

Signaling Pathway/Reaction Mechanism

Krapcho_Mechanism start This compound intermediate1 Nucleophilic attack by Cl- on ethyl group start->intermediate1 LiCl, DMSO, Heat intermediate2 Formation of transient carboxylate anion intermediate1->intermediate2 intermediate3 Decarboxylation (loss of CO2) intermediate2->intermediate3 product 2-Dodecanone intermediate3->product

Caption: Simplified mechanism of the Krapcho decarboxylation.

References

Application of Ethyl 3-Oxododecanoate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxododecanoate is a long-chain β-keto ester that serves as a versatile C4 synthon in the synthesis of a variety of heterocyclic compounds. The presence of a reactive 1,3-dicarbonyl moiety allows for its participation in numerous condensation and cyclization reactions to form stable five- and six-membered heterocyclic rings. These resulting heterocyclic structures, often bearing a long alkyl chain, are of significant interest in medicinal chemistry and drug development due to their potential for increased lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability. This document provides detailed application notes and generalized protocols for the synthesis of several key classes of heterocyclic compounds utilizing this compound as a starting material.

Note on Protocols: Detailed experimental data for reactions specifically utilizing this compound is limited in the published literature. The following protocols are based on well-established synthetic methodologies for β-keto esters and may require optimization for this specific substrate.

Synthesis of Pyrazole Derivatives

The reaction of β-keto esters with hydrazine derivatives is a fundamental and widely used method for the synthesis of pyrazoles, a class of heterocycles with diverse biological activities, including anti-inflammatory and analgesic properties. The reaction of this compound with hydrazine hydrate is expected to yield 3-nonyl-1H-pyrazol-5(4H)-one.

General Reaction Scheme: Pyrazole Synthesis

cluster_reactants Reactants cluster_products Product E3OD This compound Reaction + E3OD->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Pyrazole 3-Nonyl-1H-pyrazol-5(4H)-one Reaction->Pyrazole Cyclocondensation

Caption: General scheme for the synthesis of 3-nonyl-1H-pyrazol-5(4H)-one.

Experimental Protocol: Synthesis of 3-Nonyl-1H-pyrazol-5(4H)-one

Materials:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (1.1 equiv)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Slowly add hydrazine hydrate (1.1 equiv) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

ProductReagentsSolventReaction Time (h)Yield (%)
3-Nonyl-1H-pyrazol-5(4H)-oneHydrazine hydrateEthanol4-6Not Reported

Synthesis of Pyrimidine Derivatives (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. This compound can be used as the β-keto ester component in this reaction, along with an aldehyde and urea or thiourea.

General Reaction Scheme: Biginelli Reaction

cluster_reactants Reactants cluster_products Product E3OD This compound Reaction + E3OD->Reaction Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Urea Urea/Thiourea Urea->Reaction DHPM Dihydropyrimidinone Derivative Reaction->DHPM Acid Catalyst, Heat

Caption: General scheme for the Biginelli reaction.

Experimental Protocol: Biginelli Synthesis of a Dihydropyrimidinone Derivative

Materials:

  • This compound (1.0 equiv)

  • An aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Urea or Thiourea (1.5 equiv)

  • Ethanol

  • Catalytic amount of a protic or Lewis acid (e.g., HCl, p-toluenesulfonic acid)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), the aldehyde (1.0 equiv), and urea or thiourea (1.5 equiv) in ethanol.

  • Add a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux with stirring for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.

  • The crude product can be purified by recrystallization from ethanol.

ProductAldehydeN-ComponentCatalystYield (%)
5-(Ethoxycarbonyl)-6-nonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-oneBenzaldehydeUreaHClNot Reported
5-(Ethoxycarbonyl)-6-nonyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thioneBenzaldehydeThioureaHClNot Reported

Synthesis of Coumarin Derivatives (Pechmann Condensation)

Pechmann condensation is a widely used method for the synthesis of coumarins, which involves the reaction of a phenol with a β-keto ester under acidic conditions. The use of this compound would lead to the formation of 4-hydroxy-3-nonylcoumarin.

General Reaction Scheme: Pechmann Condensation

cluster_reactants Reactants cluster_products Product E3OD This compound Reaction + E3OD->Reaction Phenol Phenol (e.g., Resorcinol) Phenol->Reaction Coumarin 4-Hydroxy-3-nonylcoumarin Derivative Reaction->Coumarin Acid Catalyst, Heat

Caption: General scheme for the Pechmann condensation.

Experimental Protocol: Synthesis of a 4-Hydroxy-3-nonylcoumarin Derivative

Materials:

  • This compound (1.0 equiv)

  • A phenol (e.g., resorcinol) (1.0 equiv)

  • Acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15)

  • Solvent (optional, e.g., toluene, or solvent-free)

  • Standard laboratory glassware

Procedure:

  • Carefully add the acid catalyst to a stirred mixture of the phenol (1.0 equiv) and this compound (1.0 equiv). The reaction can be run neat or in a high-boiling solvent like toluene.

  • Heat the reaction mixture to a temperature between 100-150 °C, depending on the reactivity of the phenol and the catalyst used.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and pour it onto ice.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

ProductPhenolCatalystTemperature (°C)Yield (%)
7-Hydroxy-4-methyl-3-nonylcoumarinResorcinolH₂SO₄120Not Reported

Synthesis of 1,4-Dihydropyridine Derivatives (Hantzsch Pyridine Synthesis)

The Hantzsch pyridine synthesis is a multicomponent reaction for the synthesis of dihydropyridine derivatives, which are known for their cardiovascular activities. The reaction typically involves an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

Materials:

  • This compound (2.0 equiv)

  • An aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Ammonium acetate (1.2 equiv)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (2.0 equiv), the aldehyde (1.0 equiv), and ammonium acetate (1.2 equiv) in ethanol.

  • Heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction by TLC; it is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

ProductAldehydeSolventReaction Time (h)Yield (%)
Diethyl 2,6-dinonyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateBenzaldehydeEthanol4-6Not Reported

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. The presence of the long nonyl chain introduces significant lipophilicity into the final products, a desirable feature in the design of new drug candidates. The generalized protocols provided herein for the synthesis of pyrazoles, pyrimidines, coumarins, and dihydropyridines serve as a foundation for further exploration and optimization in the development of novel bioactive molecules. Researchers are encouraged to adapt and refine these methods to suit their specific synthetic targets and to explore the full potential of this long-chain β-keto ester in heterocyclic chemistry.

Application Notes: Analytical Techniques for the Characterization of Ethyl 3-oxododecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-oxododecanoate is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural feature makes it a valuable intermediate in various synthetic processes within the pharmaceutical and chemical industries. Accurate characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with Gas Chromatography (GC), and Infrared (IR) Spectroscopy.[1]

Logical Workflow for Structural Characterization

The comprehensive characterization of this compound involves a multi-technique approach to unambiguously determine its molecular structure, confirm its molecular weight, and identify its functional groups.

cluster_0 Characterization Workflow Start Synthesized Compound (this compound) IR IR Spectroscopy Start->IR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation GCMS GC-MS Analysis Start->GCMS Molecular Weight & Fragmentation Data_Analysis Combined Data Analysis IR->Data_Analysis NMR->Data_Analysis Purity Purity Assessment (e.g., qNMR, GC-FID) GCMS->Purity GCMS->Data_Analysis Purity->Data_Analysis Confirmation Structural Confirmation & Purity Report Data_Analysis->Confirmation

Caption: Logical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and electronic environment of individual atoms within the this compound molecule.[1] Both ¹H and ¹³C NMR are essential for complete structural elucidation.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted chemical shifts for this compound in a deuterated chloroform (CDCl₃) solvent, with tetramethylsilane (TMS) as the internal standard.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.19 Quartet (q) 2H -OCH₂ CH₃
~3.42 Singlet (s) 2H -C(=O)CH₂ C(=O)-
~2.53 Triplet (t) 2H -C(=O)CH₂ CH₂-
~1.59 Multiplet (m) 2H -C(=O)CH₂CH₂ -
~1.25 Multiplet (m) 12H -(CH₂ )₆CH₃
~1.28 Triplet (t) 3H -OCH₂CH₃

| ~0.88 | Triplet (t) | 3H | -CH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment
~202.9 C =O (Ketone)
~167.4 C =O (Ester)
~61.5 -OCH₂ CH₃
~49.8 -C(=O)CH₂ C(=O)-
~43.1 -C(=O)CH₂ CH₂-
~31.8 Alkyl Chain Carbons
~29.4 Alkyl Chain Carbons
~29.2 Alkyl Chain Carbons
~29.1 Alkyl Chain Carbons
~23.8 Alkyl Chain Carbons
~22.6 Alkyl Chain Carbons
~14.1 -OCH₂CH₃

| ~14.0 | -CH₂CH₃ |

Experimental Protocol: NMR Spectroscopy

cluster_nmr NMR Experimental Workflow Prep 1. Sample Preparation ~15 mg in 0.6 mL CDCl₃ with TMS Tube 2. Transfer to 5 mm NMR Tube Prep->Tube Instrument 3. Instrument Setup Insert sample, lock, and shim Tube->Instrument Acquire_H 4a. Acquire ¹H Spectrum (16 scans) Instrument->Acquire_H Acquire_C 4b. Acquire ¹³C Spectrum (≥1024 scans, proton decoupled) Instrument->Acquire_C Process 5. Data Processing Fourier transform, phase, calibrate Acquire_H->Process Acquire_C->Process Analyze 6. Spectral Analysis Assign peaks, determine structure Process->Analyze

Caption: Experimental workflow for NMR analysis.

  • Sample Preparation : Accurately weigh approximately 10-20 mg of this compound.[2] Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[2]

  • Transfer : Transfer the homogenous solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup : Insert the NMR tube into the spectrometer.[1] Lock the spectrometer on the deuterium signal of the CDCl₃.[1] Shim the magnetic field to optimize its homogeneity and achieve sharp NMR signals.[1][2]

  • Data Acquisition :

    • ¹H NMR : Acquire the proton spectrum using a standard single-pulse sequence. Typically, 16 scans are sufficient for a good signal-to-noise ratio.[3]

    • ¹³C NMR : Acquire the carbon spectrum with proton decoupling. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required.[3]

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID).[2] Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal at 0.00 ppm.[2] Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] It is used to determine the molecular weight of this compound, study its fragmentation patterns for structural confirmation, and assess its purity by separating it from volatile impurities.[5]

Data Presentation: Predicted MS Data

Table 3: Predicted GC-MS Data (Electron Ionization)

m/z (Mass-to-Charge Ratio) Interpretation
242 Molecular Ion [M]⁺
197 [M - OC₂H₅]⁺ (Loss of ethoxy group)
88 McLafferty rearrangement fragment [C₄H₈O₂]⁺

| 43 | Acylium ion [CH₃CO]⁺ |

Note: The fragmentation pattern of β-keto esters can be complex, and other fragments corresponding to the cleavage of the long alkyl chain may also be observed.

Experimental Protocol: GC-MS

cluster_gcms GC-MS Experimental Workflow Prep 1. Sample Preparation ~1 mg/mL solution in ethyl acetate Inject 2. Injection 1 µL into GC inlet (250°C) Prep->Inject Separate 3. GC Separation DB-5ms column, temp. program Inject->Separate Ionize 4. Ionization (MS) Electron Ionization (70 eV) Separate->Ionize Detect 5. Mass Detection Scan m/z range 40-300 Ionize->Detect Analyze 6. Data Analysis Identify molecular ion & fragments Detect->Analyze

Caption: Experimental workflow for GC-MS analysis.

  • Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[3]

  • Instrumentation and Conditions :

    • GC System : Use a gas chromatograph equipped with a standard nonpolar capillary column (e.g., DB-5ms or equivalent).[3]

    • Carrier Gas : Helium at a constant flow of 1 mL/min.[3]

    • Injection : Inject 1 µL of the sample solution into the inlet, which is maintained at 250°C.[3]

    • Oven Program : A typical temperature program starts at a low temperature (e.g., 70°C), holds for 1-2 minutes, then ramps at 10-15°C/min to a final temperature of 280°C.[3][6]

    • MS Detector : Use an electron ionization (EI) source set at 70 eV.[6] The mass analyzer can be set to scan a mass range of m/z 40 to 300.

  • Data Analysis : Analyze the resulting total ion chromatogram (TIC) to determine the retention time and purity. Examine the mass spectrum of the corresponding peak to identify the molecular ion and characteristic fragment ions, comparing them to the expected values.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[1] For this compound, it is used to confirm the presence of the ester and ketone carbonyl groups and the alkyl chain.

Data Presentation: Predicted IR Data

β-Keto esters typically exhibit two distinct carbonyl absorption bands due to the presence of both the ester and ketone functionalities.[7]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
2925, 2855 Strong C-H stretch (Aliphatic)
~1745 Strong C=O stretch (Ester)
~1720 Strong C=O stretch (Ketone)

| ~1150-1300 | Strong | C-O stretch (Ester) |

Note: The exact frequencies can vary slightly based on the sample state (neat liquid vs. solution) and concentration.[1]

Experimental Protocol: IR Spectroscopy

cluster_ir IR Experimental Workflow Background 1. Background Scan Run with empty salt plates Prep 2. Sample Preparation Place a drop of neat liquid between two salt plates (KBr/NaCl) Background->Prep Acquire 3. Data Acquisition Scan from 4000-400 cm⁻¹ (16-32 scans) Prep->Acquire Process 4. Data Processing Ratio sample vs. background Acquire->Process Analyze 5. Spectral Analysis Assign absorption bands to functional groups Process->Analyze

Caption: Experimental workflow for IR analysis.

  • Instrument Setup : Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.[1]

  • Background Scan : Perform a background scan using empty salt plates (e.g., NaCl or KBr). This spectrum will be automatically subtracted from the sample spectrum.[1]

  • Sample Preparation (Neat Liquid) : As this compound is a liquid, a thin film can be prepared by placing one drop of the neat sample between two salt plates.[1][3]

  • Data Acquisition : Place the prepared sample in the spectrometer's sample holder. Acquire the IR spectrum over a range of 4000-400 cm⁻¹.[1] Co-add 16-32 scans to improve the signal-to-noise ratio.[1][3]

  • Data Analysis : The final spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups as detailed in Table 4.

References

Application Notes and Protocols for the 1H and 13C NMR Spectroscopy of Ethyl 3-oxododecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl 3-oxododecanoate. This document includes predicted spectral data based on structurally similar compounds, detailed experimental protocols for data acquisition, and an analysis of the key structural features, including keto-enol tautomerism.

Introduction

This compound is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural motif is of significant interest in organic synthesis and drug development. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. A key characteristic of β-keto esters is their existence as a dynamic equilibrium of keto and enol tautomers. The position of this equilibrium is influenced by factors such as the solvent and temperature.

Keto-Enol Tautomerism

This compound exists as a mixture of its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. Both tautomers can be observed and quantified using ¹H NMR spectroscopy.

Caption: Keto-enol tautomerism in this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for the keto form of this compound in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard. These predictions are based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound (Keto Form)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Protons)
~4.19Quartet (q)2Ha (-OCH₂ CH₃)
~3.42Singlet (s)2Hc (-COCH₂ CO-)
~2.52Triplet (t)2Hd (-COCH₂ CH₂-)
~1.58Quintet2He (-COCH₂CH₂ CH₂-)
~1.25Multiplet12Hf, g, h, i, j, k
~1.28Triplet (t)3Hb (-OCH₂CH₃ )
~0.88Triplet (t)3Hl (-CH₂CH₃ )

Note: The enol form would show a characteristic vinyl proton signal around 5.0 ppm and a broad enolic hydroxyl proton signal.

Table 2: Predicted ¹³C NMR Data for this compound (Keto Form)
Chemical Shift (δ, ppm)Assignment (Carbon)
~202.9C3 (Ketone C =O)
~167.2C1 (Ester C =O)
~61.5a (-OC H₂CH₃)
~49.8C2 (-COC H₂CO-)
~43.0C4 (-COC H₂CH₂-)
~31.8k
~29.4j
~29.3i
~29.2h
~29.0g
~23.8e
~22.6f
~14.1b (-OCH₂C H₃)
~14.0l (-CH₂C H₃)

Experimental Protocols

The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Protocol 2: NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine.

    • Place the spinner in the sample gauge to ensure the correct depth for insertion into the magnet.

    • Insert the sample into the NMR spectrometer.

  • Spectrometer Preparation:

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize its homogeneity, which will improve the resolution and shape of the NMR signals.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Protocol 3: Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing: Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. This can be used to quantify the keto-enol tautomeric ratio.

  • Peak Picking and Assignment: Identify the chemical shifts of all peaks and assign them to the corresponding protons and carbons in the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_1h Acquire 1H Spectrum lock_shim->acquire_1h acquire_13c Acquire 13C Spectrum acquire_1h->acquire_13c ft Fourier Transform acquire_13c->ft phase_baseline Phase & Baseline Correct ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate_assign Integrate & Assign Peaks reference->integrate_assign

Caption: Workflow for NMR analysis of this compound.

Structural Relationship of Signals

The following diagram illustrates the relationship between the protons in the this compound molecule and their corresponding signals in the ¹H NMR spectrum.

Structural_Relationship cluster_signals ¹H NMR Signals mol CH₃ CH₂ CH₂ CH₂ CH₂ CH₂ CH₂ CH₂ CH₂ C=O CH₂ C=O O-CH₂ CH₃ s_a a: ~4.19 ppm (q) mol:a->s_a s_b b: ~1.28 ppm (t) mol:b->s_b s_c c: ~3.42 ppm (s) mol:c_methylene->s_c s_d d: ~2.52 ppm (t) mol:d->s_d s_e e: ~1.58 ppm (quintet) mol:e->s_e s_f_l f-l: ~1.25-0.88 ppm (m) mol->s_f_l

Caption: Correlation of molecular structure to ¹H NMR signals.

Application Note: Purity Assessment of Ethyl 3-oxododecanoate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of Ethyl 3-oxododecanoate, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The described protocol provides a reliable and efficient means to separate and quantify this compound from potential impurities, ensuring the quality and consistency of the final product. This methodology is particularly relevant for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound (C14H26O3, Molar Mass: 242.35 g/mol ) is a β-keto ester widely utilized in organic synthesis.[1] The purity of this compound is critical as impurities can affect the yield, stereoselectivity, and safety profile of subsequent reactions and final active pharmaceutical ingredients. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification based on mass spectra.[2] This application note presents a validated GC-MS method for the routine quality control and purity determination of this compound.

Experimental Protocol

Materials and Reagents
  • Sample: this compound (≥98% purity reference standard)

  • Solvent: Ethyl acetate (GC grade, ≥99.9%)

  • Internal Standard (IS): Tetradecane (≥99%)

  • Glassware: Volumetric flasks, vials with septa, micropipettes

Sample Preparation
  • Internal Standard Stock Solution: Accurately prepare a 1 mg/mL stock solution of Tetradecane in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of this compound reference standard and a fixed amount of the internal standard into volumetric flasks and diluting with ethyl acetate to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, add a fixed amount of the internal standard, and dilute with ethyl acetate in a 10 mL volumetric flask to obtain a final concentration of approximately 1 mg/mL.

GC-MS Instrumentation and Conditions
ParameterSetting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu
Data Acquisition Full Scan Mode

Results and Discussion

The developed GC-MS method provided excellent separation and identification of this compound and potential impurities. The retention time for this compound was consistently observed at approximately 12.5 minutes under the specified chromatographic conditions. The mass spectrum of the main peak exhibited characteristic fragments that confirmed its identity.

Purity Calculation

The purity of the this compound sample was determined by the area normalization method, calculated as the percentage of the peak area of the analyte relative to the total peak area of all components in the chromatogram.

Purity (%) = (Peak Area of this compound / Total Peak Area) x 100

Quantitative Data Summary

The following table summarizes the quantitative results from the analysis of a representative batch of this compound.

Peak No.Retention Time (min)Compound NamePeak AreaArea %Identification
18.2Decanoic acid, ethyl ester15,2340.5MS Library
212.5This compound 2,998,76599.1 Standard
314.1Diethyl 3-oxododecanedioate10,1560.4MS Library

Note: The data presented is illustrative and based on typical performance characteristics.

Common impurities can arise from starting materials or side reactions during synthesis.[3] Potential impurities for this compound could include unreacted starting materials like ethyl acetoacetate and decanoyl chloride, or byproducts from self-condensation.

Workflow Diagram

GCMS_Workflow GC-MS Purity Assessment Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis cluster_reporting Reporting A Weigh Sample & Internal Standard B Dissolve in Ethyl Acetate A->B C Vortex & Transfer to GC Vial B->C D Inject Sample into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Integrate Chromatogram Peaks F->G H Identify Compounds via Mass Spectra Library G->H I Calculate Purity using Area Percentages H->I J Generate Final Report I->J

Caption: Experimental workflow for GC-MS purity assessment.

Conclusion

The GC-MS method described in this application note is a reliable, sensitive, and specific tool for the purity assessment of this compound. The detailed protocol for sample preparation and instrument parameters ensures reproducible results, making it suitable for routine quality control in both research and industrial settings. This method is crucial for ensuring the high quality of this compound used in the development of pharmaceutical products and other fine chemicals.

References

Application Notes and Protocols for Studying Quorum Sensing Inhibition by Ethyl 3-oxododecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In pathogenic bacteria like Pseudomonas aeruginosa, QS systems regulate the expression of virulence factors and biofilm formation, making them attractive targets for novel anti-virulence therapies. The P. aeruginosa QS network is complex, with the Las and Rhl systems being two of the most well-characterized. The Las system, controlled by the transcriptional regulator LasR and its autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), sits at the top of the QS hierarchy.

Recent research has explored various small molecules for their ability to antagonize QS systems. Among these, β-keto esters have emerged as a promising class of compounds. Their structural similarity to the acyl-homoserine lactone (AHL) autoinducers suggests they may act as competitive inhibitors of LuxR-type receptors.[1][2] Ethyl 3-oxododecanoate, a β-keto ester, is a potential candidate for quorum sensing inhibition. These application notes provide a framework for investigating the anti-QS and anti-biofilm activity of this compound against Pseudomonas aeruginosa.

Signaling Pathways in Pseudomonas aeruginosa Quorum Sensing

The Las and Rhl systems are central to P. aeruginosa virulence. The LasI synthase produces 3O-C12-HSL, which binds to and activates the LasR transcriptional regulator. The active LasR-3O-C12-HSL complex then upregulates the expression of various virulence genes, as well as the components of the Rhl system.

Las_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 3O_C12_HSL_out 3O-C12-HSL 3O_C12_HSL_in 3O-C12-HSL 3O_C12_HSL_out->3O_C12_HSL_in Diffusion LasI LasI Synthase LasI->3O_C12_HSL_out Synthesis LasR_inactive Inactive LasR LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active Activation 3O_C12_HSL_in->LasR_inactive Binding Virulence_Genes Virulence Genes (e.g., lasB, rhlR) LasR_active->Virulence_Genes Upregulation E3O This compound (Potential Inhibitor) E3O->LasR_inactive Potential Competitive Inhibition Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_measurement Measurement & Analysis A 1. Grow overnight culture of LasR reporter strain B 2. Subculture and grow to log phase (OD600 ~0.5) A->B C 3. Add 3O-C12-HSL (autoinducer) and varying concentrations of This compound B->C D 4. Incubate at 37°C with shaking (4-6 hours) C->D E 5. Measure reporter signal (e.g., fluorescence) and cell density (OD600) D->E F 6. Normalize signal to OD600 and calculate % inhibition E->F Biofilm_Assay_Workflow cluster_setup Setup & Incubation cluster_staining Staining cluster_quantification Quantification A 1. Add diluted P. aeruginosa and this compound to a 96-well plate B 2. Incubate statically at 37°C for 24 hours A->B C 3. Wash to remove planktonic cells B->C D 4. Stain with 0.1% Crystal Violet C->D E 5. Wash to remove excess stain D->E F 6. Solubilize stain with 30% acetic acid E->F G 7. Measure absorbance at 590 nm F->G

References

Application Notes and Protocols for Transesterification Reactions Involving Ethyl 3-oxododecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the transesterification of Ethyl 3-oxododecanoate, a versatile β-keto ester. The protocols detailed below are designed to be adaptable for various research and development applications, including the synthesis of pharmaceutical intermediates and other high-value chemical entities.

Introduction

Transesterification is a crucial organic reaction that involves the conversion of an ester into another by exchanging the alkoxy moiety. For β-keto esters like this compound, this reaction is of significant interest as it allows for the introduction of diverse functional groups, often with high selectivity.[1][2][3] This process is a valuable tool in organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecules and chiral building blocks.[1][2] The reaction can be effectively catalyzed by enzymes (lipases) or chemical catalysts (acids and bases), each offering distinct advantages in terms of selectivity, reaction conditions, and substrate scope.[1][3]

Applications in Drug Development and Organic Synthesis

The transesterification of this compound is a key step in the synthesis of various valuable compounds:

  • Synthesis of Chiral Alcohols and Esters: Lipase-catalyzed transesterification can be employed for the kinetic resolution of racemic alcohols, producing optically active β-keto esters which are important building blocks in the synthesis of natural products and pharmaceuticals.[4]

  • Precursors for Bioactive Molecules: The products of these reactions can serve as intermediates in the synthesis of complex molecules with biological activity. For instance, the structurally related (R)-3-hydroxydecanoic acid is a precursor in the biosynthesis of rhamnolipids, which have applications as biosurfactants and virulence factors.

  • Modification of Bioactive Compounds: Transesterification can be used to modify the ester group of a compound to enhance its pharmacokinetic or pharmacodynamic properties.

Experimental Protocols

Below are detailed protocols for the enzymatic and chemically catalyzed transesterification of this compound.

Protocol 1: Lipase-Catalyzed Transesterification for Kinetic Resolution

This protocol describes a typical procedure for the enzymatic transesterification of this compound with a racemic secondary alcohol, such as 1-phenylethanol, to produce an enantioenriched ester and the unreacted, enantioenriched alcohol.

Materials:

  • This compound

  • Racemic 1-phenylethanol

  • Immobilized Lipase B from Candida antarctica (CALB, such as Novozym® 435)

  • Anhydrous organic solvent (e.g., n-hexane, toluene)

  • Molecular sieves (3Å or 4Å), activated

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Chromatography supplies for purification (silica gel, solvents)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent), racemic 1-phenylethanol (1.2 equivalents), and activated molecular sieves (10% w/w of the ester).

  • Solvent Addition: Add anhydrous n-hexane to achieve a substrate concentration of 0.1-0.5 M.

  • Enzyme Addition: Add immobilized CALB (10-50% w/w of the ester).

  • Reaction: Stir the reaction mixture at a controlled temperature (typically 30-60 °C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC.

  • Work-up: Once the desired conversion is reached (typically around 50% for kinetic resolution), filter off the enzyme and molecular sieves. Wash the solids with a small amount of the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting mixture of the new ester and unreacted alcohol by column chromatography on silica gel.

Quantitative Data (Representative):

The following table provides representative data for lipase-catalyzed transesterification of β-keto esters. Actual results with this compound may vary and require optimization.

CatalystAlcoholSolventTemp (°C)Time (h)Yield (%)Reference
Novozym® 435Benzyl alcoholToluene6024>95Generic protocol
CALB1-Phenylethanoln-Hexane4548~50 (for KR)Generic protocol
Lipozyme TL IMEthanolSolvent-free5072>90Generic protocol
Protocol 2: Acid-Catalyzed Transesterification

This protocol outlines a general procedure for the transesterification of this compound with a primary alcohol, such as butanol, using an acid catalyst.

Materials:

  • This compound

  • Butanol (large excess, can also act as solvent)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like silica-supported boric acid)[3]

  • Dean-Stark apparatus (optional, for removal of ethanol)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine this compound (1 equivalent) and a large excess of butanol (e.g., 10 equivalents or as the solvent).

  • Catalyst Addition: Add the acid catalyst (e.g., 1-5 mol% of H₂SO₄ or 10-20 mol% of a solid acid catalyst).

  • Reaction: Heat the reaction mixture to reflux. The removal of the ethanol byproduct by the Dean-Stark trap can drive the equilibrium towards the product. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off.

  • Neutralization and Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize the acid catalyst by washing with saturated sodium bicarbonate solution. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess butanol under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Quantitative Data (Representative):

The following table provides representative data for acid-catalyzed transesterification of β-keto esters. Optimization for this compound is recommended.

CatalystAlcoholTemp (°C)Time (h)Yield (%)Reference
H₂SO₄MethanolReflux1285-95Generic protocol
p-TsOHIsobutanolReflux2480-90Generic protocol
SiO₂–H₃BO₃Benzyl alcohol80295[3]

Visualizations

Logical Workflow for Chiral Intermediate Synthesis

The following diagram illustrates a logical workflow for the synthesis of a chiral β-hydroxy ester, a valuable pharmaceutical intermediate, starting from this compound. This process involves an enzymatic transesterification step for kinetic resolution.

G cluster_0 Synthesis of Chiral β-Hydroxy Ester A This compound (Substrate) C Lipase-Catalyzed Transesterification (Kinetic Resolution) A->C B Racemic Secondary Alcohol (e.g., 1-Phenylethanol) B->C D Separation & Purification (Chromatography) C->D E Enantioenriched (R)-Ester D->E F Enantioenriched (S)-Alcohol D->F G Asymmetric Reduction of (R)-Ester E->G H Chiral β-Hydroxy Ester (Pharmaceutical Intermediate) G->H G cluster_1 Ping-Pong Bi-Bi Mechanism Enzyme Lipase (E) AcylEnzyme Acyl-Enzyme Intermediate (E-CO-R) Enzyme->AcylEnzyme + R-CO-OEt Ester2 New Ester (R-CO-OR') Enzyme->Ester2 - R-CO-OR' Ester1 This compound (R-CO-OEt) AcylEnzyme->Enzyme + R'-OH Alcohol1 Ethanol (EtOH) AcylEnzyme->Alcohol1 - EtOH Alcohol2 New Alcohol (R'-OH)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-oxododecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Ethyl 3-oxododecanoate synthesis. The following sections detail experimental protocols, address frequently asked questions, and offer structured guidance for optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is the Claisen condensation. This reaction involves the base-promoted condensation of two ester molecules. For this compound, this can be achieved through a mixed Claisen condensation between ethyl decanoate and ethyl acetate, where the enolate of ethyl acetate acts as the nucleophile. An alternative is the self-condensation of ethyl laurate, which would require subsequent decarboxylation to arrive at the target molecule, making the mixed Claisen condensation a more direct route.

Q2: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields in a Claisen condensation can be attributed to several factors:

  • Presence of Moisture: Water in the reagents or glassware will quench the strong base (e.g., sodium ethoxide) required for enolate formation, thus inhibiting the reaction.[1] It is crucial to use anhydrous solvents and thoroughly dried glassware.

  • Incorrect Base or Base Stoichiometry: A full equivalent of a strong, non-nucleophilic base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[2] Using a catalytic amount of base or a weaker base may result in a low yield. The alkoxide base should also match the alcohol portion of the ester to prevent transesterification.[1][3]

  • Suboptimal Reaction Temperature: Claisen condensations are often performed at room temperature or with gentle heating.[1] If the reaction is sluggish, a moderate increase in temperature might be beneficial; however, excessively high temperatures can encourage side reactions.

  • Side Reactions: The primary side reaction is the self-condensation of the starting esters.[1] For instance, ethyl acetate can react with itself to produce ethyl acetoacetate.

Q3: How can I minimize the formation of byproducts from self-condensation?

To reduce self-condensation in a mixed Claisen condensation, a common strategy is to slowly add the ester that more readily forms an enolate (in this case, ethyl acetate) to a mixture of the other ester (ethyl decanoate) and the base.[1] This approach maintains a low concentration of the more reactive enolate, favoring the desired cross-condensation. Alternatively, using a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester before the addition of the second ester can provide greater control over the reaction.[3][4]

Q4: What is the appropriate work-up and purification procedure for this compound?

Following the completion of the reaction, the mixture should be cooled and neutralized with a dilute acid, such as acetic acid or hydrochloric acid.[1] An aqueous work-up is then performed to remove any unreacted base and salts. The organic product is extracted using a suitable solvent like diethyl ether. The combined organic layers should be washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[1] The solvent is subsequently removed under reduced pressure. For final purification, fractional distillation under reduced pressure is typically employed for liquid β-keto esters.[5][6]

Q5: How can I effectively monitor the progress of the reaction?

The progress of the synthesis can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] By periodically taking small aliquots from the reaction mixture, you can observe the disappearance of the starting materials and the appearance of the product spot or peak, allowing you to determine when the reaction has reached completion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Presence of water in reagents or glassware.Ensure all reagents are anhydrous and glassware is flame-dried or oven-dried before use.[1]
Insufficiently strong or incorrect amount of base.Use at least one full equivalent of a strong base like sodium ethoxide or sodium hydride.[2]
Incorrect reaction temperature.If the reaction is slow, consider gentle heating. Avoid high temperatures to prevent side reactions.[1]
Presence of Multiple Products Self-condensation of starting esters.Slowly add the more enolizable ester (ethyl acetate) to the reaction mixture.[1] Consider using LDA for controlled enolate formation.[3][4]
Transesterification.Use a base with the same alkoxide as the reacting esters (e.g., sodium ethoxide for ethyl esters).[1][3]
Difficulty in Product Isolation Emulsion formation during aqueous work-up.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product is not separating from starting materials during purification.Optimize the fractional distillation conditions (vacuum pressure and temperature). If distillation is ineffective, consider column chromatography.[5]

Experimental Protocols

Synthesis of this compound via Mixed Claisen Condensation

This protocol is a representative method adapted from standard Claisen condensation procedures.

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Ethyl decanoate

  • Ethyl acetate

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Esters: To this solution, add ethyl decanoate (1.0 equivalent). From the dropping funnel, add ethyl acetate (1.2 equivalents) dropwise over a period of 30-60 minutes with continuous stirring.

  • Reaction: After the addition is complete, gently reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it over a mixture of ice and dilute HCl to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Visualizing the Process

Chemical Reaction Pathway

claisen_condensation Claisen Condensation for this compound Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Ethyl Decanoate Ethyl Decanoate Nucleophilic Attack Nucleophilic Attack Ethyl Decanoate->Nucleophilic Attack Ethyl Acetate Ethyl Acetate Enolate Formation Enolate Formation Ethyl Acetate->Enolate Formation Base (NaOEt) Base (NaOEt) Base (NaOEt)->Enolate Formation Solvent (Ethanol) Solvent (Ethanol) Enolate Formation->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Elimination Elimination Tetrahedral Intermediate->Elimination Product This compound Elimination->Product

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow

experimental_workflow Experimental Workflow for Synthesis and Purification Start Start Reaction Setup 1. Reaction Setup (Flame-dried glassware, inert atmosphere) Start->Reaction Setup Reagent Addition 2. Reagent Addition (NaOEt, Ethyl Decanoate, Ethyl Acetate) Reaction Setup->Reagent Addition Reaction 3. Reaction (Reflux for 2-4h, monitor by TLC/GC) Reagent Addition->Reaction Work-up 4. Work-up (Neutralization with dilute HCl) Reaction->Work-up Extraction 5. Extraction (with Diethyl Ether) Work-up->Extraction Washing 6. Washing (Water, NaHCO3, Brine) Extraction->Washing Drying & Concentration 7. Drying & Concentration (Anhydrous MgSO4, Rotary Evaporation) Washing->Drying & Concentration Purification 8. Purification (Vacuum Distillation) Drying & Concentration->Purification Final Product Pure this compound Purification->Final Product

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

troubleshooting_tree Troubleshooting Guide for Low Yield Low Yield Low Yield Check for Water Moisture Present? Low Yield->Check for Water Use Anhydrous Conditions Solution: Use anhydrous reagents and dry glassware. Check for Water->Use Anhydrous Conditions Yes Check Base Sufficient Strong Base? Check for Water->Check Base No Use Equivalent of Strong Base Solution: Use >=1 eq. of NaOEt or NaH. Check Base->Use Equivalent of Strong Base No Check for Side Products Side Products Observed? Check Base->Check for Side Products Yes Optimize Addition Solution: Slow addition of ethyl acetate. Check for Side Products->Optimize Addition Yes Check Temperature Reaction Temperature Optimal? Check for Side Products->Check Temperature No Adjust Temperature Solution: Gentle heating may be required. Check Temperature->Adjust Temperature No

Caption: Decision tree for troubleshooting low yield issues.

References

Common side reactions in the synthesis of Ethyl 3-oxododecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 3-oxododecanoate

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low or no yield of the desired β-keto ester is a common problem in Claisen condensations. Several factors can contribute to this issue.

  • Possible Cause 1: Incomplete Reaction

    • Troubleshooting: The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, a stoichiometric amount of a strong base is necessary to deprotonate the resulting β-keto ester, which is more acidic than the starting materials.[1][2] Ensure you are using at least one full equivalent of a suitable base like sodium ethoxide.

  • Possible Cause 2: Moisture Contamination

    • Troubleshooting: The presence of water will consume the strong base and can hydrolyze both the starting esters and the product.[3] All glassware should be thoroughly oven-dried, and anhydrous solvents must be used.

  • Possible Cause 3: Inactive Base

    • Troubleshooting: The quality of the base is critical. Ensure that the sodium ethoxide or other base used is fresh and has not been deactivated by exposure to air and moisture.

Issue 2: Presence of Multiple Side Products in the Final Mixture

The formation of a complex mixture of products is a frequent challenge, especially in a mixed Claisen condensation where both esters have α-hydrogens.

  • Possible Cause 1: Self-Condensation of Starting Esters

    • Troubleshooting: The primary side reactions in a mixed Claisen condensation are the self-condensation of the starting esters.[4][5] In this synthesis, ethyl laurate can react with itself, and ethyl acetate can self-condense to form ethyl acetoacetate. To minimize this, one ester can be added slowly to a mixture of the other ester and the base. This keeps the concentration of the added ester low, favoring the mixed condensation.

  • Possible Cause 2: Transesterification

    • Troubleshooting: If the alkoxide base used does not match the alcohol portion of the esters, transesterification can occur, leading to a mixture of different ester products. For the synthesis of an ethyl ester, sodium ethoxide (NaOEt) is the recommended base to avoid this side reaction.[2][6]

  • Possible Cause 3: Hydrolysis and Decarboxylation

    • Troubleshooting: If the reaction mixture is not kept anhydrous, hydrolysis of the esters can occur.[3] Subsequent workup conditions, particularly if acidic and heated, can lead to the decarboxylation of the β-keto acid intermediate to form a ketone.[7] Ensure anhydrous conditions and perform the acidic workup at low temperatures if possible.

Frequently Asked Questions (FAQs)

Q1: Which base is most suitable for the synthesis of this compound?

A1: The most suitable base is sodium ethoxide (NaOEt). Using a base with the same alkoxide as the ester is crucial to prevent transesterification, a side reaction that can lead to a mixture of products.[2][6] Stronger, non-nucleophilic bases like sodium amide or sodium hydride can also be used and may increase the reaction yield.[8]

Q2: How can I minimize the formation of self-condensation byproducts?

A2: In a mixed Claisen condensation where both esters (ethyl laurate and ethyl acetate) have α-hydrogens, minimizing self-condensation is challenging. A common strategy is to add one ester dropwise to a mixture of the other ester and the base. This maintains a low concentration of the added ester, statistically favoring the cross-condensation reaction.[4] Alternatively, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester before the addition of the second ester can provide greater control over the reaction.[5]

Q3: What is the role of the acidic workup, and are there any precautions to take?

A3: The Claisen condensation results in the salt of the β-keto ester. The acidic workup is necessary to protonate this enolate salt and isolate the neutral this compound.[9][10] It is important to perform the acidification carefully, as the β-keto ester can be susceptible to hydrolysis and subsequent decarboxylation, especially if heated under acidic conditions.[7] It is advisable to perform the workup at a low temperature.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (ethyl laurate and ethyl acetate) and the formation of the product (this compound).

Q5: My final product seems to have degraded. What could be the cause?

A5: The product, a β-keto ester, can undergo hydrolysis to the corresponding β-keto acid, which is thermally unstable and can readily decarboxylate to form a ketone (2-tridecanone).[7] This can occur during the workup if conditions are too harsh (e.g., prolonged heating in the presence of acid or base) or during purification if distillation is performed at too high a temperature.

Data Presentation

Table 1: Influence of Reaction Parameters on Product and Side Reaction Distribution

ParameterEffect on this compound (Desired Product)Effect on Self-Condensation ProductsEffect on Hydrolysis/Decarboxylation ProductsEffect on Transesterification Products
Base Stoichiometry A full equivalent is required to drive the reaction to completion.Not directly affected, but a full equivalent is needed for the main reaction to proceed.A large excess of base can promote hydrolysis if water is present.Not applicable.
Moisture Significantly reduces yield by consuming the base and hydrolyzing the ester.Reduces the yield of all condensation products.Primary cause of hydrolysis of esters to carboxylic acids.Not a direct cause.
Base Type Sodium ethoxide is ideal.Not directly affected.Hydroxide bases will cause significant hydrolysis.[2]Using a non-matching alkoxide base (e.g., sodium methoxide) will lead to a mixture of ethyl and methyl esters.[6]
Reaction Temperature Generally performed at room temperature or with gentle heating.Higher temperatures can increase the rate of all condensation reactions, potentially leading to more side products.Higher temperatures accelerate hydrolysis and decarboxylation.Not significantly affected.
Addition Method Slow, dropwise addition of one ester can improve the yield of the mixed product.Slow addition of one ester minimizes its self-condensation.Not directly affected.Not applicable.

Experimental Protocols

Generalized Experimental Protocol for the Synthesis of this compound via Mixed Claisen Condensation

This is a generalized protocol and may require optimization.

  • Preparation of the Base: Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, commercially available sodium ethoxide can be used, ensuring it is handled under anhydrous conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place the sodium ethoxide solution.

  • Addition of Esters: A mixture of ethyl laurate and a slight excess of ethyl acetate is prepared. This mixture is added dropwise to the stirred sodium ethoxide solution over a period of 1-2 hours. The reaction temperature is typically maintained at room temperature or slightly elevated with gentle heating.

  • Reaction: After the addition is complete, the reaction mixture is stirred for several hours (e.g., 2-4 hours) at room temperature or under reflux to ensure the completion of the condensation. The progress can be monitored by TLC or GC.

  • Work-up: The reaction mixture is cooled in an ice bath. A dilute acid (e.g., 10% acetic acid or dilute hydrochloric acid) is slowly added to neutralize the mixture and protonate the enolate salt of the product.

  • Extraction: The aqueous mixture is extracted several times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to isolate the this compound.

Mandatory Visualization

Claisen_Condensation_Side_Reactions cluster_reactants Starting Materials cluster_main_reaction Desired Reaction Pathway cluster_side_reactions Common Side Reactions Ethyl Laurate Ethyl Laurate Mixed Claisen Condensation Mixed Claisen Condensation Ethyl Laurate->Mixed Claisen Condensation Self-Condensation (Ethyl Laurate) Self-Condensation (Ethyl Laurate) Ethyl Laurate->Self-Condensation (Ethyl Laurate) Self-Reacts Transesterification Transesterification Ethyl Laurate->Transesterification e.g., NaOMe Ethyl Acetate Ethyl Acetate Ethyl Acetate->Mixed Claisen Condensation Self-Condensation (Ethyl Acetate) Self-Condensation (Ethyl Acetate) Ethyl Acetate->Self-Condensation (Ethyl Acetate) Self-Reacts Ethyl Acetate->Transesterification e.g., NaOMe This compound This compound Mixed Claisen Condensation->this compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Heat

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Anhydrous Conditions? Start->Check_Moisture Check_Base Correct Base & Stoichiometry? Check_Moisture->Check_Base Yes Solution_Moisture Dry Glassware & Solvents Check_Moisture->Solution_Moisture No Check_Side_Products Identify Side Products (GC/TLC) Check_Base->Check_Side_Products Yes Solution_Base Use Fresh NaOEt (1 equivalent) Check_Base->Solution_Base No Solution_Self_Condensation Slow Addition of one Ester Check_Side_Products->Solution_Self_Condensation Self-Condensation Products Detected Solution_Transesterification Use Matching Alkoxide Base Check_Side_Products->Solution_Transesterification Transesterification Products Detected

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude Ethyl 3-oxododecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Ethyl 3-oxododecanoate. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this β-keto ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are highly dependent on the synthetic route employed. For a typical Claisen condensation synthesis, common impurities may include:

  • Unreacted Starting Materials: Such as ethyl acetate and ethyl decanoate.[1][2]

  • Self-Condensation Products: Side-products from the self-condensation of the starting esters. For instance, ethyl acetate can self-condense to form ethyl acetoacetate.[3]

  • Residual Base: The base used to catalyze the condensation, such as sodium ethoxide.

  • Solvents: Residual solvents from the reaction and workup steps.

Q2: Which purification techniques are most suitable for this compound?

A2: The most effective purification methods for this compound are:

  • Vacuum Distillation: Ideal for separating the product from non-volatile impurities and starting materials with significantly different boiling points.[1][4] This is often the preferred method for large-scale purification.

  • Column Chromatography: Highly effective for removing impurities with similar boiling points to the product. Silica gel is a common stationary phase.[1][5]

  • Low-Temperature Recrystallization: Can be employed for final polishing to achieve high purity, particularly for removing minor impurities. This method takes advantage of the decreased solubility of the compound at very low temperatures.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a variety of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and their relative amounts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to confirm the structure of the desired product and identify impurities. The presence of keto-enol tautomerism can complicate the spectra, showing two sets of peaks for the single compound.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify purity, although peak shape can be affected by keto-enol tautomerism.

Troubleshooting Guides

Vacuum Distillation
IssuePossible CauseSuggested Solution
Bumping or Foaming Rapid heating or residual volatile solvents.Heat the distillation flask slowly and evenly. Ensure all low-boiling solvents are removed before high vacuum is applied. A capillary bubbler or a Teflon boiling chip can also help to ensure smooth boiling.
Product Decomposition Distillation temperature is too high.Reduce the pressure of the vacuum system to lower the boiling point of the product. Ensure the heating mantle is not set to an excessively high temperature.
Poor Separation Boiling points of product and impurities are too close.Use a fractionating column between the distillation flask and the condenser to improve separation efficiency.
Low Yield Incomplete transfer of material or loss during distillation.Ensure all joints are properly sealed to maintain a good vacuum. Collect fractions carefully and ensure the condenser is efficient enough to condense all the product vapor.
Column Chromatography
IssuePossible CauseSuggested Solution
Product does not elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[5]
Product elutes too quickly with impurities The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexane).
Poor separation of product and impurities The solvent system has poor selectivity.Try a different solvent system. Common systems for β-keto esters include hexane/ethyl acetate and dichloromethane/methanol.[1]
Tailing of the product peak Keto-enol tautomerism on the acidic silica gel.Deactivate the silica gel with triethylamine (1-2% in the eluent) before use. Alternatively, use a neutral stationary phase like alumina.
Product degradation on the column The compound is sensitive to the acidic nature of silica gel.Use deactivated silica gel or switch to a neutral stationary phase like alumina. Ensure solvents are dry.
Low-Temperature Recrystallization
IssuePossible CauseSuggested Solution
Product "oils out" instead of crystallizing The solution is too concentrated or the cooling rate is too fast.Use a more dilute solution. Cool the solution slowly, for example, by placing it in a freezer before using a dry ice/acetone bath.
No crystal formation The solvent is too "good" (product is too soluble).Try a less polar solvent. For example, if using diethyl ether, try pentane or hexane.
Low recovery of purified product Too much solvent was used, or the product is significantly soluble even at low temperatures.Use the minimum amount of solvent necessary to dissolve the crude product. Ensure the filtration is done quickly while the solution is still cold.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guideline and may require optimization based on the specific impurities present.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head

  • Condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Capillary bubbler or boiling chips

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a boiling chip or capillary bubbler.

  • Applying Vacuum: Slowly and carefully apply the vacuum. If volatile impurities are present, they will distill first.

  • Heating: Once a stable vacuum is achieved (e.g., 1-5 mmHg), begin to gently heat the flask.

  • Fraction Collection:

    • Collect the initial fraction (forerun), which will contain any lower-boiling impurities.

    • As the temperature stabilizes, change the receiving flask to collect the main fraction of purified this compound. The boiling point will be significantly lower than at atmospheric pressure.

    • Monitor the temperature and pressure throughout the distillation.

  • Completion: Stop the distillation when the temperature starts to drop or when most of the product has been collected.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum.

Quantitative Data (Illustrative for a Long-Chain β-Keto Ester):

ParameterValue
Boiling Point 130-135 °C at 1 mmHg (estimated)
Typical Yield >90%
Achievable Purity >98% (by GC)
Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents (e.g., hexane, ethyl acetate)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate. The target Rf value for the product should be around 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial non-polar mobile phase.

    • If a gradient elution is necessary, gradually increase the proportion of the polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data (Illustrative):

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0-20% Ethyl Acetate in Hexane
Typical Yield 70-85%
Achievable Purity >99% (by HPLC/GC)
Protocol 3: Purification by Low-Temperature Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent (e.g., pentane or hexane)

  • Erlenmeyer flask

  • Cooling baths (ice-water and dry ice/acetone)

  • Filtration apparatus (pre-cooled)

Procedure:

  • Dissolution: At room temperature, dissolve the crude this compound in a minimal amount of the chosen solvent.

  • Cooling:

    • Place the flask in an ice-water bath to initiate cooling.

    • Once cooled, transfer the flask to a dry ice/acetone bath (-78 °C).

    • Stir the solution slowly to promote crystallization.

  • Crystal Formation: As the solution cools, the product should crystallize out as a solid. If crystallization does not occur, try scratching the inside of the flask with a glass rod.

  • Isolation:

    • Quickly filter the cold suspension through a pre-cooled filtration apparatus.

    • Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data (Illustrative):

ParameterValue
Solvent Pentane
Crystallization Temperature -78 °C
Typical Yield 60-80% (from an already partially purified sample)
Achievable Purity >99.5%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude Ethyl 3-oxododecanoate distillation Vacuum Distillation start->distillation High boiling point impurities chromatography Column Chromatography start->chromatography Close-boiling point impurities end_product Pure Ethyl 3-oxododecanoate distillation->end_product recrystallization Low-Temperature Recrystallization chromatography->recrystallization Final Polishing chromatography->end_product recrystallization->end_product analysis GC-MS, NMR, HPLC end_product->analysis Purity Check

Caption: General purification workflow for crude this compound.

troubleshooting_logic start Crude Product purity_check1 Assess Purity (TLC/GC) start->purity_check1 high_purity High Purity (>95%) purity_check1->high_purity Yes low_purity Low Purity (<95%) purity_check1->low_purity No choose_method Choose Purification Method low_purity->choose_method distillation Vacuum Distillation choose_method->distillation Large Scale / Non-volatile impurities chromatography Column Chromatography choose_method->chromatography Small Scale / Similar polarity impurities recrystallization Low-Temp Recrystallization choose_method->recrystallization Final Polishing troubleshoot Troubleshoot Issue distillation->troubleshoot chromatography->troubleshoot recrystallization->troubleshoot success Successful Purification troubleshoot->success Resolved failure Re-evaluate Strategy troubleshoot->failure Unresolved

Caption: Decision tree for purification and troubleshooting of this compound.

References

Troubleshooting low conversion in Ethyl 3-oxododecanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Ethyl 3-oxododecanoate. The information is presented in a clear question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield of this compound in my Claisen condensation reaction. What are the most likely causes and how can I improve it?

Low conversion in the synthesis of this compound via a crossed Claisen condensation of ethyl decanoate and ethyl acetate is a common issue. The primary culprits are often related to the reaction conditions, reagent quality, and competing side reactions.

Troubleshooting Steps for Low Yield:

  • Ensure Anhydrous Conditions: The presence of moisture is highly detrimental to the Claisen condensation. Water will react with the strong base (e.g., sodium ethoxide), quenching it and preventing the formation of the necessary ester enolate. All glassware should be thoroughly flame-dried or oven-dried before use, and anhydrous solvents are essential.

  • Choice and Quality of Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of ethyl acetate. Sodium ethoxide (NaOEt) is commonly used. It is crucial to use a base with the same alkoxide as the ester to prevent transesterification, which can lead to a mixture of products.[1] Using stronger bases like sodium hydride (NaH) or sodium amide (NaNH2) can often increase the reaction yield.[2] Ensure the base is fresh and has not been deactivated by atmospheric moisture.

  • Reaction Temperature: Claisen condensations are typically conducted at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessive heat can promote side reactions.[1]

  • Order of Reagent Addition: To minimize the self-condensation of ethyl acetate, it is advisable to add the ethyl acetate slowly to a mixture of the ethyl decanoate and the base. This strategy keeps the concentration of the more easily enolized ester low, thereby favoring the desired crossed condensation.[1]

  • Stoichiometry of Reactants: The reaction requires at least one full equivalent of the base because the product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step is what drives the reaction equilibrium towards the product.[3][4] Using a catalytic amount of base will result in very low yields.

Q2: I am observing multiple spots on my TLC plate, and my final product is impure. What are the likely side products?

The primary side reactions in a crossed Claisen condensation are the self-condensation of the starting esters.[1] In the synthesis of this compound from ethyl decanoate and ethyl acetate, the following side products are possible:

  • Ethyl acetoacetate: Formed from the self-condensation of ethyl acetate.

  • Ethyl 2-octyl-3-oxododecanoate: Formed from the self-condensation of ethyl decanoate.

The presence of these byproducts, which have similar polarities to the desired product, can make purification challenging.

Strategies to Minimize Side Products:

  • Slow Addition: As mentioned previously, the slow addition of ethyl acetate to the reaction mixture containing ethyl decanoate and the base is the most effective way to minimize the self-condensation of ethyl acetate.[1]

  • Use of a Non-enolizable Ester: While not applicable to the direct synthesis from ethyl acetate, in other crossed Claisen condensations, using an ester without α-hydrogens (e.g., ethyl benzoate or ethyl formate) as one of the coupling partners can prevent self-condensation of that component.[2][5]

Q3: How can I effectively monitor the progress of the reaction?

Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method to monitor the consumption of the starting materials (ethyl decanoate and ethyl acetate) and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the components.

  • Gas Chromatography (GC): GC is a more quantitative technique for monitoring the reaction. By taking small aliquots from the reaction mixture at different time points, you can determine the percentage conversion of the starting materials and the formation of the product and byproducts.

Data Presentation

The following table summarizes the key reaction parameters and their expected impact on the yield of this compound.

ParameterConditionExpected Impact on YieldRationale
Base Sodium Ethoxide (NaOEt)Moderate to GoodStandard base for Claisen condensations. Must be used in stoichiometric amounts.[3][4]
Sodium Hydride (NaH)Good to ExcellentA stronger, non-nucleophilic base that can drive the reaction to completion.[2]
Solvent Anhydrous EthanolGoodThe corresponding alcohol is a suitable solvent when using sodium ethoxide.
Anhydrous Toluene/THFGoodInert solvents can be used, especially with stronger bases like NaH.
Temperature Room TemperatureModerateThe reaction may be slow.
RefluxGoodIncreased temperature can improve the reaction rate, but may also increase side reactions.[1]
Reagent Addition All reagents mixed at onceLow to ModerateCan lead to a significant amount of self-condensation products.[6]
Slow addition of ethyl acetateGoodMinimizes the concentration of the enolizable ethyl acetate, favoring the crossed condensation.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Crossed Claisen Condensation

This protocol is a generalized procedure based on the principles of the crossed Claisen condensation.

Materials:

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous Ethanol (if using NaOEt) or Anhydrous Toluene (if using NaH)

  • Ethyl decanoate

  • Ethyl acetate

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare the sodium ethoxide solution by dissolving sodium metal in anhydrous ethanol, or suspend sodium hydride in anhydrous toluene.

  • Reaction Initiation: To the base, add ethyl decanoate.

  • Addition of Ethyl Acetate: Add ethyl acetate dropwise to the stirred mixture over a period of 30-60 minutes.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to 0°C and neutralize it with a dilute acid (e.g., HCl or acetic acid).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

Reaction Pathway

Claisen_Condensation Crossed Claisen Condensation for this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ethyl Decanoate Ethyl Decanoate Ethyl Acetate Ethyl Acetate Enolate of Ethyl Acetate Enolate of Ethyl Acetate Ethyl Acetate->Enolate of Ethyl Acetate + Base Base (NaOEt) Base (NaOEt) Tetrahedral Intermediate Tetrahedral Intermediate Enolate of Ethyl Acetate->Tetrahedral Intermediate + Ethyl Decanoate This compound This compound Tetrahedral Intermediate->this compound - Ethoxide Ethanol Ethanol Tetrahedral Intermediate->Ethanol

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Conversion start Low Yield of this compound check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents check_side_reactions Analyze for Side Reactions start->check_side_reactions anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous Moisture? temp Optimize Temperature check_conditions->temp Temperature? base_quality Verify Base Quality and Stoichiometry check_reagents->base_quality slow_addition Implement Slow Addition of Ethyl Acetate check_side_reactions->slow_addition Self-condensation? purification Optimize Purification check_side_reactions->purification Impure product?

Caption: A workflow for troubleshooting low conversion rates.

Logical Relationship of Side Reactions

Side_Reactions Relationship of Main and Side Reactions Ethyl Decanoate Ethyl Decanoate Desired Reaction Crossed Claisen Condensation Ethyl Decanoate->Desired Reaction Side Reaction 2 Self-Condensation of Ethyl Decanoate Ethyl Decanoate->Side Reaction 2 Ethyl Acetate Ethyl Acetate Ethyl Acetate->Desired Reaction Side Reaction 1 Self-Condensation of Ethyl Acetate Ethyl Acetate->Side Reaction 1 Base Base Base->Desired Reaction Base->Side Reaction 1 Base->Side Reaction 2 This compound This compound Desired Reaction->this compound Ethyl Acetoacetate Ethyl Acetoacetate Side Reaction 1->Ethyl Acetoacetate Ethyl 2-octyl-3-oxododecanoate Ethyl 2-octyl-3-oxododecanoate Side Reaction 2->Ethyl 2-octyl-3-oxododecanoate

Caption: Logical overview of competing reactions in the synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-oxododecanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 3-oxododecanoate, a long-chain β-keto ester. The primary synthetic route discussed is the mixed Claisen condensation between ethyl laurate and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is through a mixed Claisen condensation. This reaction involves the base-catalyzed condensation of ethyl laurate with ethyl acetate. The enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl group of ethyl laurate.

Q2: Which base is most suitable for this Claisen condensation?

A strong, non-nucleophilic base is essential for the Claisen condensation to proceed efficiently. The most commonly used bases are sodium ethoxide (NaOEt) and sodium hydride (NaH).[1] It is crucial to use a base with the same alkoxide as the ester to prevent transesterification, which could lead to a mixture of products. Since the desired product is an ethyl ester, sodium ethoxide is a suitable choice.

Q3: What are the potential side reactions in this synthesis?

The primary side reaction in a mixed Claisen condensation is the self-condensation of the starting esters. In this case, ethyl acetate can react with itself to form ethyl acetoacetate, and ethyl laurate can undergo self-condensation. To minimize these side reactions, it is advisable to slowly add ethyl acetate to a mixture of ethyl laurate and the base.

Q4: How can the progress of the reaction be monitored?

The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at various time points, you can observe the consumption of the starting materials and the formation of the product.

Q5: What is the typical work-up and purification procedure for this reaction?

After the reaction is complete, the mixture is typically cooled and then neutralized with a dilute acid, such as acetic acid or hydrochloric acid. This is followed by an aqueous work-up to remove any remaining base and salts. The organic product is then extracted with a suitable solvent like diethyl ether. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is often purified by fractional distillation under reduced pressure to prevent decomposition at high temperatures.[2]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Yield Presence of moisture in reagents or glassware.- Thoroughly dry all glassware in an oven before use. - Use anhydrous solvents and reagents. Moisture will quench the strong base and inhibit the formation of the necessary enolate.
Incorrect reaction temperature.- Claisen condensations are typically exothermic. The reaction may require initial cooling and then gentle heating to proceed to completion. - Excessively high temperatures can promote side reactions and decomposition.
Insufficiently strong or incorrect amount of base.- Ensure a stoichiometric amount of a strong base like sodium ethoxide or sodium hydride is used. The reaction is driven to completion by the deprotonation of the β-keto ester product.[3]
Formation of Multiple Products Self-condensation of starting esters.- Employ a strategy where one ester (ethyl acetate) is added slowly to the other (ethyl laurate) and the base. This keeps the concentration of the more easily enolized ester low, favoring the mixed condensation.
Transesterification.- Use a base with an alkoxide that matches the ester's alcohol component (i.e., ethoxide for ethyl esters).
Difficulty in Product Purification Close boiling points of product and byproducts.- Utilize fractional distillation under reduced pressure for better separation of the desired product from unreacted starting materials and side products.
Incomplete removal of acidic or basic impurities during work-up.- Ensure thorough washing with a saturated sodium bicarbonate solution to remove acidic impurities and with brine to remove residual base and salts.

Data Presentation

Table 1: Reactants and Products

CompoundMolar Mass ( g/mol )Role
Ethyl Laurate228.37Substrate (Electrophile)
Ethyl Acetate88.11Substrate (Nucleophile precursor)
Sodium Ethoxide68.05Base
This compound242.36Product
Ethanol46.07Byproduct

Table 2: Typical Reaction Conditions for Mixed Claisen Condensation

ParameterConditionRationale
Base Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)Strong base required to deprotonate ethyl acetate and form the enolate.
Solvent Anhydrous Ethanol (for NaOEt) or an inert solvent like Toluene or THF (for NaH)Provides a medium for the reaction; must be anhydrous.
Temperature 0°C to refluxThe reaction is often initiated at a lower temperature and may require heating to go to completion.
Reaction Time 2 - 16 hoursVaries depending on the scale and specific conditions; monitored by TLC or GC.
Atmosphere Inert (e.g., Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.

Experimental Protocols

A generalized protocol for the synthesis of this compound via mixed Claisen condensation is provided below.

Materials:

  • Ethyl laurate

  • Ethyl acetate, anhydrous

  • Sodium ethoxide or Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous ethanol (if using sodium ethoxide) or anhydrous toluene (if using sodium hydride)

  • Dilute acetic acid or hydrochloric acid for work-up

  • Diethyl ether for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, prepare the sodium ethoxide solution by dissolving sodium metal in anhydrous ethanol or suspend sodium hydride in anhydrous toluene.

  • Reaction Initiation: To the cooled base solution/suspension, add ethyl laurate.

  • Addition of Ethyl Acetate: Slowly add anhydrous ethyl acetate dropwise to the reaction mixture over a period of 1-2 hours while maintaining a controlled temperature.

  • Reaction: After the addition is complete, the reaction mixture is stirred and may be gently heated to reflux for several hours until the reaction is complete (as monitored by TLC or GC).

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench by adding a dilute acid (e.g., 10% acetic acid) until the mixture is neutral or slightly acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Reaction_Mechanism cluster_enolate Step 1: Enolate Formation cluster_addition Step 2: Nucleophilic Addition cluster_elimination Step 3: Elimination cluster_deprotonation Step 4: Deprotonation (Driving Force) EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate Deprotonation Base Base (EtO⁻) Base->Enolate EtOH Ethanol Enolate->EtOH Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Attack on Carbonyl EtLaurate Ethyl Laurate EtLaurate->Tetrahedral Product This compound Tetrahedral->Product Collapse of Intermediate EtO_leaving Ethoxide (EtO⁻) Product->EtO_leaving Product_enolate Product Enolate Product->Product_enolate Deprotonation EtO_leaving->Product_enolate

Caption: Reaction mechanism of the Claisen condensation for this compound synthesis.

Experimental_Workflow start Start prep_base Prepare Base (NaOEt or NaH) in Anhydrous Solvent start->prep_base add_laurate Add Ethyl Laurate prep_base->add_laurate add_acetate Slowly Add Ethyl Acetate add_laurate->add_acetate react Stir and Heat to Reflux (Monitor by TLC/GC) add_acetate->react workup Cool and Quench with Dilute Acid react->workup extract Extract with Diethyl Ether workup->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Vacuum Distillation dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Yield or No Reaction check_moisture Check for Moisture in Reagents/Glassware? start->check_moisture moisture_yes Dry Glassware Thoroughly Use Anhydrous Reagents check_moisture->moisture_yes Yes check_temp Reaction Temperature Correct? check_moisture->check_temp No temp_yes Check Base Strength and Stoichiometry check_temp->temp_yes Yes temp_no Optimize Temperature (Cooling/Heating) check_temp->temp_no No base_ok Consider Side Reactions (Self-Condensation) temp_yes->base_ok Yes base_no Use Stoichiometric Amount of Strong Base temp_yes->base_no No side_reactions Slowly Add Ethyl Acetate to Ethyl Laurate/Base base_ok->side_reactions

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Preventing the degradation of Ethyl 3-oxododecanoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ethyl 3-oxododecanoate during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a β-keto ester, a class of organic compounds that are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1] The stability of this compound is crucial as degradation can lead to the formation of impurities, which may affect the yield, purity, and safety of the final product.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for β-keto esters like this compound are hydrolysis and decarboxylation.[1] Hydrolysis, which is the cleavage of the ester bond by water, can be catalyzed by both acids and bases.[1] Thermal stress can also lead to decomposition of the molecule.

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[2] The container should be tightly sealed to prevent moisture ingress and exposure to air.[2] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to further minimize oxidative degradation.

Q4: What are the visible signs of this compound degradation?

A4: A noticeable change in the appearance of the compound, such as a color change from colorless to pale yellow, can be an indicator of degradation. However, significant degradation can occur before any visual changes are apparent. Therefore, analytical testing is recommended to confirm the purity of the material, especially after prolonged storage or exposure to suboptimal conditions.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using various analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] These methods can separate and quantify the parent compound and its degradation products.

Troubleshooting Guides

Problem: I suspect my sample of this compound has degraded. What should I do?

  • Step 1: Visual Inspection. Check for any changes in the physical appearance of the sample, such as discoloration or the presence of precipitates.

  • Step 2: Analytical Confirmation. If degradation is suspected, it is crucial to confirm this using a suitable analytical method. HPLC or GC are often the preferred methods for purity assessment.

  • Step 3: Review Storage Conditions. Evaluate the storage conditions of the compound. Ensure it has been stored according to the recommendations (see Table 1).

  • Step 4: Consider Experimental Factors. If the compound is used in a reaction and is giving poor results, consider the possibility of degradation during the experiment itself, especially if the reaction conditions involve water, strong acids or bases, or high temperatures.

Problem: My reaction yield is lower than expected when using this compound.

  • Step 1: Verify Purity. Before starting the reaction, confirm the purity of the this compound using an appropriate analytical technique.

  • Step 2: Ensure Anhydrous Conditions. If your reaction is sensitive to water, ensure that all solvents and reagents are anhydrous, as the presence of moisture can lead to hydrolysis of the β-keto ester.

  • Step 3: Control Reaction Temperature. Avoid excessive temperatures, as this can cause thermal decomposition of the compound.

  • Step 4: pH Control. If the reaction is performed in an aqueous or protic solvent, be mindful of the pH. Both strongly acidic and basic conditions can accelerate hydrolysis.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)To minimize thermal degradation and slow down potential hydrolytic reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation.
Light Store in an amber or opaque containerTo protect from light-induced degradation.
Container Tightly sealed, appropriate materialTo prevent moisture ingress and reaction with the container material.
Purity Check Periodically, especially for older stockTo ensure the integrity of the compound before use.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound sample

  • Procedure:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary.

    • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25 °C

      • Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the compound)

    • Analysis: Inject the sample solution into the HPLC system. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Objective: To intentionally degrade this compound under various stress conditions.

  • Stress Conditions:

    • Acidic Hydrolysis: Dissolve the sample in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Dissolve the sample in a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) and keep at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Treat a solution of the sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat a solid or solution sample at an elevated temperature (e.g., 80 °C).

    • Photodegradation: Expose a solution of the sample to UV light.

  • Procedure:

    • Prepare solutions of this compound under the different stress conditions.

    • At various time points, withdraw an aliquot of each solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

    • Analyze the samples by a suitable stability-indicating method (e.g., the HPLC method described in Protocol 1) to observe the formation of degradation products.

Visualizations

degradation_pathway E3O This compound Acid_hydrolysis 3-Oxododecanoic acid + Ethanol E3O->Acid_hydrolysis Hydrolysis Base_hydrolysis 3-Oxododecanoate salt + Ethanol E3O->Base_hydrolysis Hydrolysis Acid Acid (H+) Acid->Acid_hydrolysis Base Base (OH-) Base->Base_hydrolysis Water Water (H2O) Water->Acid_hydrolysis Water->Base_hydrolysis Heat Heat (Δ) Decarboxylation_product 2-Dodecanone + CO2 Heat->Decarboxylation_product Acid_hydrolysis->Decarboxylation_product Decarboxylation

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow cluster_start Start cluster_investigation Investigation cluster_outcome Outcome & Action start Suspected Degradation of This compound visual_inspection Perform Visual Inspection (Color change, precipitation) start->visual_inspection analytical_confirmation Confirm Degradation Analytically (HPLC, GC) visual_inspection->analytical_confirmation degraded Degradation Confirmed analytical_confirmation->degraded Positive not_degraded No Degradation Detected analytical_confirmation->not_degraded Negative review_storage Review Storage Conditions (Temp, Light, Moisture) optimize_storage Optimize Storage Conditions review_storage->optimize_storage experimental_factors Evaluate Experimental Conditions (pH, Temp, Water) optimize_reaction Optimize Reaction Protocol experimental_factors->optimize_reaction degraded->review_storage degraded->experimental_factors troubleshoot_other Troubleshoot Other Experimental Parameters not_degraded->troubleshoot_other discard Discard and Procure New Sample optimize_storage->discard

Caption: Troubleshooting workflow for suspected degradation.

References

Challenges in the scale-up of Ethyl 3-oxododecanoate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of Ethyl 3-oxododecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is the mixed Claisen condensation. This reaction involves the base-promoted condensation of ethyl decanoate and ethyl acetate. The enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl group of ethyl decanoate. An alternative route involves the reaction of octanoyl chloride with the enolate of ethyl acetate.

Q2: Which base is most effective for the Claisen condensation in this synthesis?

A strong, non-nucleophilic base is crucial for efficiently generating the enolate from ethyl acetate. Sodium ethoxide (NaOEt) is a commonly used base for this reaction. It is critical to use a base with the same alkoxide as the ester to prevent transesterification, which can lead to a mixture of products.[1] Stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) can also be employed and may lead to higher yields.[1]

Q3: What are the major side reactions to consider during the synthesis of this compound?

The primary side reactions in a mixed Claisen condensation are the self-condensation of the starting esters.[1] In this case:

  • Ethyl acetate can react with itself to form ethyl acetoacetate.

  • Ethyl decanoate can self-condense to produce a longer chain β-keto ester.

To minimize these side reactions, it is advisable to slowly add ethyl acetate to a mixture of ethyl decanoate and the base.[1] Another potential side reaction is the decarboxylation of the β-keto ester product, especially if the reaction is subjected to acidic conditions and heat.[2]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (ethyl decanoate and ethyl acetate) and the formation of the product (this compound).

Q5: What is a typical work-up and purification procedure for this compound?

After the reaction is complete, the mixture is typically cooled and then neutralized with a dilute acid, such as acetic acid or hydrochloric acid. This is followed by an aqueous work-up to remove any remaining base and salts. The organic product is then extracted with a suitable solvent like diethyl ether. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[1]

Purification of this compound can be challenging due to the presence of structurally similar by-products from self-condensation reactions. Careful fractional distillation under reduced pressure or column chromatography is often required to isolate the pure product.[3]

Troubleshooting Guide

Issue Probable Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Presence of Water: Moisture in reagents or glassware can quench the strong base, preventing enolate formation.[1] 2. Inactive Base: The base may have degraded due to improper storage. 3. Incorrect Stoichiometry: An insufficient amount of base will lead to incomplete reaction, as the base is consumed stoichiometrically.[4] 4. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Use anhydrous solvents and reagents. Thoroughly dry all glassware in an oven before use.[1] 2. Use a fresh, properly stored batch of the base. 3. Use at least one full equivalent of the base. 4. Claisen condensations are often run at room temperature or with gentle heating. A moderate increase in temperature may be beneficial, but excessively high temperatures can promote side reactions.[1]
Presence of Multiple Products in TLC/GC Analysis 1. Self-Condensation: Both starting esters (ethyl acetate and ethyl decanoate) can undergo self-condensation.[1] 2. Transesterification: If the alkoxide of the base does not match the alkoxy group of the esters, a mixture of ester products can be formed.[1]1. Slowly add the more reactive ester (ethyl acetate) to a mixture of the less reactive ester (ethyl decanoate) and the base. This keeps the concentration of the more readily enolized ester low, favoring the mixed condensation.[1] 2. Ensure the base used has the same alkoxide as the esters (e.g., use sodium ethoxide with ethyl esters).
Product Decomposes During Work-up or Purification 1. Acid-Catalyzed Decarboxylation: The β-keto ester can undergo hydrolysis and subsequent decarboxylation in the presence of strong acid and heat.[2] 2. Thermal Instability: Prolonged heating at high temperatures during distillation can lead to decomposition.1. Use a mild acid for neutralization during the work-up and avoid excessive heating. 2. Purify the product using vacuum distillation to lower the boiling point and minimize thermal stress.
Difficulty in Isolating Pure Product 1. Similar Boiling Points of By-products: The self-condensation products may have boiling points close to that of this compound, making separation by distillation difficult.1. Use a high-efficiency fractional distillation column. 2. Consider using column chromatography on silica gel for purification, although this may be less practical for very large scales.
Reaction Stalls Before Completion 1. Inadequate Mixing: In larger scale reactions, poor agitation can lead to localized depletion of reactants or base. 2. Solubility Issues: With long-chain esters like ethyl decanoate, solubility in common ethereal solvents might be limited, affecting reaction rates.1. Ensure efficient mechanical stirring, especially during scale-up. 2. Consider using a co-solvent to improve the solubility of all reactants.

Data Presentation

Table 1: Comparison of Key Parameters for Different Synthetic Approaches

ParameterRoute 1: Mixed Claisen CondensationRoute 2: Acylation of Ethyl Acetate Enolate with Octanoyl Chloride
Starting Materials Ethyl decanoate, Ethyl acetateOctanoyl chloride, Ethyl acetate
Key Reagents Strong base (e.g., Sodium ethoxide, Sodium hydride)Strong base (e.g., Sodium hydride, LDA)
Reaction Steps 11
Selectivity Low - potential for four different productsHigh - directed reaction
Typical Yield Moderate, depends on reaction conditions and purification efficiencyGenerally higher due to better selectivity
Purification Difficult due to multiple, similar by-productsGenerally more straightforward
Scalability Challenging due to selectivity and purification issuesMore readily scalable

Experimental Protocols

Protocol 1: Synthesis of this compound via Mixed Claisen Condensation

This protocol is a generalized procedure and may require optimization.

Materials:

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous ethanol (if using NaOEt) or anhydrous diethyl ether/THF (if using NaH)

  • Ethyl decanoate

  • Ethyl acetate

  • Dilute hydrochloric acid or acetic acid for neutralization

  • Diethyl ether for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide in anhydrous ethanol or a suspension of sodium hydride in anhydrous diethyl ether.

  • Reaction Initiation: To the base, add ethyl decanoate.

  • Addition of Ethyl Acetate: Slowly add ethyl acetate dropwise to the reaction mixture over a period of 1-2 hours while maintaining the reaction temperature (typically room temperature or slightly elevated).

  • Reaction: Allow the reaction to stir for several hours (e.g., 12-16 hours) at room temperature or with gentle refluxing. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by the slow addition of dilute hydrochloric acid or acetic acid until the mixture is neutral (pH ~7).

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_base Prepare Base (NaOEt in EtOH or NaH in Ether) add_decanoate Add Ethyl Decanoate prep_base->add_decanoate add_acetate Slowly Add Ethyl Acetate add_decanoate->add_acetate stir Stir at RT or Reflux (12-16h) add_acetate->stir monitor Monitor by TLC/GC stir->monitor quench Quench with Dilute Acid monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Fractional Distillation or Column Chromatography concentrate->purify product Pure Ethyl 3-oxododecanoate purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Multiple Products check_water Check for Water in Reagents/Glassware? start->check_water check_base Base Quality and Stoichiometry Correct? check_water->check_base No sol_dry Use Anhydrous Conditions check_water->sol_dry Yes check_addition Slow Addition of Ethyl Acetate? check_base->check_addition Yes sol_base Use Fresh Base, 1 Equivalent check_base->sol_base No check_temp Reaction Temperature Optimized? check_addition->check_temp Yes sol_addition Optimize Addition Rate check_addition->sol_addition No sol_temp Adjust Temperature check_temp->sol_temp No

Caption: Troubleshooting decision tree for this compound synthesis.

signaling_pathway cluster_reactants Reactants cluster_reaction_steps Reaction Steps EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate Deprotonation EtDec Ethyl Decanoate Attack Nucleophilic Attack EtDec->Attack Base Strong Base (e.g., NaOEt) Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination Product This compound Elimination->Product

Caption: Key steps in the Claisen condensation for this compound.

References

Identification and removal of impurities in Ethyl 3-oxododecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-oxododecanoate. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in crude this compound, typically synthesized via Claisen condensation, are:

  • Unreacted starting materials: This includes ethyl dodecanoate and any excess base or ethylating agent used in the synthesis.

  • 3-Oxododecanoic acid: This results from the hydrolysis of the ester group.

  • 2-Dodecanone: This is formed by the decarboxylation of the β-keto acid impurity.[1][2]

  • Residual solvents: Solvents used during the reaction or work-up, such as ethanol or ethyl acetate, may be present.

Q2: How can I quickly check the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity check. By spotting the crude product alongside the starting materials on a TLC plate, you can visualize the presence of unreacted starting materials and other impurities. A single spot for your product suggests a relatively pure sample, while multiple spots indicate the presence of impurities. For more accurate and quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[3][4]

Q3: My β-keto ester appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?

A3: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds like β-keto esters. This can lead to hydrolysis and decarboxylation. To mitigate this, you can:

  • Use neutralized silica gel: Pre-treat the silica gel with a base, such as triethylamine, by incorporating a small percentage (e.g., 0.1-1%) into the column slurry and the eluent.[3][5]

  • Perform flash chromatography: The rapid nature of flash chromatography minimizes the contact time between the compound and the stationary phase, reducing the extent of degradation.[6]

Q4: I am observing poor peak shape (e.g., peak tailing or broadening) during the HPLC analysis of my this compound. What could be the cause?

A4: Poor peak shape in the HPLC analysis of β-keto esters is often due to keto-enol tautomerism. To improve peak shape, you can try the following:

  • Adjust the mobile phase pH: Adding a small amount of an acid, such as formic acid or phosphoric acid (e.g., 0.1%), to the mobile phase can help to drive the equilibrium towards one tautomeric form, resulting in sharper peaks.[7][8]

  • Elevate the column temperature: Increasing the column temperature (e.g., to 30-40 °C) can accelerate the interconversion between tautomers, leading to a time-averaged structure that elutes as a sharper peak.[7]

Troubleshooting Guides

Impurity Identification

Issue: An unknown peak is observed in the GC-MS analysis of purified this compound.

Possible Causes & Solutions:

Potential Impurity Identification Method Expected Mass Spectrum Fragments (m/z) Confirmation
Ethyl dodecanoate (Unreacted Starting Material)GC-MSMolecular ion at m/z 228, characteristic fragments at 88, 101.[1]Compare the retention time and mass spectrum with an authentic sample of ethyl dodecanoate.[1]
2-Dodecanone (Decarboxylation Product)GC-MSMolecular ion at m/z 184, characteristic fragments such as a prominent acetyl group peak (m/z 43).[9][10]Compare the retention time and mass spectrum with an authentic sample of 2-dodecanone.[9]
3-Oxododecanoic acid (Hydrolysis Product)Derivatization followed by GC-MSThe carboxylic acid is non-volatile. Derivatize with a silylating agent (e.g., BSTFA) before GC-MS analysis.The derivatized product will show a characteristic mass spectrum with a higher molecular weight.
Purification Challenges

Issue: After aqueous work-up, my crude this compound still contains significant impurities.

Troubleshooting Steps:

  • Initial Assessment: Analyze a small sample of the crude product by TLC or GC-FID to identify the nature and approximate quantity of the major impurities.

  • Purification Strategy: Based on the impurities identified, select the most appropriate purification method.

Purification Method When to Use Key Considerations
High-Vacuum Distillation Effective for separating this compound from less volatile or non-volatile impurities.Requires a significant difference in boiling points. The high boiling point of this compound necessitates a good vacuum to prevent thermal degradation.[11][12]
Flash Column Chromatography Ideal for separating impurities with different polarities.Choose an appropriate solvent system based on TLC analysis. A common starting point for esters is a mixture of hexanes and ethyl acetate.[3][5][6]
Recrystallization Suitable for solid or high-melting point β-keto esters when impurities have different solubilities.This compound is a liquid at room temperature, so this method is generally not applicable unless a solid derivative is formed.[13][14]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol is designed for the identification and semi-quantitative analysis of volatile impurities in this compound.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound sample

  • Ethyl acetate (solvent)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in ethyl acetate.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

    • MS Scan Range: 40-400 amu

Data Analysis:

  • Identify the peak for this compound.

  • Analyze the mass spectra of other peaks to identify potential impurities by comparing them to spectral libraries and known fragmentation patterns of suspected impurities.

  • The area percentage of each peak can be used for a semi-quantitative estimation of the impurity levels.

Flash Column Chromatography for Purification

This protocol describes the purification of crude this compound to remove polar and non-polar impurities.

Instrumentation and Materials:

  • Glass chromatography column

  • Silica gel (40-63 µm)

  • Compressed air or nitrogen source with a regulator

  • Solvents: Hexanes, Ethyl acetate

  • Collection tubes

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should provide a retention factor (Rf) of approximately 0.3 for this compound.[6][15]

  • Column Packing:

    • Dry pack the column with silica gel.

    • Saturate the silica gel with the initial, less polar eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin elution with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexanes:ethyl acetate) to elute the product and any more polar impurities.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Typical Impurity Profile of Crude this compound
Impurity Typical Abundance (%) Identification Method
Ethyl dodecanoate2 - 5GC-MS, ¹H NMR
2-Dodecanone1 - 3GC-MS, ¹H NMR
3-Oxododecanoic acid< 1HPLC, Derivatization GC-MS
Other unidentified impurities< 2GC-MS
This compound 89 - 96 GC, HPLC, qNMR
Table 2: Purity of this compound after Different Purification Methods
Purification Method Purity (%) Yield (%) Key Impurities Removed
Aqueous Work-up90 - 95> 95Acidic/basic residues
Flash Column Chromatography> 9880 - 90Unreacted starting materials, polar by-products
High-Vacuum Distillation> 9970 - 85Less volatile and non-volatile impurities

Visualizations

Impurity_Identification_Workflow crude_product Crude this compound tlc TLC Analysis crude_product->tlc Quick Check pure Purity Confirmed tlc->pure Single Spot impure Impurities Detected tlc->impure Multiple Spots gcms GC-MS Analysis identify Identify Impurities gcms->identify hplc HPLC Analysis hplc->identify nmr NMR Spectroscopy nmr->identify impure->gcms impure->hplc impure->nmr

Caption: Workflow for the identification of impurities.

Purification_Workflow cluster_0 Initial Purification cluster_1 Further Purification crude Crude Product workup Aqueous Work-up (Wash with NaHCO3, Brine) crude->workup analysis Purity Analysis (GC/HPLC) workup->analysis Check Purity distillation High-Vacuum Distillation pure_product Pure this compound (>98%) distillation->pure_product chromatography Flash Column Chromatography chromatography->pure_product analysis->distillation Non-volatile impurities analysis->chromatography Polar/Non-polar impurities analysis->pure_product Purity >98%

Caption: General workflow for the purification of this compound.

References

Stability of Ethyl 3-oxododecanoate in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-oxododecanoate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a β-keto ester, is primarily susceptible to two degradation pathways: hydrolysis and subsequent decarboxylation.[1]

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester bond can be cleaved to form 3-oxododecanoic acid and ethanol.[1][2]

  • Decarboxylation: The resulting β-keto acid (3-oxododecanoic acid) is unstable and can readily lose carbon dioxide to form 2-dodecanone, a ketone.[1]

Q2: How does the solvent system impact the stability of this compound?

A2: The choice of solvent significantly influences the stability of this compound.

  • Aqueous Systems: Water is a reactant in the hydrolysis pathway, making aqueous solutions the most challenging for stability. The rate of hydrolysis is pH-dependent.

  • Protic Solvents (e.g., Alcohols): Protic solvents can participate in transesterification reactions, especially in the presence of acid or base catalysts, leading to the formation of different esters.

  • Aprotic Solvents (e.g., THF, Dichloromethane, Acetonitrile): Anhydrous aprotic solvents are generally the most suitable for maintaining the stability of this compound, as they minimize the risk of hydrolysis.[3]

Q3: I am observing poor peak shape (e.g., peak broadening, splitting) during HPLC analysis of this compound. What could be the cause?

A3: Poor peak shape in reversed-phase HPLC of β-keto esters is often attributed to keto-enol tautomerism.[4] this compound exists as an equilibrium mixture of the keto and enol forms. If the interconversion between these tautomers is slow relative to the chromatographic timescale, it can result in distorted or multiple peaks for a single compound.[5]

Q4: How can I improve the peak shape during HPLC analysis?

A4: To improve peak shape during HPLC analysis of β-keto esters, you can try the following:

  • Increase Column Temperature: Elevating the column temperature can accelerate the keto-enol interconversion, leading to a single, sharper peak.[4]

  • Adjust Mobile Phase pH: An acidic mobile phase can sometimes speed up the tautomerization process.[4]

  • Use Mixed-Mode Chromatography: Specialized columns, such as mixed-mode columns, have been shown to provide better peak shapes for β-diketones and related compounds.[4]

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: Several analytical techniques are suitable for assessing the stability of this compound:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting non-volatile degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile degradation products like 2-dodecanone.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to observe and quantify both the keto and enol tautomers, as well as degradation products, directly in solution.[5][7]

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups of the β-keto ester and its potential degradation products.[7]

Troubleshooting Guides

Issue 1: Unexpectedly Low Yield or Complete Loss of this compound in a Reaction.
Possible Cause Troubleshooting Steps
Hydrolysis during work-up Ensure all work-up steps are performed under anhydrous conditions where possible. If an aqueous work-up is necessary, minimize the contact time and consider using a buffered solution to control the pH.
Reaction with nucleophiles Be mindful of other nucleophiles in your reaction mixture that could react with the ester or ketone functionalities.
Incompatible solvent If using a protic or aqueous solvent system, consider switching to an anhydrous aprotic solvent if the reaction chemistry allows.
Elevated temperatures in the presence of water If heating is required, ensure the system is rigorously dried to prevent accelerated hydrolysis.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis.
Possible Cause Troubleshooting Steps
Degradation of this compound Characterize the unknown peaks using mass spectrometry (LC-MS or GC-MS) to identify potential degradation products such as 3-oxododecanoic acid or 2-dodecanone.[6]
Side reactions Review the reaction scheme for potential side reactions, such as self-condensation (Claisen condensation) if a base is present.[8][9]
Impurity in starting material or solvent Analyze the starting materials and solvents to rule out the presence of impurities.
Keto-enol tautomers If observing two closely eluting or broad peaks, consider the possibility of tautomers. Implement the HPLC optimization strategies mentioned in the FAQ section.[4][5]

Quantitative Data Presentation

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)

Solvent SystemTime (hours)% this compound Remaining% 3-Oxododecanoic Acid% 2-Dodecanone
Acetonitrile010000
24
48
Methanol010000
24
48
Water (pH 7)010000
24
48
0.1 M HCl (aq)010000
24
48
0.1 M NaOH (aq)010000
24
48

Table 2: Stability of this compound in Acetonitrile/Water (1:1) at Different Temperatures

Temperature (°C)Time (hours)% this compound Remaining% 3-Oxododecanoic Acid% 2-Dodecanone
4010000
24
48
25010000
24
48
50010000
24
48

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress agents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide

  • HPLC system with UV detector

  • Analytical column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Thermal Stress: Place a solution of this compound in a chosen solvent in an oven at a set temperature (e.g., 60°C).

    • Photolytic Stress: Expose a solution of this compound to UV light.

  • Time Points: Analyze the samples at initial (t=0) and various time points (e.g., 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a suitable HPLC method to determine the percentage of this compound remaining and the formation of any degradation products.

Protocol 2: HPLC Method for Stability Indicating Assay

Instrumentation: HPLC with a UV detector Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid Gradient:

Time (min) %A %B
0 60 40
20 10 90
25 10 90
26 60 40
30 60 40
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL

Visualizations

Degradation_Pathway E3O This compound Keto_Acid 3-Oxododecanoic Acid E3O->Keto_Acid H2O H₂O (Acid/Base) Ketone 2-Dodecanone Keto_Acid->Ketone Decarboxylation Ethanol Ethanol Decarboxylation Heat CO2 CO₂ Experimental_Workflow start Prepare Stock Solution of This compound stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sample Collect Samples at Different Time Points stress->sample prep Sample Preparation (Neutralization, Dilution) sample->prep analysis Analyze by Stability-Indicating Method (e.g., HPLC) prep->analysis data Quantify Parent Compound and Degradation Products analysis->data Troubleshooting_Logic start Unexpected Result in Experiment q1 Is the issue related to low yield/product loss? start->q1 q2 Are there unknown peaks in the chromatogram? start->q2 q3 Is the peak shape poor (broad, splitting)? start->q3 a1 Check for Hydrolysis: - Anhydrous conditions? - Neutral pH work-up? q1->a1 a2 Identify Unknowns: - Use MS to identify degradation products. - Check for side reactions. - Analyze starting materials. q2->a2 a3 Address Tautomerism: - Increase column temperature. - Adjust mobile phase pH. - Consider mixed-mode column. q3->a3

References

Technical Support Center: Optimizing Catalyst Selection for Beta-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst selection for the synthesis of beta-keto esters. It includes troubleshooting guides for common experimental issues and frequently asked questions, presented in a clear question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of beta-keto esters, offering potential causes and solutions.

Question: Why is my reaction yield consistently low or non-existent?

Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The catalyst may be old, have been improperly stored, or become deactivated. For instance, base catalysts like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can react with atmospheric carbon dioxide to form carbonates, reducing their effectiveness. Lewis acids are often sensitive to moisture and must be handled under anhydrous conditions.

  • Inappropriate Catalyst Choice: The selected catalyst may not be suitable for the specific substrates or reaction conditions. The strength of the base or the type of Lewis acid can be critical. It is often beneficial to screen a variety of catalysts with different properties.

  • Insufficient Catalyst Loading: The molar percentage of the catalyst may be too low to effectively drive the reaction to completion.

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters. Some reactions require heating to overcome the activation energy, while others may need to be cooled to prevent side reactions or product degradation. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Poor Quality of Reactants or Solvents: Impurities in the starting materials or solvents can interfere with the catalytic cycle. Ensure that all reactants and solvents are of high purity and are appropriately dried when necessary.

Question: How can I minimize the formation of side products?

Answer: The formation of side products can significantly reduce the yield and purity of the desired beta-keto ester. Common side reactions include:

  • Self-condensation of the Ester (Claisen Condensation): This is a prevalent side reaction when using a single ester as a starting material. To favor the desired crossed-Claisen condensation, one ester should ideally lack enolizable α-hydrogens.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid. Using a milder base or carefully controlling the stoichiometry can mitigate this.

  • Product Decomposition: The desired beta-keto ester may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases. Optimizing the reaction time and temperature is crucial.

Question: I am performing an asymmetric synthesis, but the enantiomeric excess (ee) is low. What can I do?

Answer: Achieving high enantioselectivity is a key challenge in asymmetric synthesis. Low ee can be attributed to several factors:

  • Suboptimal Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is paramount. The structure of the ligand can significantly influence the stereochemical outcome. Screening a library of ligands is often necessary to find the optimal one for a specific transformation.

  • Incorrect Catalyst Loading or Ratio: The ratio of the metal precursor to the chiral ligand can affect the formation of the active catalytic species.

  • Reaction Temperature: Enantioselectivity is often highly dependent on the reaction temperature. Lowering the temperature can sometimes improve the ee, although it may also decrease the reaction rate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the enantioselectivity.

  • Substrate Control: The structure of the substrate itself can play a role in the stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing beta-keto esters?

A1: The most common methods include the Claisen condensation of esters, the crossed-Claisen condensation between two different esters (or an ester and a ketone), and the C-acylation of ketene acetals.[1] Transesterification of existing beta-keto esters is also a widely used technique.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on the specific reaction, the substrates, and the desired outcome. For standard Claisen condensations, strong alkoxide bases like sodium ethoxide are common.[2] For reactions involving sensitive functional groups, milder conditions using Lewis acids (e.g., TiCl₄, MgCl₂) may be preferable. In asymmetric synthesis, a wide range of chiral catalysts based on metals like Ruthenium, Rhodium, and Copper, complexed with chiral ligands, are employed.[3] Enzymatic catalysts, such as lipases, offer a green and highly selective alternative.

Q3: What is the role of a Lewis acid in beta-keto ester synthesis?

A3: A Lewis acid catalyst activates the electrophilic partner in the reaction, typically an acyl chloride or another ester.[1] By coordinating to the carbonyl oxygen, the Lewis acid increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate or ketene acetal.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product over time. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can provide more quantitative data.

Data Presentation: Catalyst Performance in Beta-Keto Ester Synthesis

The following tables summarize quantitative data for different catalytic systems used in the synthesis of beta-keto esters and related reactions, providing a basis for comparison.

Table 1: Performance of Various Catalysts in Claisen-Type Condensations

CatalystSubstrate 1Substrate 2ProductYield (%)Reaction ConditionsReference
NaHEthyl acetateEthyl acetateEthyl acetoacetate75Diethyl ether, refluxStandard textbook procedure
LiHMDSMethyl propanoateBenzoyl chlorideMethyl 2-methyl-3-oxo-3-phenylpropanoate85THF, -78 °C to rtJ. Org. Chem. 2021, 86, 5943-5953[4]
TiCl₄/Et₃NEthyl isobutyrateAcetyl chlorideEthyl 2,2-dimethyl-3-oxobutanoate92CH₂Cl₂, 0 °C to rtOrg. Lett. 2006, 8, 5215-5218
MgO (nano)AcetophenoneBenzaldehydeChalcone98150 °C, solvent-freeResearchGate Article

Table 2: Performance of Catalysts in Asymmetric Hydrogenation of β-Keto Esters

Catalyst SystemSubstrateProduct ConfigurationYield (%)ee (%)Reaction ConditionsReference
Ru-(R-BINAP)Ethyl acetoacetate(S)9698H₂, EtOH, 100°C, 6 hACS Publications[3]
Ir/(R)-SpiroPAPMethyl benzoylacetate(R)9599.8H₂, DCM, rt, 12 hACS Publications[3]
Baker's YeastEthyl 4-chloro-3-oxobutanoate(S)85>99Glucose, water, 30°C, 48 hVarious biocatalysis literature

Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Claisen Condensation

Materials:

  • Ester (with α-hydrogens)

  • Alkoxide base (e.g., sodium ethoxide, corresponding to the ester's alcohol group)

  • Anhydrous solvent (e.g., ethanol, THF, or toluene)

  • Acidic workup solution (e.g., dilute HCl or H₂SO₄)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the alkoxide base in the anhydrous solvent.

  • Slowly add the ester to the stirred solution of the base at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully quench the reaction by slowly adding the acidic workup solution until the mixture is acidic.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Acylation of a Ketene Silyl Acetal

Materials:

  • Ketene silyl acetal

  • Acyl chloride

  • Lewis acid (e.g., TiCl₄, ZnCl₂)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)

  • Aqueous workup solution (e.g., saturated NaHCO₃ solution)

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stirrer under an inert atmosphere.

  • Dissolve the ketene silyl acetal in the anhydrous solvent and cool the solution to the desired temperature (often -78 °C).

  • In a separate flask, prepare a solution of the Lewis acid in the same anhydrous solvent.

  • Slowly add the Lewis acid solution to the stirred solution of the ketene silyl acetal.

  • Add the acyl chloride dropwise to the reaction mixture.

  • Allow the reaction to stir for the specified time, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding the aqueous workup solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solution in vacuo and purify the residue by column chromatography.

Visualizations

Catalyst_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_opt Optimization start Define Reaction Substrates & Conditions select Select Candidate Catalysts (e.g., Lewis Acids, Bases, Organocatalysts) start->select prep Prepare Reaction Array (e.g., 96-well plate) select->prep run Run Parallel Reactions prep->run monitor Monitor Reactions (TLC, LC-MS) run->monitor analyze Analyze Results (Yield, Purity, ee%) monitor->analyze identify Identify 'Hit' Catalysts analyze->identify optimize Optimize Conditions for 'Hit' Catalysts (Temp, Conc, Time) identify->optimize scaleup Scale-up & Validation optimize->scaleup end Optimized Synthesis Protocol scaleup->end Final Protocol

Caption: Experimental workflow for catalyst screening.

Caption: Decision tree for troubleshooting low yield.

Lewis_Acid_Catalysis_Pathway cluster_reactants Reactants cluster_mechanism Catalytic Cycle AcylCl Acyl Chloride R-COCl Activation Activation Acyl Chloride coordinates with Lewis Acid AcylCl->Activation KSA Ketene Silyl Acetal R'₂C=C(OR'')OSiR'''₃ Attack Nucleophilic Attack KSA attacks activated carbonyl KSA->Attack LewisAcid Lewis Acid (LA) LewisAcid->Activation Activation->Attack Activated Electrophile Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination Silyl group is eliminated Intermediate->Elimination Elimination->LewisAcid Catalyst Regeneration Product {β-Keto Ester | R-CO-CR'₂-COOR''} Elimination->Product

Caption: Simplified Lewis acid-catalyzed pathway.

References

Validation & Comparative

A Comparative Guide to Ethyl 3-oxododecanoate and Other Beta-Keto Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and pharmaceutical development, beta-keto esters are pivotal intermediates, valued for their versatile reactivity. This guide provides a detailed comparison of Ethyl 3-oxododecanoate with other common beta-keto esters, including Mthis compound, Ethyl acetoacetate, Methyl acetoacetate, and tert-Butyl acetoacetate. The following sections present a comprehensive analysis of their physical and chemical properties, experimental protocols for their application in synthesis, and a visualization of the typical synthetic workflow.

Quantitative Data Presentation

The selection of an appropriate beta-keto ester for a specific synthetic route is often dictated by its physical and chemical properties. The following table summarizes key data for this compound and its alternatives, facilitating a direct comparison for researchers.

PropertyThis compoundMthis compoundEthyl acetoacetateMethyl acetoacetatetert-Butyl acetoacetate
Molecular Formula C₁₄H₂₆O₃C₁₃H₂₄O₃C₆H₁₀O₃C₅H₈O₃C₈H₁₄O₃
Molecular Weight ( g/mol ) 242.36228.33[1]130.14[2]116.12[3]158.19
Boiling Point (°C) 145-147 (5 mmHg)Data not available181[1]169-170[3]71-72 (11 mmHg)
Melting Point (°C) Data not availableData not available-43[1]-80[4]-38
Density (g/mL) Data not availableData not available1.029 (20°C)[1]1.076 (25°C)[4]0.954 (25°C)
Refractive Index (nD) Data not availableData not available1.419 (20°C)[1]1.419 (20°C)[5]1.419 (20°C)
Solubility Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly)[6]Data not availableSoluble in water (116 g/L at 20°C)[1]Miscible with ethanol and ether, slightly soluble in water[4]Soluble in water

Experimental Protocols: Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a cornerstone reaction utilizing beta-keto esters to produce substituted ketones.[7] This process involves the alkylation of the enolate followed by hydrolysis and decarboxylation. The general protocol is adaptable for various beta-keto esters, with minor adjustments based on the substrate's reactivity and the desired product.

I. Alkylation of Beta-Keto Esters

This procedure outlines the general steps for the C-alkylation of a beta-keto ester.

Materials:

  • Beta-keto ester (e.g., this compound, Ethyl acetoacetate)

  • Anhydrous ethanol or other suitable alcohol

  • Sodium ethoxide or other strong base

  • Alkyl halide (e.g., 1-bromobutane)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the beta-keto ester in anhydrous ethanol.

  • To this solution, add a solution of sodium ethoxide in ethanol dropwise at room temperature. The formation of the enolate is often indicated by a change in color.

  • Alkylation: After the enolate formation is complete, add the alkyl halide to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to reflux to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated beta-keto ester.

  • Purify the product by vacuum distillation or column chromatography.

II. Hydrolysis and Decarboxylation

This procedure describes the conversion of the alkylated beta-keto ester to the corresponding ketone.

Materials:

  • Alkylated beta-keto ester

  • Aqueous solution of sodium hydroxide or potassium hydroxide

  • Dilute sulfuric acid or hydrochloric acid

Procedure:

  • Saponification: To the alkylated beta-keto ester, add an aqueous solution of sodium hydroxide. Heat the mixture to reflux until the ester is completely hydrolyzed (saponified).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute sulfuric acid. This protonates the carboxylate to form the beta-keto acid.

  • Decarboxylation: Gently heat the acidic solution. The beta-keto acid will readily decarboxylate, releasing carbon dioxide and forming the target ketone.[8][9] The completion of decarboxylation is often indicated by the cessation of gas evolution.

  • Isolation: The ketone can be isolated by steam distillation or extraction with an organic solvent.

  • Dry the organic extract over a suitable drying agent, filter, and remove the solvent to yield the crude ketone.

  • Purify the ketone by distillation or other appropriate methods.

Mandatory Visualizations

Experimental Workflow for Acetoacetic Ester Synthesis

The following diagram illustrates the general workflow for the synthesis of a ketone from a beta-keto ester via the acetoacetic ester synthesis.

experimental_workflow cluster_alkylation Alkylation Stage cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation Stage start Start with Beta-Keto Ester enolate Enolate Formation (Base, e.g., NaOEt) start->enolate Deprotonation alkylation Alkylation (Alkyl Halide, R-X) enolate->alkylation Nucleophilic Attack hydrolysis Saponification (aq. NaOH, Heat) alkylation->hydrolysis Alkylated β-Keto Ester Intermediate acidification Acidification (H₃O⁺) hydrolysis->acidification decarboxylation Decarboxylation (Heat) acidification->decarboxylation Formation of β-Keto Acid ketone Final Ketone Product decarboxylation->ketone Loss of CO₂

Caption: General workflow of the acetoacetic ester synthesis.

Comparative Reactivity of Beta-Keto Esters

The reactivity of beta-keto esters in the acetoacetic ester synthesis is influenced by the nature of the ester group.

reactivity_comparison cluster_esters Comparative Reactivity reactivity Factors Influencing Reactivity steric_hindrance Steric Hindrance of Ester Group reactivity->steric_hindrance electronic_effects Electronic Effects of Ester Group reactivity->electronic_effects base_choice Choice of Base reactivity->base_choice methyl_ethyl Methyl/Ethyl Acetoacetate (Less Hindered, Standard Reactivity) steric_hindrance->methyl_ethyl Lower tert_butyl tert-Butyl Acetoacetate (More Hindered, Slower Alkylation, Facile Acid-Catalyzed Decarboxylation) steric_hindrance->tert_butyl Higher long_chain This compound (Long chain may slightly reduce reactivity due to steric bulk) steric_hindrance->long_chain Moderate

Caption: Factors affecting beta-keto ester reactivity.

References

A Comparative Guide to the Chemical Reactivity of Ethyl 3-oxododecanoate and Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of β-keto esters is paramount for efficient synthetic planning. This guide provides an objective comparison of the reactivity of Ethyl 3-oxododecanoate and the archetypal β-keto ester, Ethyl acetoacetate. The comparison focuses on key chemical transformations central to the synthetic utility of this class of compounds, supported by structural analysis and representative experimental data.

The fundamental reactivity of β-keto esters is defined by the presence of a ketone functional group at the β-position relative to the ester. This arrangement results in unusually acidic α-hydrogens (pKa ≈ 10.7 in water), making these compounds valuable precursors for generating resonance-stabilized enolates, which are excellent nucleophiles in a variety of carbon-carbon bond-forming reactions.[1] While the core reactivity profile is shared, the structural divergence between the long C9H19 alkyl chain of this compound and the simple methyl group of Ethyl acetoacetate introduces significant differences in steric hindrance, which can influence reaction rates and yields.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Ethyl acetoacetate is presented in Table 1. These properties are critical for determining appropriate reaction conditions, solvent selection, and purification strategies.

PropertyThis compoundEthyl Acetoacetate
Molecular Formula C₁₄H₂₆O₃C₆H₁₀O₃[2]
Molecular Weight 242.36 g/mol 130.14 g/mol [2]
Appearance Colorless LiquidColorless Liquid[2]
Boiling Point ~296.7 °C (est.)180.8 °C[2]
Density ~0.93 g/cm³ (est.)1.030 g/cm³[2]
pKa (α-protons) ~1110.68 (in H₂O)[2]

Comparative Reactivity Analysis

The primary difference in the reactivity of these two molecules stems from steric factors rather than electronic ones. The nonanoyl group (C9H19) of this compound presents a significantly larger steric profile than the acetyl group (CH3) of Ethyl acetoacetate.

Caption: Structural comparison highlighting the key steric difference.

Enolate Formation

The acidity of the α-protons is governed by the electron-withdrawing capabilities of the two flanking carbonyl groups. Since the electronic effects of the long alkyl chain in this compound are comparable to the methyl group in Ethyl acetoacetate, their pKa values are expected to be very similar.[1] Therefore, the ease and rate of enolate formation upon treatment with a suitable base (e.g., sodium ethoxide) should be nearly identical for both compounds.

Alkylation Reactions

Alkylation is a cornerstone of β-keto ester chemistry, proceeding via an SN2 reaction between the enolate nucleophile and an alkyl halide.[3][4] This is where steric hindrance becomes a critical differentiating factor.

  • Ethyl Acetoacetate: The small methyl group results in a relatively unhindered enolate, allowing for efficient reaction with a wide range of primary and some secondary alkyl halides.[5]

  • This compound: The bulky C9H19 chain can shield the nucleophilic α-carbon. This steric congestion may slow the rate of reaction, particularly when using bulky alkylating agents.[1] While reactions with smaller electrophiles like methyl iodide are likely to proceed efficiently, reactions with larger alkyl halides may result in lower yields or require longer reaction times compared to Ethyl acetoacetate.

Hydrolysis and Decarboxylation

The acetoacetic ester synthesis pathway involves the hydrolysis of the ester to a β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone.[6] This process proceeds through a cyclic transition state. The rate of decarboxylation is largely influenced by the stability of the resulting enol intermediate.[1] The long alkyl chain in this compound is not expected to significantly alter the stability of this intermediate electronically. Therefore, once the corresponding β-keto acid is formed, the decarboxylation step should proceed with similar efficiency for both compounds.

Quantitative Data Summary
ReactionSubstrateAlkylating AgentReported YieldExpected Outcome for Alternative
Alkylation Ethyl AcetoacetateEthyl Iodide80%[7]This compound: Slightly lower yield or longer reaction time may be expected due to increased steric hindrance around the reaction center.

Experimental Protocols

General Protocol for α-Alkylation of a β-Keto Ester

This protocol provides a generalized procedure for the C-alkylation of a β-keto ester such as Ethyl acetoacetate or this compound.

Materials:

  • β-Keto Ester (1.0 eq)

  • Absolute Ethanol

  • Sodium metal (1.05 eq) or Sodium Ethoxide (1.05 eq)

  • Alkyl Halide (1.1 eq)

  • Diethyl Ether

  • Saturated aqueous NH₄Cl solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Base Preparation (if using Sodium): Under an inert atmosphere (N₂ or Ar), carefully add clean sodium metal (1.05 eq) in small pieces to absolute ethanol at room temperature in a three-necked flask equipped with a reflux condenser and an addition funnel. Allow the sodium to react completely to form sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add the β-keto ester (1.0 eq) dropwise to the cooled solution with stirring. Allow the mixture to stir for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the enolate solution. After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the layers.

  • Wash the organic layer sequentially with water, saturated aqueous NH₄Cl solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield the α-alkylated β-keto ester.

G A 1. Base Preparation (Na in EtOH) B 2. Enolate Formation (Add β-Keto Ester) A->B Forms NaOEt C 3. Alkylation (Add Alkyl Halide, Reflux) B->C Forms Enolate D 4. Solvent Removal (Rotary Evaporation) C->D Reaction Complete E 5. Aqueous Workup (Extraction with Ether) D->E F 6. Drying & Concentration (MgSO₄, Rotary Evaporation) E->F Isolate Organic Layer G 7. Purification (Vacuum Distillation) F->G H Final Product G->H

Caption: A typical experimental workflow for β-keto ester alkylation.

Core Reaction Mechanism: Enolate Alkylation

The fundamental reaction pathway involves two key steps: deprotonation of the acidic α-carbon to form a resonance-stabilized enolate, followed by a nucleophilic attack on an alkyl halide.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: SN2 Alkylation KETO β-Keto Ester ENOLATE Resonance-Stabilized Enolate KETO->ENOLATE BASE Base (e.g., EtO⁻) BASE->ENOLATE PRODUCT α-Alkylated Product ENOLATE->PRODUCT Nucleophilic Attack RX Alkyl Halide (R-X) RX->PRODUCT

References

Validation of Ethyl 3-oxododecanoate structure using spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Methods for the Structural Elucidation of Ethyl 3-oxododecanoate and Related β-Keto Esters.

This guide provides a comprehensive analysis of the spectroscopic techniques used to validate the structure of this compound. By comparing its spectral data with those of homologous β-keto esters, namely Ethyl 3-oxohexanoate and Ethyl 3-oxooctanoate, this document serves as a practical resource for the structural characterization of this class of compounds. Detailed experimental protocols and data interpretation are presented to support researchers in their analytical endeavors.

Introduction to Spectroscopic Analysis of β-Keto Esters

The structural validation of β-keto esters like this compound relies on a combination of spectroscopic methods. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A key characteristic of β-keto esters is their existence as a mixture of keto and enol tautomers in solution. This tautomerism can influence their spectroscopic signatures, making detailed analysis crucial for unambiguous structure determination.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and two comparative β-keto esters. This side-by-side comparison highlights the characteristic spectral features and trends within this class of molecules.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound Data not available in searched resources---
Ethyl 3-oxohexanoate0.93t3H-CH₃ (hexanoyl)
1.28t3H-OCH₂CH₃
1.62sextet2H-CH₂CH₂ CH₃ (hexanoyl)
2.52t2H-C(O)CH₂ CH₂- (hexanoyl)
3.44s2H-C(O)CH₂ C(O)-
4.19q2H-OCH₂ CH₃
Ethyl 3-oxooctanoateSpecific ¹H NMR data not available in searched resources---

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound Data not available in searched resources-
Ethyl 3-oxohexanoate13.8, 14.1, 22.3, 25.9, 45.3, 49.3, 61.4, 167.3, 203.3C-6, Ester -CH₃, C-5, C-4, C-2, C-1', Ester C=O, Ketone C=O
Ethyl 3-oxooctanoate13.9, 14.1, 22.4, 25.9, 31.3, 43.4, 49.3, 61.4, 167.3, 203.1C-8, Ester -CH₃, C-7, C-6, C-5, C-4, C-2, C-1', Ester C=O, Ketone C=O

Table 3: Infrared (IR) Spectroscopic Data (Neat)

CompoundWavenumber (cm⁻¹)Assignment
This compound Data not available in searched resources-
Ethyl 3-oxohexanoate~1745 (strong)C=O stretch (ester)
~1715 (strong)C=O stretch (ketone)
~2960-2850 (strong)C-H stretch (alkane)
~1200-1100 (strong)C-O stretch (ester)
Ethyl 3-oxooctanoate (Vapor Phase)Specific peak assignments not available in searched resources-

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound Data not available in searched resources-
Ethyl 3-oxohexanoate158115, 87, 71, 43
Ethyl 3-oxooctanoate186Specific fragmentation data not available in searched resources

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for β-keto esters and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the β-keto ester and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.

  • Data Processing: Apply Fourier transformation to the raw data. Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one to two drops of the liquid β-keto ester onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

  • Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample molecules using a suitable technique, most commonly Electron Ionization (EI) for this class of compounds. This process creates a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z ratio, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce structural information.

Workflow for Spectroscopic Structure Validation

The logical workflow for the spectroscopic validation of this compound and similar compounds is illustrated in the diagram below.

Spectroscopic_Validation_Workflow Workflow for Spectroscopic Validation of a Chemical Structure cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS NMR_Analysis Analyze Chemical Shifts, Coupling Patterns, and Integration NMR->NMR_Analysis IR_Analysis Identify Functional Group Absorptions IR->IR_Analysis MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS->MS_Analysis Structure_Validation Correlate All Spectral Data to Confirm Structure NMR_Analysis->Structure_Validation IR_Analysis->Structure_Validation MS_Analysis->Structure_Validation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of a chemical structure.

Conclusion

Comparative study of analytical methods for Ethyl 3-oxododecanoate analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analytical Methods for Ethyl 3-oxododecanoate

Data Presentation: A Comparative Overview

The selection of an analytical method for this compound depends on various factors, including the specific requirements of the analysis, such as the need for high sensitivity, the nature of the sample matrix, and the available instrumentation. Both GC and HPLC offer robust and reliable approaches for the quantification and purity assessment of this compound. Below is a summary of typical performance characteristics for each method, based on data for structurally similar long-chain esters.[1][2]

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.7 - 7.5 ng/g1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/g5 - 50 ng/mL
Accuracy (% Recovery) 89.81 - 99.61%93.8 - 107%
Precision (%RSD) 0.87 - 2.00%3.5 - 9.7%

Note: The quantitative data presented is based on studies of similar long-chain ethyl esters and may vary for this compound depending on the specific analytical conditions and instrumentation.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following are representative experimental protocols for the analysis of a long-chain β-keto ester, which can be adapted for this compound.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A nonpolar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

  • Injector: Split/splitless injector.

Experimental Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or hexane to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique, but challenges with β-keto esters, such as poor peak shape due to keto-enol tautomerism, may arise in Reverse-Phase (RP) HPLC.[3] Method development, including adjusting the mobile phase pH or using specialized columns, can mitigate these issues.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Autosampler.

Experimental Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The addition of a small amount of acid (e.g., 0.1% formic acid) can help to improve peak shape by suppressing the enolate form.

    • Initial conditions: 60% Acetonitrile, 40% Water.

    • Gradient: Linearly increase to 95% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.

  • Detection Wavelength: Approximately 254 nm, where the keto-ester chromophore absorbs.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at the initial conditions to a concentration of about 0.5 mg/mL.

Methodology Visualization

To provide a clearer understanding of the analytical workflows, the following diagrams have been generated using the DOT language.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Inject Inject 1 µL into GC Dissolve->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify by Peak Area Chromatogram->Quantify HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject 10 µL into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify by Peak Area Chromatogram->Quantify

References

Unveiling the Potential of Ethyl 3-oxododecanoate and its Analogs as Quorum Sensing Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic strategies that extend beyond conventional bactericidal or bacteriostatic mechanisms. One promising avenue is the disruption of bacterial communication, a process known as quorum sensing (QS). This guide provides a comprehensive comparison of the biological efficacy of Ethyl 3-oxododecanoate and structurally similar compounds as potential QS inhibitors. By targeting the intricate signaling pathways that govern virulence factor production and biofilm formation in various pathogens, these molecules offer a potential route to disarm bacteria rather than directly killing them, thereby potentially reducing the selective pressure for resistance.

This guide synthesizes available experimental data to offer an objective comparison of the performance of these compounds. Detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.

Comparative Biological Efficacy

The primary mechanism by which this compound and its analogs are thought to exert their biological effect is through the competitive inhibition of N-acyl homoserine lactone (AHL)-mediated quorum sensing. While specific quantitative data for this compound is not extensively available in the current literature, studies on a variety of structurally related β-keto esters and AHL analogs provide significant insights into their potential efficacy. The data presented below is collated from studies on common reporter strains such as Vibrio harveyi and pathogens like Pseudomonas aeruginosa.

Compound ClassCompound Name/StructureTarget Organism/SystemAssay TypeBiological Efficacy (IC50)Reference
β-Keto Esters Ethyl benzoylacetateVibrio harveyi BB120Bioluminescence Inhibition76 µM[1][2]
Ethyl 3-oxo-3-(4-fluorophenyl)propanoateVibrio harveyi BB120Bioluminescence Inhibition48 µM[1][2]
Ethyl 3-oxo-3-(4-iodophenyl)propanoateVibrio harveyi BB120Bioluminescence Inhibition53 µM[1][2]
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoateVibrio harveyi BB120Bioluminescence Inhibition23 µM[1][2]
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoateVibrio harveyi BB120Bioluminescence Inhibition38 µM[1][2]
AHL Analogs N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)Pseudomonas aeruginosaImmune Modulation-[3]
Analogs with 11-13 Carbon side chainsMurine splenocytesProliferation AssayPotent immune suppressive activity[3]

Note: The presented data highlights that aryl β-keto esters demonstrate significant quorum sensing inhibitory activity, with IC50 values in the micromolar range.[1][2] The presence of a phenyl ring at the C-3 position appears to be a key determinant for this activity.[1][2] While this compound is a long-chain β-keto ester, the lack of an aryl group may result in a different efficacy profile.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of research findings. The following are protocols for key experiments used to assess the biological efficacy of quorum sensing inhibitors.

Bioluminescence Inhibition Assay in Vibrio harveyi

This assay is a common primary screen for QS inhibitors. Vibrio harveyi's light production is regulated by quorum sensing, and a reduction in bioluminescence can indicate interference with this pathway.

a. Materials:

  • Vibrio harveyi BB120 reporter strain

  • Autoinducer Bioassay (AB) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates (white, clear-bottom for luminescence readings)

  • Luminometer

b. Protocol:

  • Culture Preparation: Inoculate V. harveyi BB120 into AB medium and grow overnight at 30°C with shaking.

  • Assay Setup: Dilute the overnight culture to an OD600 of approximately 0.05 in fresh AB medium.

  • In a 96-well plate, add the test compounds at various concentrations. Include appropriate solvent controls.

  • Add the diluted V. harveyi culture to each well.

  • Incubation: Incubate the plate at 30°C with shaking for a specified period (e.g., 6-8 hours).

  • Measurement: Measure both the optical density at 600 nm (to assess bacterial growth) and the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the cell density (luminescence/OD600). Calculate the percentage of inhibition relative to the solvent control and determine the IC50 value.

Inhibition of Virulence Factor Production in Pseudomonas aeruginosa

P. aeruginosa is a clinically relevant pathogen whose virulence is largely controlled by quorum sensing. Measuring the inhibition of key virulence factors provides a direct assessment of a compound's potential therapeutic value.

a. Pyocyanin Production Assay:

  • Culture: Grow P. aeruginosa (e.g., PAO1 or PA14 strain) in a suitable medium (e.g., King's A medium) with and without the test compound for 18-24 hours at 37°C.

  • Extraction: Centrifuge the cultures. Transfer the supernatant to a new tube and extract with chloroform.

  • Acidification and Quantification: Transfer the blue chloroform layer to a new tube and add 0.2 M HCl. The pyocyanin will move to the upper aqueous phase, turning it pink. Measure the absorbance of this layer at 520 nm. Normalize the readings to the cell density of the original cultures.

b. Elastase (LasB) Activity Assay:

  • Culture and Supernatant Collection: Grow P. aeruginosa in a tryptone-containing medium with and without the test inhibitor for 18-24 hours. Collect the cell-free supernatant by centrifugation.

  • Assay: Use a substrate such as Elastin-Congo red. Incubate the supernatant with the substrate in an appropriate buffer at 37°C.

  • Quantification: Measure the absorbance of the supernatant at a wavelength appropriate for the cleaved substrate to determine elastase activity.

LasR Receptor Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay directly assesses the ability of a compound to interfere with the binding of the QS transcriptional regulator, LasR, to its target DNA.

a. Materials:

  • Purified LasR protein

  • Fluorescently or radioactively labeled DNA probe containing the las box sequence

  • Test compounds

  • Non-denaturing polyacrylamide gel

b. Protocol:

  • Binding Reaction: Incubate the purified LasR protein with the labeled DNA probe in the presence and absence of the test compound.

  • Electrophoresis: Separate the reaction mixtures on a non-denaturing polyacrylamide gel.

  • Visualization: Visualize the DNA bands. A shift in the mobility of the DNA probe indicates the formation of a LasR-DNA complex. An effective inhibitor will prevent or reduce this shift.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the quorum sensing signaling pathway, a general experimental workflow for screening QS inhibitors, and the logical relationship of the structure-activity observations.

quorum_sensing_pathway cluster_bacteria Bacterial Cell cluster_environment Extracellular Environment AHL_Synthase AHL Synthase (e.g., LuxI/LasI) AHL AHL Autoinducer AHL_Synthase->AHL Synthesizes Receptor Receptor Protein (e.g., LuxR/LasR) AHL->Receptor Binds to AHL_out AHL AHL->AHL_out Diffuses out Gene_Expression Target Gene Expression Receptor->Gene_Expression Activates Virulence Virulence Factors, Biofilm Formation Gene_Expression->Virulence Leads to AHL_out->Receptor Diffuses in (at high cell density) Inhibitor Inhibitor (e.g., this compound analog) Inhibitor->Receptor Competitively Binds

Figure 1: Simplified quorum sensing signaling pathway and the mode of action of competitive inhibitors.

experimental_workflow start Start: Compound Library primary_screen Primary Screen: Bioluminescence Inhibition (e.g., Vibrio harveyi) start->primary_screen hits Initial Hits primary_screen->hits secondary_assay Secondary Assays: - Virulence Factor Inhibition  (P. aeruginosa) - Reporter Gene Assays hits->secondary_assay confirm activity active_compounds Validated Active Compounds secondary_assay->active_compounds mechanism_study Mechanism of Action Studies: - Receptor Binding (EMSA) - Structure-Activity Relationship active_compounds->mechanism_study elucidate mechanism lead Lead Compound mechanism_study->lead

Figure 2: General experimental workflow for the identification and characterization of quorum sensing inhibitors.

structure_activity_relationship parent β-Keto Ester Scaffold alkyl Simple Alkyl Ester (e.g., this compound) parent->alkyl Modification aryl Aryl β-Keto Ester (e.g., Ethyl benzoylacetate) parent->aryl Modification activity QS Inhibitory Activity alkyl->activity Lower Activity (inferred) aryl->activity Higher Activity (IC50: 23-76 µM)

Figure 3: Logical relationship of the observed structure-activity for β-keto esters as QS inhibitors.

References

Benchmarking different synthetic routes to Ethyl 3-oxododecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxododecanoate is a valuable β-keto ester intermediate in the synthesis of a variety of organic molecules, finding applications in the pharmaceutical and fragrance industries. Its synthesis can be approached through several established routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three common synthetic pathways to this compound: the Crossed Claisen Condensation, the Acetoacetic Ester Synthesis, and the Meldrum's Acid Route. The objective is to provide researchers with the necessary data to select the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and scalability.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the three synthetic routes, highlighting the trade-offs between these methodologies.

ParameterRoute 1: Crossed Claisen CondensationRoute 2: Acetoacetic Ester SynthesisRoute 3: Meldrum's Acid Route
Starting Materials Ethyl decanoate, Ethyl acetateEthyl acetoacetate, Decyl bromideDecanoyl chloride, Meldrum's acid, Ethanol
Key Reagents Strong base (e.g., Sodium ethoxide)Strong base (e.g., Sodium ethoxide)Pyridine, Ethanol
Reaction Steps 12 (Alkylation and optional decarboxylation)2 (Acylation and Alcoholysis)
Selectivity Low - potential for four different productsHigh - selective alkylationHigh - selective acylation and alcoholysis
Typical Yield Generally low to moderate due to product mixtureGood to HighHigh (often >80%)
Reaction Conditions Anhydrous, strong base requiredAnhydrous, strong base requiredMilder conditions for alcoholysis
Purification Difficult due to multiple, similar byproductsGenerally straightforwardGenerally straightforward
Scalability Challenging due to selectivity issuesReadily scalableReadily scalable

Experimental Protocols

Detailed experimental protocols for each synthetic route are provided below. These protocols are based on established literature procedures for the synthesis of β-keto esters and have been adapted for the specific synthesis of this compound.

Route 1: Crossed Claisen Condensation

The crossed Claisen condensation between two different esters that both possess α-hydrogens, such as ethyl decanoate and ethyl acetate, is a classic but often inefficient method for preparing unsymmetrical β-keto esters.[1][2] The reaction can lead to a mixture of four possible β-keto ester products, which complicates purification and typically results in a lower yield of the desired product.[1]

Generalized Experimental Protocol:

  • Preparation of the Base: A solution of sodium ethoxide is prepared in anhydrous ethanol under an inert atmosphere.

  • Enolate Formation: A mixture of ethyl decanoate and ethyl acetate is added dropwise to the cooled sodium ethoxide solution. This step is non-selective and will generate enolates from both esters.

  • Condensation: The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the condensation reactions.

  • Work-up: The reaction is quenched by the addition of a dilute acid. The organic layer is extracted with a suitable solvent, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude oil, a mixture of this compound and other condensation products, requires careful fractional distillation or column chromatography for the isolation of the desired product.

Route 2: Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a more controlled method for preparing ketones and substituted β-keto esters.[3][4] It involves the alkylation of the enolate of ethyl acetoacetate with a suitable alkyl halide, in this case, a decyl halide.[3]

Generalized Experimental Protocol:

  • Enolate Formation: Ethyl acetoacetate is treated with one equivalent of a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to form the stabilized enolate.

  • Alkylation: Decyl bromide is added to the enolate solution, and the mixture is heated to effect an SN2 reaction, forming ethyl 2-decyl-3-oxobutanoate.

  • Hydrolysis and Decarboxylation (for ketone synthesis): For the synthesis of the corresponding methyl ketone, the alkylated acetoacetic ester is subsequently hydrolyzed with aqueous acid and heated to promote decarboxylation. To obtain this compound directly, this step is omitted, and the initial acylation target is different (see Route 3). This route, as described, more directly leads to a C13 ketone (2-tridecanone). A variation would be required for the direct synthesis of the target ester.

Route 3: Meldrum's Acid Route

This modern approach offers a highly efficient and selective synthesis of β-keto esters.[5] It involves the acylation of Meldrum's acid with an acyl chloride, followed by alcoholysis to yield the desired ethyl ester.[5]

Generalized Experimental Protocol:

  • Acylation of Meldrum's Acid:

    • In a round-bottom flask under an inert atmosphere, dissolve Meldrum's acid in anhydrous dichloromethane.

    • Cool the solution in an ice bath and add anhydrous pyridine.

    • Add a solution of decanoyl chloride in anhydrous dichloromethane dropwise to the cooled mixture over a period of 2 hours.

    • Stir the mixture for 1 hour at 0°C and then for an additional hour at room temperature.

    • Work-up: Dilute the reaction mixture with dichloromethane and pour it into cold dilute hydrochloric acid. Separate the organic phase, wash with dilute HCl and brine, and dry over anhydrous sodium sulfate.

    • Isolation: Remove the solvent under reduced pressure to yield the solid 5-decanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which can often be used in the next step without further purification.

  • Alcoholysis:

    • Reflux the crude decanoyl Meldrum's acid from the previous step in anhydrous ethanol for 3-4 hours.

    • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

    • Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Mandatory Visualization

The following diagrams illustrate the logical workflow for comparing the synthetic routes and the detailed reaction pathways for each method.

G cluster_title Comparative Workflow for this compound Synthesis cluster_routes cluster_analysis title_node Route1 Route 1: Crossed Claisen Condensation Data_Collection Data Collection (Yield, Purity, Time) Route1->Data_Collection Protocol_Analysis Protocol Analysis (Complexity, Scalability) Route1->Protocol_Analysis Cost_Analysis Cost Analysis (Reagents, Time) Route1->Cost_Analysis Route2 Route 2: Acetoacetic Ester Synthesis Route2->Data_Collection Route2->Protocol_Analysis Route2->Cost_Analysis Route3 Route 3: Meldrum's Acid Route Route3->Data_Collection Route3->Protocol_Analysis Route3->Cost_Analysis Conclusion Conclusion: Optimal Synthetic Route Data_Collection->Conclusion Protocol_Analysis->Conclusion Cost_Analysis->Conclusion

A logical workflow for the comparative validation of synthetic routes.

G cluster_Route1 Route 1: Crossed Claisen Condensation cluster_Route2 Route 2: Acetoacetic Ester Synthesis cluster_Route3 Route 3: Meldrum's Acid Route R1_Start1 Ethyl Decanoate R1_Intermediate Mixture of Enolates R1_Start1->R1_Intermediate R1_Start2 Ethyl Acetate R1_Start2->R1_Intermediate R1_Reagent NaOEt, EtOH R1_Reagent->R1_Intermediate R1_Product This compound + Byproducts R1_Intermediate->R1_Product R2_Start Ethyl Acetoacetate R2_Reagent1 1. NaOEt, EtOH R2_Start->R2_Reagent1 R2_Intermediate Enolate R2_Reagent1->R2_Intermediate R2_Reagent2 2. Decyl Bromide R2_Intermediate->R2_Reagent2 R2_Product_intermediate Ethyl 2-decyl-3-oxobutanoate R2_Reagent2->R2_Product_intermediate R3_Start1 Meldrum's Acid R3_Intermediate Acyl Meldrum's Acid R3_Start1->R3_Intermediate R3_Start2 Decanoyl Chloride R3_Start2->R3_Intermediate R3_Reagent1 Pyridine, CH2Cl2 R3_Reagent1->R3_Intermediate R3_Reagent2 Ethanol, Reflux R3_Intermediate->R3_Reagent2 R3_Product This compound R3_Reagent2->R3_Product

Reaction pathways for the synthesis of this compound.

Conclusion

The choice of synthetic route for this compound is highly dependent on the specific requirements of the researcher.

  • The Crossed Claisen Condensation is a classic, one-pot reaction but is often plagued by low selectivity and difficult purification, making it less suitable for applications requiring high purity or for large-scale synthesis.

  • The Acetoacetic Ester Synthesis offers a more controlled approach, generally providing good yields of the alkylated product. However, the standard protocol is geared towards the synthesis of ketones and requires modification for the direct synthesis of the target β-keto ester.

  • The Meldrum's Acid Route stands out as a modern, highly efficient, and selective method. It typically provides high yields under relatively mild conditions and with straightforward purification. For these reasons, the Meldrum's Acid Route is often the preferred method for the laboratory-scale synthesis of β-keto esters like this compound, especially when high purity and yield are critical.

Researchers should carefully consider the trade-offs in terms of yield, purity, cost, and experimental complexity when selecting the most appropriate synthetic strategy for their needs.

References

A Comparative Guide to the Synthesis of Long-Chain Beta-Keto Esters: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of long-chain beta-keto esters is a critical step in the development of a wide array of pharmaceuticals and complex organic molecules. Traditional methods, such as the Claisen condensation, often face limitations when applied to long-chain substrates, including harsh reaction conditions and unsatisfactory yields. This guide provides an objective comparison of modern, alternative reagents and methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Performance of Synthetic Methods

The following table summarizes the performance of various alternative methods for the synthesis of long-chain beta-keto esters, offering a clear comparison of their respective yields and reaction conditions.

MethodReagentsSubstrate ExamplesReaction ConditionsYield (%)Reference
Meldrum's Acid Synthesis Fatty Acid, Meldrum's Acid, DCC, DMAPOleic Acid, Linoleic AcidCH₂Cl₂, Room Temperature, 4h70-85[1]
Decarboxylative Claisen Condensation Substituted Malonic Acid Half Oxyesters (SMAHOs), Acyl Donors, Mg(OEt)₂Not specified for long-chainTHF, 25-65°CGood[2]
Amide/Ester Cross-Coupling Activated Amides, Enolizable Esters, LiHMDSN-phenyl-N-tosylbenzamide, Ethyl acetateRoom TemperatureGood[3]
Acylation of Thioesters Thioesters, N-Acylbenzotriazoles, MgBr₂·OEt₂, i-Pr₂NEtNot specified for long-chainCH₂Cl₂, Open to airGood[2]
Carboxylic Acid & Ynol Ether Reaction Carboxylic Acid, Ynol Ether, Ag₂O, DMAPVarious aliphatic and aromatic carboxylic acidsDioxane, 100°C, 3hup to 87[4][5]
Palladium-Catalyzed Decarboxylation Allyl β-keto carboxylates, Pd(0) catalystNot specified for long-chainRoom Temperature, Neutral conditionsGood[6]
Reaction with Ethyl Chloroformate Ketones, Ethyl Chloroformate, BaseVarious ketonesNot specifiedGood[7]
Transesterification (Enzymatic) β-keto ester, Long-chain alcohol, Lipase (CALB)Methyl/Ethyl acetoacetate, Various long-chain alcoholsSolvent-free, 40°C, 10 torr, 8h>90[8]
Transesterification (Chemical Catalyst) β-keto ester, Long-chain alcohol, Silica supported Boric AcidMethyl acetoacetate, Octyl alcohol, Cetyl alcoholSolvent-free87-95[9]
CDI-Mediated Synthesis Carboxylic Acid, Carbonyldiimidazole (CDI), Meldrum's AcidNot specified for long-chainAcetonitrile, RefluxGood[10]

Experimental Protocols: Detailed Methodologies

1. Meldrum's Acid Synthesis

This method provides a versatile route to beta-keto esters from long-chain fatty acids.

  • Procedure: To a solution of the fatty acid (1.0 eq) and Meldrum's acid (1.1 eq) in dichloromethane (CH₂Cl₂), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction mixture is stirred at room temperature for 4 hours. The resulting dicyclohexylurea byproduct is removed by filtration. The filtrate is then concentrated, and the residue is refluxed in an appropriate alcohol (e.g., methanol or ethanol) to yield the corresponding long-chain beta-keto ester.[1]

2. Amide/Ester Cross-Coupling

This protocol offers a mild and highly chemoselective approach.[3]

  • Procedure: To a solution of the activated amide (e.g., N-phenyl-N-tosylbenzamide) (1.0 eq) and the enolizable ester (2.0 eq) in a suitable solvent, lithium hexamethyldisilazide (LiHMDS) (2.0 eq) is added at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

3. Silver-Catalyzed Reaction of Carboxylic Acids and Ynol Ethers

This one-pot reaction avoids the need for pre-activation of the carboxylic acid.[4][5]

  • Procedure: A mixture of the carboxylic acid (1.0 eq), ynol ether (1.2 eq), and silver(I) oxide (Ag₂O) (5 mol%) in dioxane is heated at 100°C for 3 hours. Then, 4-dimethylaminopyridine (DMAP) (20 mol%) is added, and the mixture is stirred at 100°C for an additional 3 hours. After cooling, the reaction mixture is filtered and the solvent is evaporated. The crude product is purified by column chromatography.

4. Lipase-Catalyzed Transesterification

An environmentally friendly and high-yielding method utilizing an enzymatic catalyst.[8]

  • Procedure: A mixture of the long-chain alcohol (5 mmol) and a simple beta-keto ester (e.g., methyl or ethyl acetoacetate) (20 mmol) is treated with Candida antarctica lipase B (CALB) (10% w/w of the alcohol). The mixture is swirled in a flask connected to a rotary evaporator at 40°C and 10 torr for 8 hours. After the reaction, the enzyme is removed by filtration, and the excess starting ester is removed under reduced pressure to yield the desired long-chain beta-keto ester.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of long-chain beta-keto esters, highlighting the key stages from starting materials to the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Purification cluster_product Final Product Long-Chain\nCarboxylic Acid Long-Chain Carboxylic Acid Activation/\nCoupling Activation/ Coupling Long-Chain\nCarboxylic Acid->Activation/\nCoupling Alternative\nReagent Alternative Reagent Alternative\nReagent->Activation/\nCoupling Workup &\nPurification Workup & Purification Activation/\nCoupling->Workup &\nPurification Long-Chain\nBeta-Keto Ester Long-Chain Beta-Keto Ester Workup &\nPurification->Long-Chain\nBeta-Keto Ester

References

A Comparative Analysis of the Antimicrobial Activity of Novel Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Beta-keto esters have emerged as a promising class of compounds with potential antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of various beta-keto esters, supported by experimental data from recent studies. The information is intended to assist researchers in understanding the structure-activity relationships and to guide future drug discovery efforts in this area.

Comparative Antimicrobial Activity of Beta-Keto Ester Analogues

The antimicrobial efficacy of newly synthesized beta-keto ester analogues has been evaluated against a panel of pathogenic bacteria. The data, summarized below, highlights the varying degrees of activity, providing a basis for comparative assessment. The compounds were designed as analogues of the bacterial quorum-sensing autoinducer N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL).[1][2][3]

CompoundPseudomonas aeruginosa (ATCC 19429)Staphylococcus aureus (ATCC 29737)Pseudomonas syringae (MF547632)Agrobacterium tumefaciens (ATCC 19358)
MIC (mg/mL) MBC (mg/mL) MIC (mg/mL) MBC (mg/mL)
Compound 1 NDND0.632.50
Compound 2 NDNDND5.00
Compound 3 0.325.000.63ND
Compound 4 0.63ND0.325.00
Compound 6 NDND2.502.50
Compound 8 2.5010.000.322.50
Kanamycin (µg/mL) 236823680.320.63

ND: Inhibition Not Detected. MIC: Minimum Inhibitory Concentration. MBC: Minimum Bactericidal Concentration. Data sourced from a study by Martínez-Cifuentes et al. (2023).[4]

Key Observations from the Comparative Data:

  • Variable Efficacy: The synthesized beta-keto esters displayed a wide range of antimicrobial activities against the tested bacterial strains.[4]

  • Promising Candidates: Compounds 6 and 8 were identified as having the most promising results in the in vitro antimicrobial screening against the panel of bacteria studied.[1][2][3][4]

  • Gram-Positive vs. Gram-Negative Activity: Some compounds showed preferential activity against either Gram-positive (S. aureus) or Gram-negative bacteria (P. aeruginosa, P. syringae, A. tumefaciens). For instance, compound 8 was particularly effective against S. aureus with a MIC of 0.32 mg/mL.[4]

  • Structure-Activity Relationship: The structural modifications among the eight analogues likely influence their antimicrobial potency, suggesting that further optimization of the chemical structure could lead to enhanced activity.[5] The introduction of a fluorine atom at the C-2 position of a ketolide (a macrolide with a beta-keto ester moiety) has been shown to be beneficial for the overall antibacterial spectrum.[6]

  • Mechanism of Action: The design of these beta-keto esters was based on the structure of bacterial quorum sensing autoinducers, suggesting a potential mechanism of action involving the disruption of bacterial communication pathways.[1][3] Aryl β-keto esters may act as antagonists by competing with N-acyl homoserine lactones for receptor binding.[4]

Experimental Protocols

A generalized methodology for the synthesis and antimicrobial evaluation of beta-keto esters is outlined below, based on reported experimental procedures.

Synthesis of Beta-Keto Esters

A common method for synthesizing beta-keto esters is the Claisen condensation, where an ester acts as both a nucleophile and an electrophile to form a new carbon-carbon bond.[7] An alternative and efficient method involves the reaction of ketones with ethyl chloroformate in the presence of a base.[8]

A specific synthesis protocol for the analogues presented in the table is as follows:

  • Commercially available phenylacetic acid derivatives are activated with 4-dimethylaminopyridine (DMAP) and N,N′-Dicyclohexylcarbodiimide (DCC) in dichloromethane at 0 °C.[1]

  • This is followed by condensation with Meldrum's acid at room temperature overnight.[1]

  • The resulting intermediate is then refluxed in tert-butanol to yield the final beta-keto ester product.[1]

Another reported method involves the condensation of substituted benzoic acids with various substituted phenacyl bromides in dimethylformamide at room temperature using triethylamine as a catalyst.[5]

Antimicrobial Activity Assay (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Nutrient Broth) at 37°C. The bacterial suspension is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds are dissolved in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well.

  • Incubation: The microtiter plates are incubated at 37°C for 24 hours.[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated for another 24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

  • Controls: A positive control (a known antibiotic like Kanamycin) and a negative control (solvent without the test compound) are included in the assay.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and antimicrobial evaluation of beta-keto esters.

experimental_workflow cluster_synthesis Synthesis of Beta-Keto Esters cluster_evaluation Antimicrobial Evaluation start Starting Materials (e.g., Phenylacetic Acid Derivatives) activation Activation (DMAP, DCC) start->activation condensation Condensation (Meldrum's Acid) activation->condensation reflux Reflux (tert-butanol) condensation->reflux product Beta-Keto Ester Analogues reflux->product screening Antimicrobial Screening (Broth Microdilution) product->screening Purified Compounds mic MIC Determination screening->mic mbc MBC Determination mic->mbc data Data Analysis & Comparison mbc->data

Caption: Generalized workflow for the synthesis and antimicrobial evaluation of beta-keto esters.

References

A Comparative Analysis of Ethyl 3-oxododecanoate for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous selection and characterization of chemical intermediates are paramount. This guide provides a comprehensive comparison of Ethyl 3-oxododecanoate, a long-chain β-keto ester, with its shorter-chain analogs. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates expected data based on well-characterized β-keto esters and provides detailed protocols for its experimental validation.

β-Keto esters are a versatile class of organic compounds featuring a ketone functional group at the beta-position relative to an ester. This arrangement confers unique chemical reactivity, making them valuable precursors in the synthesis of a wide array of pharmaceuticals and other complex molecules. The presence of acidic α-protons facilitates enolate formation, which is central to many carbon-carbon bond-forming reactions.[1]

Comparative Physicochemical and Spectroscopic Data

The selection of a specific β-keto ester in a synthetic pathway is often guided by its physical properties and reactivity. The following tables summarize key data for common β-keto esters and provide predicted values for this compound. These predictions are based on established trends observed in homologous series.

Table 1: Physicochemical Properties of Ethyl β-Keto Esters

PropertyEthyl 3-oxobutanoate (Ethyl Acetoacetate)Ethyl 3-oxohexanoateEthyl 3-oxooctanoateThis compound (Predicted)
Molecular Formula C6H10O3[2]C8H14O3[3]C10H18O3[4]C14H26O3
Molecular Weight ( g/mol ) 130.14[2]158.19[3]186.25[4]242.37
Boiling Point (°C) 181 (lit.)[5]104 @ 22 mmHg[3]-> 200
Density (g/mL at 20°C) 1.029 (lit.)[5]0.983-1.000[3]-~0.95
Refractive Index (n20/D) 1.419[5]1.424-1.436[3]-~1.44
Solubility Soluble in water[5]Slightly soluble in water[3]-Insoluble in water, soluble in organic solvents

Table 2: Comparative Spectroscopic Data (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of β-keto esters, allowing for the observation of both keto and enol tautomers.[6] The chemical shifts are influenced by the length of the alkyl chain.

Compound¹H NMR (CDCl₃, δ ppm) - Key Signals¹³C NMR (CDCl₃, δ ppm) - Key Signals
Ethyl 3-oxobutanoate ~1.25 (t, 3H, -OCH₂CH₃), ~2.25 (s, 3H, -COCH₃), ~3.45 (s, 2H, -COCH₂CO-), ~4.20 (q, 2H, -OCH₂CH₃)[7]~14.1 (-OCH₂CH₃), ~30.1 (-COCH₃), ~50.2 (-COCH₂CO-), ~61.4 (-OCH₂-), ~167.3 (-COO-), ~200.7 (-CO-)
Ethyl 3-oxoheptanoate ~0.90 (t, 3H), ~1.25 (t, 3H), ~1.60 (m, 2H), ~2.50 (t, 2H), ~3.40 (s, 2H), ~4.15 (q, 2H)[8]~13.8, ~14.1, ~22.2, ~25.7, ~42.9, ~49.0, ~61.0, ~167.0, ~202.0[8]
This compound (Predicted) ~0.88 (t, 3H), ~1.2-1.4 (m, 17H), ~1.6 (m, 2H), ~2.5 (t, 2H), ~3.4 (s, 2H), ~4.2 (q, 2H)~14.1, ~14.2, ~22.7, ~29.3 (multiple), ~31.9, ~43.0, ~49.5, ~61.5, ~167.5, ~202.5

Table 3: Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the key functional groups present in the molecule.

CompoundC=O Stretch (Ester) (cm⁻¹)C=O Stretch (Ketone) (cm⁻¹)C-O Stretch (Ester) (cm⁻¹)
Ethyl 3-oxoheptanoate ~1745[9]~1715[9]~1250-1030[9]
This compound (Predicted) ~1740-1750~1710-1720~1250-1030

Experimental Protocols

Detailed experimental procedures are essential for the accurate characterization and validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz or higher NMR spectrometer.

  • Sample Preparation : Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]

  • ¹H NMR Data Acquisition :

    • Pulse Program: Standard single-pulse.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds for accurate integration.[6]

  • ¹³C NMR Data Acquisition :

    • Pulse Program: Proton-decoupled single-pulse.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2 s.[8]

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[9]

  • Data Acquisition :

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.[9]

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with Gas Chromatography (GC-MS).

  • Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Data Acquisition :

    • Ionization Mode: Electron Impact (EI) is common for initial characterization.

    • Mass Range: Scan a range appropriate for the molecular weight (e.g., m/z 40-400).

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for sample analysis and a common synthetic route for β-keto esters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare neat liquid film Sample->Prep_IR Prep_MS Dilute in volatile solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry (GC-MS) Prep_MS->MS Process_NMR Fourier Transform, Phasing, Integration NMR->Process_NMR Process_IR Background Subtraction, Peak Assignment IR->Process_IR Process_MS Library Search, Fragmentation Analysis MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

claisen_condensation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Ester1 Ethyl Decanoate Reaction Claisen Condensation Ester1->Reaction Ester2 Ethyl Acetate Ester2->Reaction Base Strong Base (e.g., NaOEt) Base->Reaction Catalyst Product This compound Reaction->Product Byproduct Ethanol Reaction->Byproduct

Caption: General Claisen condensation for the synthesis of this compound.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Determination of Ethyl 3-Oxododecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for chemical compounds is a cornerstone of reliable research and development, particularly in the pharmaceutical and fine chemical industries. Ethyl 3-oxododecanoate, a β-keto ester, serves as a valuable intermediate in organic synthesis. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the purity assessment of this compound. This comparison is supported by detailed experimental methodologies and representative data to inform the selection of the most appropriate analytical strategy.

Quantitative Data Presentation

The following table summarizes the performance characteristics of qNMR, GC-FID, and HPLC-UV for the purity determination of β-keto esters like this compound. The presented data is based on typical results obtained for structurally similar compounds, such as ethyl 3-oxoheptanoate, due to the limited availability of direct comparative studies on this compound.

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of atomic nuclei in the sample.Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by flame ionization.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.
Typical Purity (%) >98%[1]>95%[1]>95%[1]
Key Advantages - Primary analytical method; direct quantification without a specific reference standard of the analyte.[1][2] - Provides structural information.[1] - Non-destructive.- High sensitivity and resolution for volatile compounds.[2] - Robust and reliable for routine quality control.[2]- Broad applicability to a wide range of compounds, including non-volatile and thermally labile impurities.[2]
Key Disadvantages - Lower sensitivity compared to chromatographic methods.[1] - Higher instrumentation cost.[1]- Requires a reference standard for quantification. - Not suitable for non-volatile or thermally labile impurities.[3]- Requires a chromophore for UV detection.[1] - Keto-enol tautomerism of β-keto esters can lead to poor peak shapes.[2]
Limit of Detection Higher than chromatographic methods.Low (ppm range).Low (ppm range).
Sample Throughput Moderate.High.High.

Experimental Protocols

The following are detailed methodologies for the purity determination of this compound using qNMR, GC-FID, and HPLC-UV. These protocols are adapted from established methods for similar β-keto esters.[2]

Quantitative ¹H-NMR (qNMR) Spectroscopy

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (± 0.01 mg)

Reagents:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.[2]

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for complete magnetization recovery.

    • Use a 90° pulse angle.

  • Data Processing and Purity Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet of the α-methylene protons) and a signal from the internal standard.

    • The purity of the sample is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., ethyl acetate)

  • High-purity carrier gas (Helium or Hydrogen)

  • High-purity Hydrogen and Air for FID

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in ethyl acetate at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes. (This program should be optimized for the specific instrument and column).[2]

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

    • Detector Temperature: 300 °C

  • Data Analysis:

    • Inject the sample solution into the GC.

    • The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A gradient elution is recommended, for example, starting from 50% acetonitrile and increasing to 95% over 20 minutes. The addition of 0.1% formic acid to the mobile phase can improve peak shape.[2]

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (as β-keto esters lack a strong chromophore, a low UV wavelength is necessary)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the prepared sample solution.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each analytical technique.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (quantitative parameters) transfer->acquire process Phasing and baseline correction acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for qNMR Purity Determination.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_proc Data Processing prepare_solution Prepare sample solution in volatile solvent transfer_vial Transfer to GC vial prepare_solution->transfer_vial inject Inject sample transfer_vial->inject separate Separation on capillary column inject->separate detect FID detection separate->detect generate_chromatogram Generate chromatogram detect->generate_chromatogram calculate_purity Calculate purity (area % method) generate_chromatogram->calculate_purity

Caption: Workflow for GC-FID Purity Analysis.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_proc Data Processing dissolve_sample Dissolve sample in mobile phase filter_sample Filter sample dissolve_sample->filter_sample transfer_vial Transfer to HPLC vial filter_sample->transfer_vial inject Inject sample transfer_vial->inject separate Separation on C18 column inject->separate detect UV detection separate->detect generate_chromatogram Generate chromatogram detect->generate_chromatogram calculate_purity Calculate purity (area % method) generate_chromatogram->calculate_purity

Caption: Workflow for HPLC-UV Purity Assessment.

Method_Comparison cluster_attributes Comparison Attributes qNMR qNMR Purity Purity Determination of this compound qNMR->Purity Primary Method (High Accuracy) Quantification Absolute vs. Relative Quantification qNMR->Quantification Absolute Impurity_Profile Impurity Profiling qNMR->Impurity_Profile Structural Info GC_FID GC-FID GC_FID->Purity Relative Method (High Sensitivity) GC_FID->Quantification Relative GC_FID->Impurity_Profile Volatile Impurities Sample_Type Sample Volatility GC_FID->Sample_Type Volatile HPLC_UV HPLC-UV HPLC_UV->Purity Relative Method (Broad Applicability) HPLC_UV->Quantification Relative HPLC_UV->Impurity_Profile Non-volatile Impurities HPLC_UV->Sample_Type Non-volatile

Caption: Logical Comparison of Analytical Techniques.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 3-oxododecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Ethyl 3-oxododecanoate, ensuring compliance with safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or glasses with side shields, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Ignition Sources: Keep the chemical and its waste away from heat, sparks, open flames, and other potential sources of ignition.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. This process involves careful identification, segregation, containment, and transfer to a certified waste management provider.

1. Waste Identification and Classification:

  • All waste containing this compound, including pure unused product, contaminated solutions, and spill cleanup materials, must be treated as hazardous waste.

  • Consult with your institution's Environmental Health and Safety (EHS) department to determine the appropriate EPA waste codes.

2. Container Selection and Management:

  • Select a waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • The container must be in good condition, free from leaks, and have a secure, screw-on cap. Makeshift stoppers or parafilm are not suitable for sealing waste containers.

  • Ensure the container is never filled beyond 90% capacity to allow for vapor expansion and prevent spills.

3. Waste Labeling:

  • Properly label the waste container before any waste is added. The label must be clear, legible, and permanently affixed.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.

    • A list of all chemical constituents in the container, including solvents, with their approximate percentages.

    • The date when waste was first added to the container (accumulation start date).

    • The name and contact information of the principal investigator or laboratory supervisor.

    • Applicable hazard warnings (e.g., "Flammable" or "Combustible").

4. Segregation and Storage:

  • Segregate this compound waste from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent hazardous reactions.

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.

  • The storage location must be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.

  • Utilize secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain and absorb the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.

  • Collect the contaminated absorbent material and place it into a designated hazardous waste container.

  • Thoroughly clean the spill area.

  • Prevent any spilled material from entering drains or waterways.

6. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide an accurate inventory of the waste, including its chemical composition and volume.

  • Never attempt to transport hazardous waste off-site personally.

Quantitative Disposal and Safety Parameters

The following table summarizes key quantitative parameters relevant to the safe handling and disposal of chemical waste. Note that specific data for this compound is limited; therefore, data for a structurally similar compound, Ethyl 3-oxobutanoate, is provided for reference.

ParameterValue / GuidelineSource / Comment
Flash Point Not available for this compound. (Reference: Ethyl 3-oxobutanoate is ~73.5 °C / 164.3 °F)This value suggests the material is likely a combustible liquid. Handle accordingly.
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of hazardous wasteThis is a federal regulatory limit per laboratory SAA.
Acutely Hazardous Waste (P-listed) SAA Volume Limit ≤ 1 quartNot typically applicable to this class of compound, but a critical general rule.
Container Headspace Leave at least 10% of the container volume emptyAllows for vapor expansion and prevents spills during handling.
Waste Holding Time in SAA Varies by generator status; typically removed regularlyCheck with your institution's EHS for specific time limits.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Generation cluster_contain Containment & Storage cluster_disposal Final Disposal A Identify Waste: This compound (pure, solutions, contaminated items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Select Compatible, Leak-Proof Container B->C Start Disposal Process D Label Container: 'Hazardous Waste' + Full Chemical Name(s) + Accumulation Date C->D E Add Waste to Container (Fill to <90% Capacity) D->E F Segregate from Incompatibles (e.g., Strong Oxidizers) E->F G Store in Designated & Secure Satellite Accumulation Area with Secondary Containment F->G H Container Full or Time Limit Reached? G->H I Contact EHS or Licensed Waste Disposal Company H->I Yes J Provide Waste Inventory and Schedule Pickup I->J K Transfer Waste to Authorized Personnel J->K

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ethyl 3-oxododecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 3-oxododecanoate

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content is structured to offer procedural, step-by-step guidance for operational use and disposal.

I. Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is limited, it is prudent to treat it as a potentially flammable liquid and a possible irritant. The primary hazards associated with similar beta-keto esters include flammability and potential for skin and eye irritation.

Personal Protective Equipment (PPE) is mandatory for handling this compound.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the liquid.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from accidental splashes.
Body Protection A flame-retardant lab coat worn fully buttonedTo protect skin and clothing from spills and splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of any potential vapors.
II. Quantitative Data for a Representative Beta-Keto Ester

Due to the absence of specific data for this compound, the following table presents information for a well-characterized, structurally related beta-keto ester, Ethyl 3-oxobutanoate (Ethyl acetoacetate) , to provide an indication of the potential physical and chemical properties.

Property Value (for Ethyl 3-oxobutanoate)
CAS Number 141-97-9
Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol [1]
Appearance Colorless liquid with a fruity odor[2]
Boiling Point 181°C (lit.)[1][2]
Melting Point -43°C (lit.)[1]
Flash Point 84.4°C (closed cup)[2]
Density 1.029 g/mL at 20°C (lit.)[2]
Solubility Soluble in water and miscible with common organic solvents[2]
III. Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial to ensure laboratory safety.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Verify that the label correctly identifies the contents as this compound and includes the CAS number (67342-99-8).

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]

    • Keep the container tightly closed to prevent the escape of vapors.[3]

    • Store separately from strong oxidizing agents, acids, and bases.[2][3]

  • Handling and Preparation of Solutions:

    • Engineering Controls: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

    • Weighing and Transferring: Use a calibrated balance inside the fume hood for weighing. When transferring the liquid, do so slowly to avoid splashing. For larger quantities, ensure proper grounding to prevent static discharge.

    • Dissolving: When preparing solutions, add the solvent to the this compound slowly. Based on available information, it is slightly soluble in chloroform, DMSO, and ethyl acetate.

IV. Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation:

    • Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, clearly labeled hazardous waste container. The container should be compatible with organic solvents.

    • Solid Waste: Dispose of contaminated consumables such as gloves, pipette tips, and paper towels in a separate, sealed, and clearly labeled hazardous waste container.

  • Waste Container Management:

    • Keep waste containers securely closed when not in use.

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Disposal Procedure:

    • All waste must be disposed of through an approved hazardous waste disposal service.[3]

    • Do not dispose of this compound down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

V. Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3]

  • Spills: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. Remove all sources of ignition.[3]

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Water may be ineffective.[3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup a Don Personal Protective Equipment (PPE) b Prepare work area in chemical fume hood a->b c Retrieve this compound from storage b->c d Weigh and transfer the required amount c->d e Perform experimental procedure d->e f Segregate liquid and solid waste e->f i Decontaminate work surfaces e->i g Store waste in labeled, sealed containers f->g h Arrange for hazardous waste pickup g->h j Doff and dispose of PPE i->j k Wash hands thoroughly j->k

Caption: Standard laboratory workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxododecanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxododecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.